6-Bromo-3-methoxy-2-nitrobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3-methoxy-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c1-15-5-3-2-4(9)6(8(11)12)7(5)10(13)14/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQNQIOGEJXLHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-3-methoxy-2-nitrobenzoic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive scientific overview of 6-Bromo-3-methoxy-2-nitrobenzoic acid (CAS No. 127971-97-5), a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. This document delves into its core chemical properties, outlines a detailed synthetic pathway, explores its reactivity, and discusses its potential applications, particularly in the realm of drug discovery.
Core Chemical Identity and Physicochemical Properties
6-Bromo-3-methoxy-2-nitrobenzoic acid is a multifaceted organic molecule featuring a benzoic acid backbone substituted with three key functional groups: a bromine atom, a methoxy group, and a nitro group.[1] This specific substitution pattern creates a unique electronic and steric environment that dictates its reactivity and potential as a versatile chemical building block.
The molecular formula of the compound is C₈H₆BrNO₅, and it has a molecular weight of approximately 276.04 g/mol .[1][2] The strategic placement of an electron-donating methoxy group and two electron-withdrawing groups (nitro and carboxylic acid) on the aromatic ring results in a complex interplay of electronic effects that are crucial for its chemical behavior.
Table 1: Physicochemical Properties of 6-Bromo-3-methoxy-2-nitrobenzoic acid
| Property | Value | Source |
| IUPAC Name | 6-bromo-3-methoxy-2-nitrobenzoic acid | [2] |
| CAS Number | 127971-97-5 | [1] |
| Molecular Formula | C₈H₆BrNO₅ | [2] |
| Molecular Weight | 276.04 g/mol | [2] |
| Monoisotopic Mass | 274.94293 Da | [2] |
| Appearance | Expected to be a solid | Inferred |
| Melting Point | Not experimentally reported; estimated >170 °C | Inferred from analogs[3] |
| Boiling Point | 411.9 ± 45.0 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [4] |
| XLogP3 | 1.9 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Topological Polar Surface Area | 92.4 Ų | [2] |
Synthesis and Purification
The synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid requires a carefully controlled, multi-step approach to achieve the desired regiochemistry. The most logical and commonly cited strategy involves the sequential nitration and bromination of a commercially available precursor, 3-methoxybenzoic acid.[1] Protecting the carboxylic acid as a methyl ester prior to electrophilic aromatic substitution is a key strategy to prevent undesired side reactions and influence the directing effects of the substituents.
Representative Synthetic Protocol
The following protocol is a representative example based on established chemical transformations for analogous compounds and should be optimized for specific laboratory conditions.[1][5][6]
Step 1: Esterification of 3-Methoxybenzoic acid
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 3-methoxybenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid).
-
Acid Catalysis: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-methoxybenzoate, which can often be used in the next step without further purification.
Step 2: Nitration of Methyl 3-methoxybenzoate
-
Reaction Setup: Cool a flask containing methyl 3-methoxybenzoate (1.0 eq) in concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10 °C.
-
Addition: Add the cold nitrating mixture dropwise to the solution of the ester, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours.
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, primarily methyl 3-methoxy-2-nitrobenzoate and methyl 3-methoxy-6-nitrobenzoate, is collected by vacuum filtration and washed with cold water.
Step 3: Bromination of the Nitro-intermediate
-
Reaction Setup: Dissolve the mixture of nitrated esters in a suitable solvent such as acetic acid.
-
Brominating Agent: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) and a catalytic amount of a radical initiator like AIBN or simply heat the reaction. Alternatively, elemental bromine in the presence of a Lewis acid can be used.
-
Reaction: Heat the mixture to 60-80 °C and stir for several hours until TLC indicates consumption of the starting material.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with sodium thiosulfate solution to remove any excess bromine, followed by brine.
-
Isolation: Dry the organic layer and concentrate under reduced pressure. The desired isomer, methyl 6-bromo-3-methoxy-2-nitrobenzoate, will need to be separated from other isomers by column chromatography.
Step 4: Saponification to the Final Product
-
Reaction Setup: Dissolve the purified methyl 6-bromo-3-methoxy-2-nitrobenzoate in a mixture of methanol or ethanol and water.
-
Hydrolysis: Add an excess of sodium hydroxide or potassium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.
-
Work-up: Cool the reaction mixture and remove the alcohol solvent under reduced pressure. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath and acidify by the slow addition of concentrated hydrochloric acid until the pH is ~2.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The final product, 6-Bromo-3-methoxy-2-nitrobenzoic acid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Synthesis Workflow Diagram
Caption: Representative four-step synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid.
Spectroscopic and Analytical Characterization
While experimental spectra for 6-Bromo-3-methoxy-2-nitrobenzoic acid are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on the analysis of analogous compounds.[7][8][9]
Expected ¹H NMR Spectrum
The proton NMR spectrum is expected to show characteristic signals for the two aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid.
-
Aromatic Protons (2H): Two doublets are expected in the downfield region (δ 7.0-8.0 ppm). The proton at C5 will be ortho-coupled to the proton at C4, and the proton at C4 will be ortho-coupled to the proton at C5. Their precise chemical shifts will be influenced by the electronic effects of the surrounding substituents.
-
Methoxy Protons (3H): A sharp singlet is anticipated around δ 3.9-4.1 ppm.
-
Carboxylic Acid Proton (1H): A very broad singlet will appear far downfield, typically above δ 10-13 ppm. This signal is exchangeable with D₂O.
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide signals for all eight carbon atoms in the molecule.
-
Carboxylic Acid Carbonyl: Expected in the range of δ 165-170 ppm.
-
Aromatic Carbons (6C): Six distinct signals are expected in the δ 110-160 ppm region. The carbons directly attached to the electron-withdrawing nitro group (C2) and the bromine atom (C6) will be significantly shifted. The carbon attached to the methoxy group (C3) will be shifted upfield due to its electron-donating effect.
-
Methoxy Carbon: A signal is expected around δ 56-62 ppm.[7]
Expected Infrared (IR) Spectrum
The IR spectrum will be dominated by absorptions from the carboxylic acid, nitro, and aromatic functional groups.
-
O-H Stretch: A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.
-
NO₂ Stretches: Two strong bands are expected for the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹.
-
C-O Stretch: The aryl ether methoxy group will show a C-O stretch around 1250 cm⁻¹.
-
C-Br Stretch: A weak to medium absorption is expected in the fingerprint region, typically below 600 cm⁻¹.
Expected Mass Spectrum (MS)
In an electrospray ionization (ESI) mass spectrum under negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z corresponding to approximately 274 and 276, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Chemical Reactivity and Synthetic Potential
The reactivity of 6-Bromo-3-methoxy-2-nitrobenzoic acid is governed by the interplay of its functional groups. This makes it a valuable intermediate for accessing a wide range of more complex molecular architectures.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, such as:
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) will yield the corresponding ester.[1]
-
Amide Formation: Conversion to an acid chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine provides the corresponding amide.
Reactions Involving the Nitro Group
The nitro group is a key functional handle for further transformations:
-
Reduction: The nitro group can be selectively reduced to an amine using various reagents, such as SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation (e.g., H₂, Pd/C). The resulting 2-amino-6-bromo-3-methoxybenzoic acid is a valuable precursor for synthesizing heterocyclic compounds like quinazolinones.
Reactions at the Carbon-Bromine Bond
The aryl bromide is moderately reactive and can participate in several important carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is susceptible to oxidative addition by palladium(0) catalysts, enabling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. The electron-withdrawing nitro group ortho to the bromine can activate the C-Br bond towards this process.[10]
Caption: Key reaction pathways for 6-Bromo-3-methoxy-2-nitrobenzoic acid.
Applications in Research and Development
Substituted benzoic acids are privileged scaffolds in medicinal chemistry.[6] While specific biological activity for 6-Bromo-3-methoxy-2-nitrobenzoic acid is not extensively documented, its structural motifs suggest significant potential.
-
Intermediate for Heterocycle Synthesis: As a trifunctionalized building block, it is an ideal starting material for the synthesis of complex heterocyclic systems. The corresponding aniline (after nitro reduction) can be used to construct fused ring systems relevant to pharmaceuticals.
-
Lead Compound Development: Preliminary studies and the presence of the bromo-nitroaromatic motif suggest potential for development as an anti-inflammatory or antimicrobial agent.[1] The bromine atom can act as a handle for further derivatization to explore structure-activity relationships (SAR).
-
Fragment-Based Drug Discovery: This molecule can serve as a fragment for screening against various biological targets. The different functional groups provide multiple points for potential interaction with protein binding sites.
Safety and Handling
No specific material safety data sheet (MSDS) is available for 6-Bromo-3-methoxy-2-nitrobenzoic acid. However, based on the known hazards of structurally related compounds like other bromo- and nitro-substituted benzoic acids, the following precautions are essential.[3][11]
-
Hazard Classification: Expected to be classified as an irritant. GHS hazard statements for analogous compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[11]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This guide serves as a foundational resource for professionals working with 6-Bromo-3-methoxy-2-nitrobenzoic acid. By understanding its synthesis, properties, and reactivity, researchers can better leverage its potential in developing novel molecules for a wide range of scientific applications.
References
- Google Patents. (2014). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
- Google Patents. (2015).
-
Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]
-
Abreu, A. R., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. [Link]
-
PubChem. 6-Bromo-3-methoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Bromo-4-methoxy-1-nitrobenzene. National Center for Biotechnology Information. [Link]
-
Diehl III, C. E., et al. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(4), 524-528. [Link]
-
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
Centers for Disease Control and Prevention. Supporting Information. [Link]
-
ChemSrc. 6-Bromo-3-methoxy-2-nitrobenzoic acid | CAS#:127971-97-5. [Link]
-
ChemSynthesis. 2-bromo-3-nitrobenzoic acid. [Link]
-
PubChem. 3-Bromo-4-methoxybenzoic acid. National Center for Biotechnology Information. [Link]
-
University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]
Sources
- 1. Buy 6-Bromo-3-methoxy-2-nitrobenzoic acid | 127971-97-5 [smolecule.com]
- 2. 6-Bromo-3-methoxy-2-nitrobenzoic acid | C8H6BrNO5 | CID 14631586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-ブロモ-2-ニトロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 6-Bromo-3-methoxy-2-nitrobenzoic acid | CAS#:127971-97-5 | Chemsrc [chemsrc.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 66836 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-3-methoxy-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-3-methoxy-2-nitrobenzoic acid, identified by the CAS number 127971-97-5, is a highly functionalized aromatic carboxylic acid.[1][2] Its unique trifecta of reactive groups—a bromine atom, a methoxy group, and a nitro group—positions it as a versatile and valuable building block in the landscape of synthetic organic chemistry.[1] This guide provides an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its potential in medicinal chemistry and materials science.[1] The strategic placement of its functional groups allows for a diverse array of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures.
I. Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of 6-Bromo-3-methoxy-2-nitrobenzoic acid is paramount for its effective utilization in research and development.
A. Core Chemical Properties
The molecular structure of 6-Bromo-3-methoxy-2-nitrobenzoic acid features a benzoic acid backbone substituted with a bromo, a methoxy, and a nitro group.[1] This arrangement of electron-withdrawing (nitro and bromo) and electron-donating (methoxy) groups, along with the carboxylic acid functionality, dictates its reactivity and physical characteristics.
| Property | Value | Source |
| CAS Number | 127971-97-5 | [3] |
| Molecular Formula | C₈H₆BrNO₅ | [2] |
| Molecular Weight | 276.04 g/mol | [2] |
| IUPAC Name | 6-bromo-3-methoxy-2-nitrobenzoic acid | [2] |
| Density | 1.8±0.1 g/cm³ | [3] |
| Boiling Point (predicted) | 411.9±45.0 °C at 760 mmHg | [3] |
| Flash Point (predicted) | 202.9±28.7 °C | [3] |
| LogP (predicted) | 1.87 | [3] |
B. Spectroscopic Data Analysis
While a dedicated, publicly available spectrum for 6-Bromo-3-methoxy-2-nitrobenzoic acid is not readily found, we can infer its expected spectroscopic characteristics based on its structural analogues. For instance, the ¹H NMR spectrum of the related compound 3-methoxy-2-nitrobenzoic acid shows distinct signals for the aromatic protons and the methoxy group protons.[4] Similarly, the mass spectrum of this analogue provides fragmentation patterns that can be extrapolated to predict the behavior of the title compound.[4]
II. Synthesis and Purification
The synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid typically involves a multi-step process starting from a more readily available precursor. A plausible synthetic route involves the nitration of 3-methoxybenzoic acid, followed by bromination.[1]
A. Proposed Synthetic Pathway
Caption: Proposed synthetic route for 6-Bromo-3-methoxy-2-nitrobenzoic acid.
B. Detailed Experimental Protocol (Hypothetical)
Step 1: Nitration of 3-Methoxybenzoic Acid
-
To a stirred solution of concentrated sulfuric acid, cool to 0°C.
-
Slowly add 3-methoxybenzoic acid in portions, maintaining the temperature below 10°C.
-
Add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry to yield 3-methoxy-2-nitrobenzoic acid.
Step 2: Bromination of 3-Methoxy-2-nitrobenzoic Acid
-
Dissolve 3-methoxy-2-nitrobenzoic acid in a suitable solvent such as glacial acetic acid.
-
Add a catalytic amount of iron(III) bromide.
-
Add liquid bromine dropwise to the mixture at room temperature.
-
Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and pour it into a solution of sodium bisulfite to quench the excess bromine.
-
Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 6-Bromo-3-methoxy-2-nitrobenzoic acid.
Note: This is a generalized procedure. Reaction conditions, such as temperature, reaction time, and solvent, may require optimization for best results.
III. Chemical Reactivity and Derivatization
The three key functional groups of 6-Bromo-3-methoxy-2-nitrobenzoic acid provide a rich platform for a variety of chemical transformations.
Caption: Reactivity map of 6-Bromo-3-methoxy-2-nitrobenzoic acid.
A. Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can readily undergo esterification with alcohols in the presence of an acid catalyst or amidation with amines using standard coupling reagents.[1]
B. Transformations of the Nitro Group
The nitro group is a versatile functional group that can be reduced to an amine using various reducing agents such as iron or zinc in acidic media.[1] This resulting aniline derivative opens up a vast area of subsequent chemical modifications, including diazotization and Sandmeyer reactions.
C. Reactivity of the Bromo Substituent
The bromine atom can be displaced by strong nucleophiles under certain conditions.[1] More significantly, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
IV. Applications in Organic Synthesis and Drug Discovery
The unique structural features of 6-Bromo-3-methoxy-2-nitrobenzoic acid make it a valuable intermediate in the synthesis of various heterocyclic compounds and potentially biologically active molecules.[1]
A. Precursor to Benzisoxazoles and Benzoxazoles
The ortho-nitrobenzoic acid moiety is a classic precursor for the synthesis of benzisoxazoles.[5] Reduction of the nitro group to a hydroxylamine followed by intramolecular cyclization can lead to the formation of a benzisoxazolone ring system.[5] Further transformations can yield a variety of substituted benzisoxazoles, a class of compounds known for their diverse pharmacological activities.[6] Similarly, the corresponding ortho-aminophenol, obtained after reduction of the nitro group and potential demethylation, can be a key intermediate for the synthesis of benzoxazoles.[7][8]
B. Potential in Medicinal Chemistry
Preliminary research suggests that 6-Bromo-3-methoxy-2-nitrobenzoic acid exhibits potential anti-inflammatory and antimicrobial properties.[1] Its structural motifs are found in various pharmacologically active compounds. For instance, benzofuran derivatives, which can be conceptually linked to this scaffold, have shown a broad spectrum of biological activities, including anti-tumor and antioxidant properties.[9] The presence of the bromine atom is also of interest, as brominated derivatives of other heterocyclic systems have demonstrated enhanced biological activity.[9]
C. Role in Materials Science
As a substituted aromatic carboxylic acid, this compound can be explored as a monomer or a precursor for the synthesis of novel polymers and functional materials.[1]
V. Safety and Handling
6-Bromo-3-methoxy-2-nitrobenzoic acid is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[10]
Hazard Statements:
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P264: Wash skin thoroughly after handling.[10]
-
P280: Wear protective gloves/eye protection/face protection.[10]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[10]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
It is crucial to handle this compound in a well-ventilated area, preferably in a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
VI. Conclusion
6-Bromo-3-methoxy-2-nitrobenzoic acid is a chemical compound with significant potential for researchers and scientists in organic synthesis and drug development. Its multifaceted reactivity, stemming from its unique combination of functional groups, allows for the construction of complex molecular frameworks. While further research is needed to fully elucidate its biological activities and expand its applications, the foundational information presented in this guide provides a solid starting point for its exploration as a key synthetic intermediate.
References
-
PubChem - NIH. 3-Methoxy-2-nitrobenzoic acid. [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
PubChem - NIH. 6-Bromo-3-methoxy-2-nitrobenzoic acid. [Link]
-
PMC - NIH. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]
-
MDPI. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. [Link]
-
ChemSrc. 6-Bromo-3-methoxy-2-nitrobenzoic acid | CAS#:127971-97-5. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
ResearchGate. Synthesis of substituted benzoxazole derivatives starting from.... [Link]
-
RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Link]
- Google Patents.
-
Organic Chemistry Portal. Benzoxazole synthesis. [Link]
-
Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. [Link]
Sources
- 1. Buy 6-Bromo-3-methoxy-2-nitrobenzoic acid | 127971-97-5 [smolecule.com]
- 2. 6-Bromo-3-methoxy-2-nitrobenzoic acid | C8H6BrNO5 | CID 14631586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Bromo-3-methoxy-2-nitrobenzoic acid | CAS#:127971-97-5 | Chemsrc [chemsrc.com]
- 4. 3-METHOXY-2-NITROBENZOIC ACID(4920-80-3) 1H NMR spectrum [chemicalbook.com]
- 5. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-journals.in [e-journals.in]
- 7. researchgate.net [researchgate.net]
- 8. Benzoxazole synthesis [organic-chemistry.org]
- 9. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid, a valuable building block in medicinal chemistry and drug discovery. The document delves into the strategic considerations for its synthesis, a detailed experimental protocol, and the critical aspects of purification and characterization.
Strategic Approach to Synthesis
The synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid is most effectively achieved through a two-step electrophilic aromatic substitution sequence starting from the readily available 3-methoxybenzoic acid. This strategy involves:
-
Nitration of 3-methoxybenzoic acid: This initial step introduces the nitro group onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing methoxy and carboxylic acid substituents.
-
Bromination of 3-methoxy-2-nitrobenzoic acid: The subsequent bromination of the nitrated intermediate yields the final product. The success of this step hinges on controlling the reaction conditions to achieve the desired regioselective bromination at the C6 position.
This synthetic pathway is advantageous due to the commercial availability of the starting material and the well-established nature of nitration and bromination reactions in organic synthesis.
Mechanistic Insights and Regioselectivity
2.1. Nitration of 3-methoxybenzoic acid
The nitration of 3-methoxybenzoic acid is a classic example of electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The regiochemical outcome of this reaction is dictated by the interplay of the directing effects of the methoxy (-OCH₃) and carboxylic acid (-COOH) groups.
-
The methoxy group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.
-
The carboxylic acid group is a deactivating and meta-directing group due to its electron-withdrawing inductive and resonance effects.
Considering these effects, the incoming nitronium ion will preferentially attack the positions that are ortho or para to the methoxy group and meta to the carboxylic acid group. This leads to the formation of a mixture of isomers, with the primary products being 3-methoxy-2-nitrobenzoic acid, 3-methoxy-4-nitrobenzoic acid, and 3-methoxy-6-nitrobenzoic acid. The desired 3-methoxy-2-nitrobenzoic acid is a significant component of this mixture and can be isolated through careful purification.
2.2. Bromination of 3-methoxy-2-nitrobenzoic acid
In the second step, the intermediate 3-methoxy-2-nitrobenzoic acid is subjected to bromination. The directing effects of the three substituents on this ring are now:
-
Methoxy group (-OCH₃): ortho, para-directing (activating)
-
Nitro group (-NO₂): meta-directing (deactivating)
-
Carboxylic acid group (-COOH): meta-directing (deactivating)
The bromine electrophile will be directed to the position most activated and least sterically hindered. The position para to the strongly activating methoxy group (C6) is the most favorable site for electrophilic attack. The positions meta to the nitro and carboxylic acid groups also align with this outcome. Therefore, the bromination is expected to proceed with high regioselectivity to yield 6-Bromo-3-methoxy-2-nitrobenzoic acid.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methoxybenzoic acid | 152.15 | 15.2 g | 0.1 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 40 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 10 mL | - |
| N-Bromosuccinimide (NBS) | 177.98 | 19.6 g | 0.11 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Sulfite Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Methanol | - | For recrystallization | - |
3.2. Step 1: Synthesis of 3-Methoxy-2-nitrobenzoic acid
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 40 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 15.2 g (0.1 mol) of 3-methoxybenzoic acid to the cold sulfuric acid with continuous stirring. Ensure the temperature remains below 10 °C.
-
Prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to a separate flask and cooling it to 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of 3-methoxybenzoic acid in sulfuric acid over a period of 30-45 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the crude product in a desiccator. The crude product is a mixture of nitro isomers.
3.3. Step 2: Synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid
-
Suspend the dried crude 3-methoxy-2-nitrobenzoic acid (assuming a quantitative yield from the previous step for calculation purposes, approximately 19.7 g, 0.1 mol) in 200 mL of dichloromethane (DCM) in a 500 mL round-bottom flask.
-
Add 19.6 g (0.11 mol) of N-Bromosuccinimide (NBS) to the suspension.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1 mL) to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium sulfite solution (to quench any remaining bromine), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
3.4. Purification
The crude 6-Bromo-3-methoxy-2-nitrobenzoic acid can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.[1]
-
Dissolve the crude solid in a minimum amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain pure 6-Bromo-3-methoxy-2-nitrobenzoic acid.
Characterization
The identity and purity of the synthesized 6-Bromo-3-methoxy-2-nitrobenzoic acid should be confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the N-O stretches of the nitro group, and the C-Br stretch.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the synthetic pathway for 6-Bromo-3-methoxy-2-nitrobenzoic acid.
Caption: Synthetic workflow for 6-Bromo-3-methoxy-2-nitrobenzoic acid.
Safety Considerations
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.
References
Sources
13C NMR analysis of 6-Bromo-3-methoxy-2-nitrobenzoic acid
Technical Guide: C NMR Characterization of 6-Bromo-3-methoxy-2-nitrobenzoic Acid
Executive Summary
This guide provides a high-level technical framework for the structural validation of 6-Bromo-3-methoxy-2-nitrobenzoic acid , a densely functionalized aromatic intermediate often utilized in the synthesis of quinazoline-based pharmacophores.
The analysis of this molecule presents specific challenges:
-
Steric Congestion: The contiguous substitution pattern (positions 1, 2, 3) forces the nitro group out of planarity, altering expected resonance effects.
-
Quaternary Carbon Dominance: 6 out of 8 carbon environments are non-protonated, making standard proton-decoupled
C experiments prone to signal loss due to long spin-lattice relaxation times ( ). -
Heavy Atom Effects: The bromine substituent at position 6 introduces spin-orbit coupling effects that significantly shield the ipso-carbon.
This document outlines a self-validating protocol using Substituent Chemical Shift (SCS) theory, optimized acquisition parameters, and 2D-NMR correlation.
Structural Context & Theoretical Prediction[1][2]
Before acquisition, a theoretical chemical shift map is essential to avoid misassignment. The molecule is a tetra-substituted benzene ring.[1] We utilize the Additivity Rule based on benzene's base shift (128.5 ppm) modified by the empirical effects of the substituents.
Molecular Numbering & Steric Logic
The numbering follows the IUPAC priority for benzoic acid derivatives:
-
C1: Ipso to Carboxyl (-COOH)
-
C2: Ipso to Nitro (-NO
) -
C3: Ipso to Methoxy (-OCH
) -
C4: Methine (CH)
-
C5: Methine (CH)
-
C6: Ipso to Bromine (-Br)
Steric Note: The nitro group at C2 is "sandwiched" between the bulky carboxylic acid (C1) and the methoxy group (C3). This steric crowding disrupts the
Predicted Chemical Shift Table
Values are calculated based on standard increment tables (Pretsch/Clerc) relative to Benzene (128.5 ppm).
| Carbon Position | Environment | Substituent Effects (Approx.)[2][3] | Predicted Shift ( | Key Diagnostic Feature |
| C7 (C=O) | Carboxyl | Carbonyl range | 165.0 – 168.0 | Most deshielded; broad if H-bonding varies. |
| C3 | Quaternary (C-O) | Base + OMe(+31) + NO | 150.0 – 155.0 | Deshielded by Oxygen; distinct intensity. |
| C2 | Quaternary (C-N) | Base + NO | 138.0 – 145.0 | Broadened by |
| C4 | Methine (CH) | Base + OMe ortho(-14) | 115.0 – 120.0 | HSQC Correlated (Doublet in 1H). |
| C5 | Methine (CH) | Base + Br ortho(+3) | 130.0 – 135.0 | HSQC Correlated (Doublet in 1H). |
| C6 | Quaternary (C-Br) | Base + Br(-5.5) + COOH ortho(+2) | 110.0 – 118.0 | Heavy Atom Effect (Shielded). |
| C1 | Quaternary (C-C) | Base + COOH(+2.9) | 125.0 – 130.0 | Weak intensity; verify via HMBC. |
| C8 (OMe) | Methyl (CH | Methoxy typical | 56.0 – 57.5 | Strongest signal; HSQC positive. |
Experimental Protocol: The "Quaternary-First" Approach
Standard default parameters often fail for this molecule because 75% of the ring carbons are quaternary. The following protocol ensures quantitative reliability.
Sample Preparation
-
Solvent: DMSO-d
(99.9% D).-
Reasoning: CDCl
often leads to dimerization of the carboxylic acid, causing peak broadening and shifting of the C=O signal. DMSO breaks these dimers via H-bonding, sharpening the signals.
-
-
Concentration: 30–50 mg in 0.6 mL solvent.
-
Relaxation Agent (Optional but Recommended): Add 2-3 mg of Chromium(III) acetylacetonate [Cr(acac)
] .-
Mechanism:[4] This paramagnetic agent shortens the
relaxation time of the quaternary carbons (C1, C2, C3, C6, C7) via electron-nuclear dipolar coupling, allowing for faster repetition rates and uniform integration.
-
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or igated (Inverse gated) if quantitative integration is required.
-
Spectral Width: -10 to 220 ppm.
-
Relaxation Delay (D1):
-
With Cr(acac)
: 2.0 seconds.[5] -
Without Cr(acac)
:5.0 – 10.0 seconds . (Critical: C-Br and C-NO have very long s).
-
-
Scans (NS): Minimum 1024 (due to splitting of intensity across multiple quaternary carbons).
-
Temperature: 298 K (25°C).
Assignment Logic & Visualization
The assignment strategy relies on "anchoring" the protonated carbons (C4, C5) and the Methoxy methyl (C8) using HSQC, then walking the ring using HMBC.
Signaling Pathway Diagram
The following diagram illustrates the logical flow for assigning the crowded aromatic core.
Caption: Workflow for resolving quaternary carbons using HSQC/HMBC correlations.
Detailed Assignment Steps
-
The Methoxy Anchor (C8 & C3):
-
Identify the strong singlet in
H NMR (~3.9 ppm). -
HSQC: Correlate this to the carbon at ~56 ppm (C8 ).
-
HMBC: Look for a correlation from the OMe protons to an aromatic quaternary carbon around 150-155 ppm. This assigns C3 .
-
-
The Protonated Pair (C4 & C5):
-
In
H NMR, observe the AB system (two doublets, Hz). -
HSQC: Assign the attached carbons.
-
C4 is ortho to the Methoxy group. The electron-donating resonance of OMe shields the ortho position. Therefore, the more upfield CH signal (approx 115-120 ppm) is C4 .
-
C5 is meta to the Methoxy and ortho to Bromine. It will be relatively deshielded (approx 130-135 ppm).
-
-
-
The Bromine Position (C6):
-
Look for the quaternary carbon that shows a strong HMBC correlation to H4 (3-bond) and H5 (2-bond).
-
Validation: Due to the "Heavy Atom Effect" of Bromine, C6 should appear significantly upfield (110-118 ppm), often overlapping with or appearing lower than the protonated C4.
-
-
The Nitro/Carboxyl Core (C1, C2, C7):
-
C7 (COOH): The most downfield peak (>165 ppm).
-
C2 (C-NO
): This is the most difficult assignment. It is often broad.[2][6] It is identified by exclusion (the remaining quaternary peak) and its chemical shift (deshielded, ~140 ppm). -
C1 (Ipso-COOH): Usually appears near the benzene baseline (125-130 ppm). HMBC correlation from H5 (3-bond) can confirm this.
-
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Missing Quaternary Peaks | Insufficient relaxation delay ( | Increase |
| Broad C2 (C-NO | Accept as characteristic; do not mistake for impurity. | |
| Split C=O Peak | Acid dimerization or rotamers. | Ensure DMSO-d |
| Extra Peaks | Residual solvent or impurities.[6][7] | Check for Ethanol/Ethyl Acetate (common in synthesis). Verify against solvent impurity tables. |
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard source for SCS increments).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[8] (Authoritative text on heavy atom effects and steric inhibition of resonance).
-
Reich, H. J. (2023).[3] Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed discussion on relaxation agents and solvent effects).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Sources
- 1. rsc.org [rsc.org]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
Technical Guide: Mass Spectrometric Characterization of 6-Bromo-3-methoxy-2-nitrobenzoic Acid
Part 1: Executive Summary & Molecular Profile
This guide provides a definitive technical framework for the mass spectrometric analysis of 6-Bromo-3-methoxy-2-nitrobenzoic acid (C₈H₆BrNO₅). As a polysubstituted aromatic intermediate often employed in the synthesis of quinazoline-based kinase inhibitors and other pharmacophores, its accurate characterization is critical for impurity profiling and yield optimization.
This protocol prioritizes Electrospray Ionization (ESI) in Negative Mode (-) , utilizing the compound's acidic carboxyl group for high-sensitivity detection. It addresses the unique spectral challenges posed by the "ortho effects" inherent to the 1,2,3,6-substitution pattern.
Molecular Specifications
| Parameter | Value | Notes |
| Formula | C₈H₆BrNO₅ | Polysubstituted Benzoic Acid |
| Monoisotopic Mass | 274.9429 Da | Based on ⁷⁹Br |
| Exact Mass [M-H]⁻ | 273.9356 (⁷⁹Br) / 275.9336 (⁸¹Br) | 1:1 Isotopic Ratio (Characteristic Doublet) |
| Key Substituents | -COOH (C1), -NO₂ (C2), -OCH₃ (C3), -Br (C6) | High steric crowding; prone to ortho-eliminations |
Part 2: Experimental Methodology
Sample Preparation & Ionization Strategy
Causality: The presence of the electron-withdrawing nitro group and the bromine atom significantly increases the acidity of the carboxylic acid. Therefore, ESI Negative Mode is the method of choice, providing a stable [M-H]⁻ ion without the need for derivatization required by GC-MS.
Protocol:
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of Methanol (LC-MS grade) .
-
Working Standard: Dilute stock 1:100 into 50:50 Methanol:Water containing 5 mM Ammonium Acetate .
-
Why Acetate? It acts as a buffer to ensure deprotonation of the carboxylic acid (pKa < 3.5 due to ortho-nitro/bromo induction) while preventing ion suppression common with strong acids like TFA.
-
-
Direct Infusion: Introduce at 10 µL/min into the ESI source for tuning.
LC-MS/MS Acquisition Parameters
To separate this intermediate from potential des-bromo or des-nitro impurities, a Reverse Phase (RP) gradient is required.
-
Column: C18 End-capped (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Formate for pH stability).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Source Temp: 350°C (High temp aids desolvation of the nitro/bromo heavy ring).
-
Capillary Voltage: -2.5 kV (Negative mode).
Part 3: Mass Spectral Interpretation
The "Twin Towers" Isotope Pattern
The most immediate diagnostic feature is the bromine isotope pattern. Bromine exists as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).
-
Observation: You will see two molecular ion peaks of nearly equal intensity separated by 2 Da.
-
Diagnostic Check: If the intensity ratio deviates significantly from 1:1, suspect interference or co-elution with a non-brominated impurity (e.g., the des-bromo precursor).
Fragmentation Mechanisms (MS/MS)
The fragmentation of 6-Bromo-3-methoxy-2-nitrobenzoic acid is driven by steric relief and ortho interactions . The 1,2,3,6-substitution pattern creates significant tension on the benzene ring.
Pathway A: Decarboxylation (The Dominant Path)
The carboxyl group (C1) is flanked by a Nitro (C2) and a Bromo (C6) group. Steric hindrance and the electron-withdrawing nature of the nitro group facilitate the loss of CO₂.
-
Transition: [M-H]⁻ (m/z 274) → [M-H-CO₂]⁻ (m/z 230).
-
Mechanism: Simple heterolytic cleavage typical of ortho-nitrobenzoic acids.
Pathway B: The Ortho-Nitro Effect
The nitro group at C2 is ortho to the methoxy group at C3. This proximity allows for a rearrangement often seen in o-nitroanisoles.
-
Loss of NO/NO₂: Radical loss of •NO₂ (46 Da) or rearrangement to lose •NO (30 Da).
-
Secondary Loss: Loss of the methyl radical (•CH₃, 15 Da) from the methoxy group, often following the initial decarboxylation.
Pathway C: Bromine Loss
While the C-Br bond is strong, high collision energies (CE > 30 eV) will cleave the bromine.
-
Transition: Loss of •Br radical (79/81 Da).[2] This collapses the isotopic doublet into a single monoisotopic peak, confirming the identity of the fragment.
Visualization of Fragmentation Pathways
Caption: MS/MS fragmentation tree for 6-Bromo-3-methoxy-2-nitrobenzoic acid in ESI(-) mode.
Part 4: Method Validation & Quality Control
To ensure the data generated is trustworthy (E-E-A-T), the analytical workflow must include self-validating steps.
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow with integrated isotope ratio quality control check.
QC Criteria
-
Linearity: The method should demonstrate linearity (
) over the range of 10 ng/mL to 1000 ng/mL. -
Carryover: Due to the bromine and nitro groups, this compound can stick to stainless steel. Inject a blank (MeOH) after the highest standard. Signal in blank must be < 20% of the Lower Limit of Quantitation (LLOQ).
-
Isotope Ratio Stability: The ⁷⁹Br/⁸¹Br intensity ratio must remain within 1.0 ± 0.1 across the peak width.
Part 5: References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Nitrobenzoic Acid (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Bromobenzoic Acid.[3] NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Compound Summary for CID 14631586: 6-Bromo-3-methoxy-2-nitrobenzoic acid. National Library of Medicine (US). Available at: [Link]
-
Holčapek, M., et al. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds... using electrospray ionisation tandem mass spectrometry.[1][4] Journal of Mass Spectrometry. (Contextual grounding for nitro-aromatic fragmentation). Available at: [Link]
Sources
- 1. massbank.eu [massbank.eu]
- 2. Investigation of the metabolic fate of 2-, 3- and 4-bromobenzoic acids in bile-duct-cannulated rats by inductively coupled plasma mass spectrometry and high-performance liquid chromatography/inductively coupled plasma mass spectrometry/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 2-bromo- [webbook.nist.gov]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Commercial Sourcing of 6-Bromo-3-methoxy-2-nitrobenzoic acid for Research and Development
This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of 6-Bromo-3-methoxy-2-nitrobenzoic acid (CAS No. 127971-97-5), a key building block in modern organic synthesis. Moving beyond a simple supplier list, this document offers insights into supplier evaluation, quality control, synthetic utility, and safe handling, ensuring that scientists can confidently and effectively integrate this versatile reagent into their research and development workflows.
Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block
6-Bromo-3-methoxy-2-nitrobenzoic acid is a highly functionalized aromatic compound featuring a strategically arranged array of electron-withdrawing and electron-donating groups. Its molecular structure (C₈H₆BrNO₅) and molecular weight (276.04 g/mol ) make it an ideal starting material for the construction of complex heterocyclic systems.[1][2] The presence of a bromine atom, a nitro group, a methoxy group, and a carboxylic acid provides multiple reaction handles for sequential chemical transformations.
The true value of this reagent lies in its orthogonality. The nitro group can be readily reduced to an amine, the bromine atom can participate in cross-coupling reactions, and the carboxylic acid is available for amidation or esterification.[1] This multi-functionality makes it a sought-after intermediate in the synthesis of novel pharmaceutical agents and advanced materials.[1] This guide will illuminate the path to sourcing high-quality material and leveraging its chemical potential.
Part 1: Commercial Supplier Landscape
The procurement of specialized chemical reagents requires careful consideration of purity, availability, and supplier reliability. 6-Bromo-3-methoxy-2-nitrobenzoic acid is available from a range of commercial sources, primarily those specializing in building blocks for medicinal chemistry and organic synthesis. Below is a comparative analysis of prominent suppliers.
Table 1: Commercial Suppliers of 6-Bromo-3-methoxy-2-nitrobenzoic acid (CAS 127971-97-5)
| Supplier | Product Brand/Affiliation | Typical Purity | Available Quantities | Notes |
| Fisher Scientific | AA BLOCKS | ≥95% | 250mg, 1g | Distributed under the AA BLOCKS brand, suitable for early-stage R&D.[3] |
| CymitQuimica | Fluorochem | ≥97% | 250mg, 1g, 5g | A well-regarded supplier of fine chemicals and intermediates.[4] |
| AccelaChem | AccelaChem | ≥95% | Custom quantities | Often provides synthesis building blocks for discovery chemistry.[5] |
| BLD Pharm | BLD Pharm | Custom | Custom quantities | A supplier with a broad catalog of research chemicals. |
| Combi-Blocks | Combi-Blocks | ≥95% | Custom quantities | Specializes in providing a diverse array of building blocks for combinatorial chemistry. |
Disclaimer: Pricing and availability are subject to change. Researchers should contact suppliers directly for current quotations and lead times.
Expert Insight: When selecting a supplier, the choice is often dictated by the stage of research. For initial proof-of-concept studies, a supplier like AA BLOCKS offering small, readily available quantities is ideal. For later-stage development requiring larger amounts and potentially higher purity specifications, engaging with manufacturers like Fluorochem or custom synthesis providers is a more strategic approach. Always request a lot-specific Certificate of Analysis (CoA) before purchase.
Part 2: Quality Control and Self-Validating Protocols
Sourcing a chemical is only the first step; verifying its identity and purity is critical to ensuring the reliability and reproducibility of experimental results. A trustworthy protocol is a self-validating one, beginning with stringent incoming material inspection.
The Certificate of Analysis (CoA): Your First Line of Defense
A comprehensive CoA is non-negotiable. It should provide, at a minimum:
-
Identity Confirmation: Typically via ¹H NMR and/or Mass Spectrometry.
-
Purity Assessment: Usually determined by HPLC or GC.
-
Physical Properties: Appearance, melting point, etc.
Incoming Material Verification Workflow
Even with a supplier's CoA, independent verification is a best practice in a regulated or results-driven environment. The following workflow outlines a standard procedure for confirming the quality of 6-Bromo-3-methoxy-2-nitrobenzoic acid upon receipt.
Caption: Workflow for incoming quality control of 6-Bromo-3-methoxy-2-nitrobenzoic acid.
Expected Analytical Data
-
¹H NMR Spectroscopy: While a publicly available spectrum for this specific compound is not readily found, the expected ¹H NMR spectrum (in a solvent like DMSO-d₆) would feature distinct signals: a singlet for the methoxy protons (~3.9 ppm), two aromatic protons exhibiting coupling, and a broad singlet for the carboxylic acid proton (>13 ppm). The exact shifts of the aromatic protons are influenced by the complex substitution pattern.[6][7]
-
HPLC Analysis: A reverse-phase HPLC method using a C18 column with a water/acetonitrile gradient (acidified with formic or trifluoroacetic acid) is standard for assessing the purity of aromatic acids. The chromophores in the molecule (nitro and benzene ring) allow for strong UV detection, typically around 254 nm.
Part 3: Synthetic Applications & Experimental Protocols
The utility of 6-Bromo-3-methoxy-2-nitrobenzoic acid is best demonstrated through its application in synthesis. A common and powerful transformation is the reduction of the nitro group to form the corresponding aniline, which opens up a vast landscape of subsequent chemical modifications.
Key Synthetic Transformation: Reduction to an Amino Group
The conversion of the 2-nitro group to a 2-amino group is a pivotal step. This transformation dramatically alters the electronic properties of the ring and provides a nucleophilic site for further reactions, such as cyclization to form heterocyclic systems (e.g., quinolines, benzoxazines).[1]
Caption: Key reaction pathway involving 6-Bromo-3-methoxy-2-nitrobenzoic acid.
Field-Proven Experimental Protocol: Reduction of a Nitrobenzoic Acid Derivative
The following protocol is adapted from established methods for the reduction of aromatic nitro compounds and serves as a robust starting point for the synthesis of 2-Amino-6-bromo-3-methoxybenzoic acid.[8][9]
Objective: To synthesize 2-Amino-6-bromo-3-methoxybenzoic acid via the reduction of 6-Bromo-3-methoxy-2-nitrobenzoic acid.
Materials:
-
6-Bromo-3-methoxy-2-nitrobenzoic acid (1.0 eq)
-
Iron powder (Fe), fine grade (approx. 5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate (EtOAc)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Bromo-3-methoxy-2-nitrobenzoic acid (1.0 eq) and ethanol/water (e.g., a 4:1 mixture) to form a slurry.
-
Addition of Reducing Agent: Add the iron powder (5.0 eq) to the slurry with vigorous stirring.
-
Initiation of Reaction: Gently heat the mixture to approximately 70-80°C. Cautiously add a small amount of concentrated HCl dropwise to initiate the reaction (the reaction is exothermic).
-
Reaction Progress: Maintain the mixture at reflux with continued stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.
-
Work-up - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully filter the hot solution through a pad of celite to remove the iron salts. Cautiously neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized aqueous solution to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Amino-6-bromo-3-methoxybenzoic acid.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Expert Insight (Causality): The choice of iron in acidic media is a classic, cost-effective, and reliable method for nitro group reduction. The acid activates the iron surface and serves as a proton source. The reaction is heterogeneous, hence the need for vigorous stirring and elevated temperature to ensure efficient mass transfer. The basic work-up is crucial for deprotonating the anilinium hydrochloride salt formed during the reaction to isolate the free amine product.
Part 4: Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related compounds like 3-methoxy-2-nitrobenzoic acid and other brominated nitroaromatics provide a strong basis for a robust safety assessment.[10][11][12][13]
Hazard Identification:
-
Skin Irritation (H315): Expected to cause skin irritation.[10][12]
-
Serious Eye Irritation (H319): Expected to cause serious eye irritation.[10][12]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust.[10][12]
-
General Nitroaromatic Hazard: Nitroaromatic compounds can be energetic and may pose a fire or explosion hazard under specific conditions, although this is less of a concern for this molecule compared to polynitrated aromatics.[1]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and nitrile gloves.
-
Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11]
-
Spill Management: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a sealed container for disposal. Prevent entry into drains.[11]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong bases.
-
Recommended storage is at room temperature.[3]
Conclusion
6-Bromo-3-methoxy-2-nitrobenzoic acid is more than just a catalog chemical; it is a strategic enabler for synthetic innovation. Its value is unlocked not only by understanding its reactivity but also by applying a rigorous approach to its sourcing and quality validation. By partnering with reliable suppliers, implementing self-validating QC protocols, and employing field-proven synthetic methods, researchers can confidently leverage the full potential of this versatile building block to accelerate their discovery programs.
References
-
AccelaChem. 127971-97-5,6-Bromo-3-methoxy-2-nitrobenzoic Acid. Available at: [Link]
-
PubChem. 6-Bromo-3-methoxy-2-nitrobenzoic acid. Available at: [Link]
-
ResearchGate. (2009). 2-nitrobenzoic acid. Available at: [Link]
-
Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]
-
MDPI. Molbank | Topical Collection : Heterocycle Reactions. Available at: [Link]
-
Neo, A. G. SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. Available at: [Link]
-
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
-
Carl ROTH. 3-Nitrobenzoic acid, 500 g, CAS No. 121-92-6. Available at: [Link]
- Google Patents. Reduction of nitrobenzoic acid - JPS5726652A.
-
Sciencemadness.org. (2018, June 22). Reduction of 4-nitrobenzoic acid. Available at: [Link]
-
Beilstein Journals. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]
-
MDPI. (2020). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: 3-Nitrobenzoic acid. Available at: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]
Sources
- 1. Buy 6-Bromo-3-methoxy-2-nitrobenzoic acid | 127971-97-5 [smolecule.com]
- 2. 6-Bromo-3-methoxy-2-nitrobenzoic acid | C8H6BrNO5 | CID 14631586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. 6-Bromo-3-methoxy-2-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 5. 127971-97-5,6-Bromo-3-methoxy-2-nitrobenzoic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. rsc.org [rsc.org]
- 7. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 1H NMR [m.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. JPS5726652A - Reduction of nitrobenzoic acid - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. carlroth.com [carlroth.com]
Methodological & Application
The Strategic Utility of 6-Bromo-3-methoxy-2-nitrobenzoic Acid in Modern Organic Synthesis: A Guide for Researchers
For the discerning researcher in organic synthesis and drug development, the selection of a starting material is a critical decision that dictates the efficiency and elegance of a synthetic route. Among the vast arsenal of available building blocks, 6-Bromo-3-methoxy-2-nitrobenzoic acid has emerged as a highly versatile and strategically functionalized scaffold. Its unique arrangement of a carboxylic acid, a bromine atom, a methoxy group, and a nitro group on a benzene ring offers a confluence of reactivity that can be selectively harnessed to construct complex molecular architectures, particularly heterocyclic systems of medicinal importance.
This technical guide provides an in-depth exploration of the applications of 6-bromo-3-methoxy-2-nitrobenzoic acid, moving beyond a mere recitation of reactions to offer field-proven insights and detailed, self-validating protocols.
Physicochemical Properties and Strategic Advantages
The inherent reactivity of 6-bromo-3-methoxy-2-nitrobenzoic acid stems from the electronic interplay of its substituents. The electron-withdrawing nitro and carboxylic acid groups activate the aromatic ring for certain transformations, while the bromine atom serves as a versatile handle for cross-coupling reactions. The methoxy group, an electron-donating group, also influences the regioselectivity of reactions.
| Property | Value |
| Molecular Formula | C₈H₆BrNO₅ |
| Molecular Weight | 276.04 g/mol [1] |
| CAS Number | 127971-97-5[1][2] |
| Appearance | Off-white to pale yellow solid |
| Boiling Point | 411.9±45.0 °C at 760 mmHg[2] |
| Density | 1.8±0.1 g/cm³[2] |
The strategic placement of these functional groups allows for a programmed sequence of reactions, making it a valuable precursor for a variety of complex molecules.
Core Synthetic Transformations and Detailed Protocols
The true utility of 6-bromo-3-methoxy-2-nitrobenzoic acid is demonstrated through its participation in a range of powerful synthetic transformations. The following sections provide detailed protocols for its key applications, emphasizing the causality behind experimental choices.
Reduction of the Nitro Group: Gateway to Substituted Anilines
The reduction of the nitro group to an amine is a pivotal transformation, yielding 2-amino-6-bromo-3-methoxybenzoic acid, a valuable intermediate for the synthesis of various heterocyclic systems.
Expertise & Experience: The choice of reducing agent is critical and depends on the presence of other functional groups. While catalytic hydrogenation is highly efficient, reagents like tin(II) chloride or iron in acidic media are often preferred for their chemoselectivity, preserving the carboxylic acid and bromo functionalities.
Protocol: Synthesis of 2-Amino-6-bromo-3-methoxybenzoic Acid
-
Materials:
-
6-Bromo-3-methoxy-2-nitrobenzoic acid
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-3-methoxy-2-nitrobenzoic acid (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 2-amino-6-bromo-3-methoxybenzoic acid.
-
Trustworthiness: This protocol is self-validating as the progress of the reaction can be easily monitored by TLC, and the identity and purity of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The physicochemical properties of the resulting 2-amino-6-methoxybenzoic acid are well-documented.[3][4][5]
dot
Caption: Workflow for the reduction of 6-bromo-3-methoxy-2-nitrobenzoic acid.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The bromine atom at the 6-position provides a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of a wide array of aryl, heteroaryl, and amino substituents.
Expertise & Experience: The success of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. For an electron-rich and sterically hindered substrate like 6-bromo-3-methoxy-2-nitrobenzoic acid, a catalyst system with a bulky phosphine ligand, such as SPhos or XPhos, is often beneficial to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6] The choice of base is also crucial to activate the boronic acid without promoting unwanted side reactions.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
6-Bromo-3-methoxy-2-nitrobenzoic acid
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine 6-bromo-3-methoxy-2-nitrobenzoic acid (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Trustworthiness: The catalytic cycle of the Suzuki-Miyaura reaction is well-established, providing a strong mechanistic basis for troubleshooting and optimization.[6][7][8][9] The progress can be monitored, and the product structure can be rigorously confirmed by spectroscopic methods.
dot
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expertise & Experience: The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals. The choice of ligand is paramount for achieving high yields and good functional group tolerance. For electron-rich aryl bromides, ligands such as BINAP or Josiphos derivatives often prove effective. The base is critical for deprotonating the amine and facilitating the catalytic cycle.
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
6-Bromo-3-methoxy-2-nitrobenzoic acid
-
Primary or secondary amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst, the phosphine ligand, and the base.
-
Add 6-bromo-3-methoxy-2-nitrobenzoic acid (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent and seal the tube.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
-
Trustworthiness: The Buchwald-Hartwig amination is a well-understood and widely used reaction, with a vast body of literature to support protocol development and troubleshooting.[10][11][12][13]
Synthesis of Benzoxazinones: A Key Heterocyclic Scaffold
The reduced product, 2-amino-6-bromo-3-methoxybenzoic acid, is an excellent precursor for the synthesis of benzoxazinones, a class of heterocyclic compounds with diverse biological activities.[14][15]
Expertise & Experience: The cyclization to form the benzoxazinone ring can be achieved through various methods. A common approach involves the reaction of the anthranilic acid derivative with an acyl chloride or a similar carbonyl source. The reaction conditions need to be carefully controlled to favor the desired cyclization over intermolecular side reactions.
Protocol: Synthesis of a Substituted Benzoxazinone
-
Materials:
-
2-Amino-6-bromo-3-methoxybenzoic acid
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride, 1.1 eq)
-
Base (e.g., Pyridine, Triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
-
Procedure:
-
Dissolve 2-amino-6-bromo-3-methoxybenzoic acid (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base to the solution.
-
Cool the mixture to 0 °C and add the acyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl), followed by a saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Trustworthiness: This cyclization reaction follows well-established principles of organic chemistry, and the formation of the benzoxazinone ring can be readily confirmed by spectroscopic analysis, particularly by the appearance of a characteristic carbonyl stretch in the IR spectrum.
dot
Caption: Synthetic pathway to benzoxazinones.
Conclusion
6-Bromo-3-methoxy-2-nitrobenzoic acid is a testament to the power of strategic functionalization in organic synthesis. Its multifaceted reactivity allows for a programmed and efficient construction of complex molecular frameworks. The protocols outlined in this guide, grounded in established chemical principles and supported by extensive literature, provide a reliable foundation for researchers to explore the full potential of this versatile building block in their synthetic endeavors. The ability to selectively manipulate the nitro, bromo, and carboxylic acid functionalities opens up a vast chemical space for the discovery and development of novel molecules with significant applications in medicinal chemistry and materials science.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(7), 586-587.
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95(7), 2457-2483. Available from: [Link]
- Hartwig, J. F. Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition in English, 1998, 37(15), 2046-2067.
-
Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 1998 , 31(12), 805-818. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
-
Chemsrc. 6-Bromo-3-methoxy-2-nitrobenzoic acid. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
de Bruijn, W. J. C., Gruppen, H., & Vincken, J. P. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry, 155, 233-243. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of Benzoxazinones. Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
PubChem. 2-Amino-6-methoxybenzoic Acid. Available from: [Link]
-
MDPI. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Available from: [Link]
- Google Patents. CN102924314A - Preparation method of 2-amino-6-nitrobenzoic acid.
-
ResearchGate. Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. Available from: [Link]
-
PubChem. 6-Bromo-3-methoxy-2-nitrobenzoic acid. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
ResearchGate. Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. Available from: [Link]
Sources
- 1. 6-Bromo-3-methoxy-2-nitrobenzoic acid | C8H6BrNO5 | CID 14631586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-3-methoxy-2-nitrobenzoic acid | CAS#:127971-97-5 | Chemsrc [chemsrc.com]
- 3. 2-Amino-6-methoxybenzoic Acid | 53600-33-2 | TCI AMERICA [tcichemicals.com]
- 4. 2-Amino-6-methoxybenzoic Acid | C8H9NO3 | CID 2735357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-6-methoxybenzoic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. mdpi.com [mdpi.com]
The Synthetic Versatility of 6-Bromo-3-methoxy-2-nitrobenzoic Acid: A Guide for Researchers
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the successful construction of complex molecular architectures. 6-Bromo-3-methoxy-2-nitrobenzoic acid has emerged as a highly valuable and versatile building block, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional arrangement—a carboxylic acid, a bromine atom, and a nitro group—on a substituted benzene ring offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of this intermediate, complete with detailed experimental protocols and the scientific rationale behind its use.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 127971-97-5 | [1] |
| Molecular Formula | C₈H₆BrNO₅ | [1] |
| Molecular Weight | 276.04 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | |
| Melting Point | Not widely reported | |
| Solubility | Soluble in many organic solvents like THF, DMF, and alcohols. |
| Compound | ¹H NMR (400 MHz, MeOD) δ (ppm) | ¹³C NMR (126 MHz, MeOD) δ (ppm) |
| 2-Bromobenzoic acid | 7.70-7.67 (m, 1H), 7.58 (d, J = 8.0 Hz, 1H), 7.33-7.25 (m, 2H) | 169.6, 135.3, 134.5, 133.6, 132.1, 128.4, 122.0 |
| 3-Nitrobenzoic acid | 8.65 (d, J = 1.7 Hz, 1H), 8.36 – 8.31 (m, 1H), 8.26 (d, J = 7.7 Hz, 1H), 7.63 (t, J = 8.0 Hz, 1H) | 165.9, 148.2, 135.0, 132.4, 129.6, 126.8, 123.8 |
For 6-bromo-3-methoxy-2-nitrobenzoic acid, one would anticipate signals corresponding to the aromatic protons, the methoxy group, and the carboxylic acid proton in the ¹H NMR spectrum. The ¹³C NMR spectrum would show signals for the eight distinct carbon atoms, with chemical shifts influenced by the electron-withdrawing nitro and bromo groups and the electron-donating methoxy group.
Core Reactivity and Synthetic Potential
The synthetic utility of 6-bromo-3-methoxy-2-nitrobenzoic acid stems from the orthogonal reactivity of its three primary functional groups. This allows for a stepwise and controlled manipulation of the molecule to build complexity.
Caption: Synthetic pathways from 6-Bromo-3-methoxy-2-nitrobenzoic acid.
Application in Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The bromine atom at the 6-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[3][4][5] This powerful carbon-carbon bond-forming reaction enables the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents, leading to the synthesis of complex biaryl compounds.[6]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common choice as it is air-stable and readily available.
-
Base: A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[5] Carbonates such as K₂CO₃ or Na₂CO₃ are often used.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution is typically employed to dissolve both the organic and inorganic reagents.
Detailed Protocol: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling reaction.
Materials:
-
6-Bromo-3-methoxy-2-nitrobenzoic acid (1.0 mmol)
-
Aryl- or vinylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 6-bromo-3-methoxy-2-nitrobenzoic acid, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the toluene, ethanol, and water solvent mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.[7]
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.[7]
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[7]
Amide Bond Formation: A Gateway to Bioactive Molecules
The carboxylic acid functionality of 6-bromo-3-methoxy-2-nitrobenzoic acid provides a direct handle for the synthesis of amides, a common structural motif in pharmaceuticals.[8][9] The direct reaction between a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid.
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or carbodiimides such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are used to form a highly reactive activated ester intermediate.[8][10]
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to neutralize the acidic byproducts and maintain a favorable reaction pH.[10]
-
Solvent: Anhydrous aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are typically used to prevent hydrolysis of the activated intermediate.
Detailed Protocol: HATU-Mediated Amide Coupling
Materials:
-
6-Bromo-3-methoxy-2-nitrobenzoic acid (1.0 mmol)
-
Primary or secondary amine (1.1 mmol)
-
HATU (1.1 mmol)
-
Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Anhydrous dimethylformamide (DMF) (5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-bromo-3-methoxy-2-nitrobenzoic acid, HATU, and the amine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Reduction of the Nitro Group and Heterocycle Synthesis
The nitro group at the 2-position can be readily reduced to an amine, opening up a plethora of synthetic possibilities, including the construction of heterocyclic ring systems.[11][12][13] The resulting aniline derivative is a key intermediate for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.
Causality Behind Experimental Choices:
-
Reducing Agents: A variety of reducing agents can be employed for the reduction of aromatic nitro groups. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the use of metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The choice of reductant can be influenced by the presence of other functional groups in the molecule.
Detailed Protocol: Reduction of the Nitro Group
Materials:
-
6-Bromo-3-methoxy-2-nitrobenzoic acid derivative (e.g., the corresponding amide or ester) (1.0 mmol)
-
Iron powder (Fe) (5.0 mmol)
-
Ammonium chloride (NH₄Cl) (5.0 mmol)
-
Ethanol (10 mL)
-
Water (2 mL)
-
Celite
Procedure:
-
In a round-bottom flask, suspend the 6-bromo-3-methoxy-2-nitrobenzoic acid derivative, iron powder, and ammonium chloride in a mixture of ethanol and water.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline derivative, which can often be used in the next step without further purification.
The resulting 2-amino-6-bromo-3-methoxybenzoic acid derivative is a valuable precursor for the synthesis of heterocycles such as quinazolinones, benzoxazines, and other fused ring systems through intramolecular cyclization reactions.
Conclusion
6-Bromo-3-methoxy-2-nitrobenzoic acid is a powerful and versatile synthetic intermediate that provides researchers with multiple avenues for the construction of complex and diverse molecular structures. The ability to selectively address each of its three functional groups allows for a high degree of control in multistep syntheses. The protocols outlined in this guide provide a solid foundation for the utilization of this valuable building block in drug discovery and materials science research.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 26, 2024, from [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (n.d.). Retrieved January 26, 2024, from [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved January 26, 2024, from [Link]
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents - MDPI. (n.d.). Retrieved January 26, 2024, from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2024, from [Link]
-
SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS Ana G. Neo Laboratory of Bioorganic Chemistry and Membrane Bio. (n.d.). Retrieved January 26, 2024, from [Link]
-
Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - NIH. (n.d.). Retrieved January 26, 2024, from [Link]
-
Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC - American Chemical Society. (2025, April 13). Retrieved January 26, 2024, from [Link]
-
Molbank | Topical Collection : Heterocycle Reactions - MDPI. (n.d.). Retrieved January 26, 2024, from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2024, from [Link]
-
(PDF) Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]
-
Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - SFA ScholarWorks. (2019, December 12). Retrieved January 26, 2024, from [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. (2025, December 22). Retrieved January 26, 2024, from [Link]
-
6-Bromo-3-methoxy-2-nitrobenzoic acid | C8H6BrNO5 | CID 14631586 - PubChem. (n.d.). Retrieved January 26, 2024, from [Link]
Sources
- 1. 6-Bromo-3-methoxy-2-nitrobenzoic acid | C8H6BrNO5 | CID 14631586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 12. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer’s Disease Agents [mdpi.com]
- 13. mdpi.com [mdpi.com]
Synthesis of heterocyclic compounds from 6-Bromo-3-methoxy-2-nitrobenzoic acid
Application Note: Strategic Synthesis of Heterocyclic Scaffolds from 6-Bromo-3-methoxy-2-nitrobenzoic Acid
Abstract
This technical guide details the strategic utilization of 6-Bromo-3-methoxy-2-nitrobenzoic acid (CAS 127971-97-5) as a trifunctional divergent scaffold for the synthesis of privileged heterocyclic cores.[1] Unlike simple benzoic acid derivatives, this precursor offers three orthogonal reactivity handles: a nitro group (reducible to a nucleophilic amine), a carboxylic acid (electrophilic carbonyl source), and an ortho-positioned bromine atom (amenable to metal-catalyzed cross-coupling or cyclization).[1] This note provides validated protocols for converting this scaffold into quinazolinones , benzoxazinones , and isoindolinones , key pharmacophores in kinase inhibitors (e.g., EGFR, VEGFR targets).[1]
Module 1: Scaffold Analysis & Strategic Divergence
The utility of 6-Bromo-3-methoxy-2-nitrobenzoic acid lies in its dense functionalization.[1][2] The ortho relationship between the bromine and carboxylic acid allows for specific metal-catalyzed annulations, while the ortho relationship between the nitro and carboxylic acid facilitates classical condensation cycles.
Key Reactivity Handles:
-
C1-Carboxylic Acid: Precursor to amides, esters, and the C4-carbonyl of quinazolinones.[1]
-
C2-Nitro Group: Latent nucleophile.[1] Chemoselective reduction is critical to avoid debromination.[1]
-
C3-Methoxy Group: Electron-donating group (EDG); increases electron density at C4/C6, influencing electrophilic aromatic substitution (EAS) susceptibility.[1]
-
C6-Bromine: Sterically crowded but essential for Suzuki/Sonogashira diversification or formation of isoindolinone rings.[1]
Pathway Visualization (Graphviz)
Figure 1: Divergent synthesis pathways from the parent scaffold. Colors indicate processing stage: Blue (Starting Material), Yellow (Key Intermediate), Green/Red (Final Heterocycles).
Module 2: Chemoselective Reduction (The "Hub" Synthesis)
The gateway to nitrogen heterocycles is the reduction of the nitro group to an aniline. Critical Caution: Catalytic hydrogenation (H₂/Pd-C) is NOT recommended as it poses a high risk of hydrodebromination (cleaving the C-Br bond). We utilize a dissolving metal reduction to preserve the halogen handle.
Protocol A: Synthesis of 2-Amino-6-bromo-3-methoxybenzoic acid
| Parameter | Specification |
| Reagents | Iron powder (325 mesh), Glacial Acetic Acid, Ethanol |
| Temperature | 80–90 °C (Reflux) |
| Time | 2–4 Hours |
| Yield Target | >85% |
Step-by-Step Procedure:
-
Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 6-Bromo-3-methoxy-2-nitrobenzoic acid (10.0 g, 36.2 mmol) in Ethanol (150 mL) and Water (30 mL).
-
Activation: Add Glacial Acetic Acid (10 mL) followed by portion-wise addition of Iron powder (10.1 g, 181 mmol, 5 equiv). Note: Exothermic reaction may occur.[3][4]
-
Reflux: Heat the suspension to vigorous reflux (approx. 85 °C) for 3 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The starting material spot (Rf ~0.4) should disappear, replaced by a fluorescent amine spot (Rf ~0.3).
-
Workup:
-
Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol (2 x 50 mL).
-
Concentrate the filtrate under reduced pressure to approx. 20% volume.
-
Dilute with water (100 mL) and adjust pH to 4–5 using saturated NaHCO₃.
-
Collect the precipitated tan solid by filtration.
-
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Module 3: Synthesis of Quinazolinone Core
Quinazolinones are privileged scaffolds in kinase inhibition (e.g., Gefitinib analogs). The 5-bromo position (derived from the 6-bromo precursor) allows for late-stage functionalization via Suzuki coupling.[1]
Protocol B: Synthesis of 5-Bromo-8-methoxyquinazolin-4(3H)-one
Mechanism: Niementowski-type condensation.[1]
| Component | Role |
| Intermediate from Protocol A | Nucleophile / Electrophile Source |
| Formamide | C1 donor and Cyclization Solvent |
| Ammonium Acetate | Catalyst (Optional, enhances rate) |
Step-by-Step Procedure:
-
Reaction: In a pressure tube or round-bottom flask, suspend 2-Amino-6-bromo-3-methoxybenzoic acid (5.0 g, 20.3 mmol) in Formamide (25 mL).
-
Cyclization: Heat the mixture to 150 °C for 6–8 hours. The solid will initially dissolve, followed by the precipitation of the product as the reaction proceeds.
-
Quench: Cool the mixture to room temperature. Pour the slurry into Ice-Water (100 mL) with vigorous stirring.
-
Isolation: Filter the off-white precipitate.[1] Wash with water (3 x 20 mL) and cold acetone (1 x 10 mL) to remove excess formamide.
-
Drying: Dry in a vacuum oven at 60 °C.
-
Yield: Typically 75–85%.[1]
-
Data Check: ¹H NMR (DMSO-d₆) should show a singlet around δ 8.0–8.2 ppm (H-2 of quinazolinone).
-
Module 4: Benzoxazinone Synthesis (The "Activated" Intermediate)
Benzoxazinones are potent electrophiles.[1] They react with amines to form functionalized quinazolinones or amides, making them excellent intermediates for library generation.[1]
Protocol C: Synthesis of 5-Bromo-8-methoxy-2-methyl-4H-3,1-benzoxazin-4-one
Step-by-Step Procedure:
-
Acylation/Cyclization: Dissolve 2-Amino-6-bromo-3-methoxybenzoic acid (2.0 g) in Acetic Anhydride (10 mL).
-
Reflux: Heat to reflux (140 °C) for 1 hour. The solution should turn clear then darken slightly.
-
Crystallization: Cool the solution to 0 °C. The product often crystallizes directly from the anhydride. If not, remove excess acetic anhydride under high vacuum.[1]
-
Wash: Triturate the residue with cold Hexane/Ether (1:1) to remove acetic acid traces.
-
Storage: Store under inert atmosphere (Argon); these compounds are moisture sensitive (hydrolyze back to N-acetyl anthranilic acid).
Module 5: Isoindolinone Synthesis (Direct Metal Catalysis)
This route leverages the C6-Bromine and C1-Carboxylic acid proximity, bypassing the anthranilic acid intermediate.[1]
Protocol D: Pd-Catalyzed Cascade to N-Substituted Isoindolinones
Concept: Reacting the 2-nitro-6-bromo acid directly is difficult.[1] Instead, use the methyl ester of the starting material (Methyl 6-bromo-3-methoxy-2-nitrobenzoate) or the reduced amino-ester for best results.[1] Below is the protocol for the amino-acid derivative reacting with a terminal alkyne (Sonogashira-Cyclization).
Reagents:
-
Substrate: Methyl 2-amino-6-bromo-3-methoxybenzoate[1]
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-catalyst: CuI (2 mol%)
-
Alkyne: Phenylacetylene (1.2 equiv)
-
Base: Et₃N
Workflow:
-
Perform Sonogashira coupling at 80 °C in DMF.
-
The resulting alkyne intermediate often undergoes spontaneous intramolecular cyclization (5-exo-dig) to form the isocoumarin or, in the presence of amines, the isoindolinone .
References
-
National Institutes of Health (NIH). Pharmacological characterization of 6-bromo-3'-nitroflavone. PubMed.[1] Retrieved from [Link]
-
MDPI. (2025). Heterocycle Reactions: Synthesis of Quinazolinones. Molbank. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 6-nitroquinazolin-4(3H)-one from anthranilic acid derivatives. Retrieved from [Link]
Sources
Palladium-catalyzed reactions involving 6-Bromo-3-methoxy-2-nitrobenzoic acid
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromo-3-methoxy-2-nitrobenzoic acid
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a detailed guide to leveraging 6-Bromo-3-methoxy-2-nitrobenzoic acid in palladium-catalyzed cross-coupling reactions. Our focus is on providing not just protocols, but the underlying scientific rationale to empower users to optimize these powerful synthetic transformations.
Introduction: The Strategic Value of 6-Bromo-3-methoxy-2-nitrobenzoic acid
6-Bromo-3-methoxy-2-nitrobenzoic acid is a highly functionalized aromatic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2] Its strategic value stems from the orthogonal reactivity of its three key functional groups:
-
Aryl Bromide: The bromine atom serves as a prime handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
-
Nitro Group: This powerful electron-withdrawing group influences the electronic properties of the aromatic ring, impacting reactivity. Furthermore, it can be readily reduced to an amine, opening a gateway to a vast landscape of secondary derivatization, such as the formation of amides or heterocyclic structures like benzoxazinones.[1][3][4]
-
Carboxylic Acid: This functional group provides a convenient point for derivatization into esters, amides, or for use in cyclization reactions.[1]
-
Methoxy Group: The methoxy group is a common feature in many natural and synthetic drugs, often improving physicochemical properties, metabolic stability, and target binding affinity.[5]
This unique combination of reactive sites makes it an exceptionally versatile starting material for constructing complex molecular architectures.
Physicochemical Properties
| Property | Value |
| CAS Number | 127971-97-5 |
| Molecular Formula | C₈H₆BrNO₄ |
| Molecular Weight | 260.04 g/mol |
| Appearance | Typically a white to pale yellow crystalline powder |
The Cornerstone of C-C Bond Formation: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[6] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[7][8] Understanding this fundamental mechanism is critical for troubleshooting and optimizing reaction conditions.
The cycle consists of three key elementary steps:[7][8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-3-methoxy-2-nitrobenzoic acid, forming a Pd(II) complex.
-
Transmetalation (for Suzuki & Sonogashira): A nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its high functional group tolerance, the low toxicity of boron reagents, and its compatibility with aqueous conditions.[9][11] It facilitates the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[12]
Causality Behind Experimental Choices
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[13] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is an alternative that is directly active.[14]
-
Ligand: For challenging substrates, bulky electron-rich phosphine ligands like SPhos are used. They promote the oxidative addition and reductive elimination steps and stabilize the palladium catalyst, preventing catalyst decomposition.[15]
-
Base: A base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is crucial.[14][15] It activates the organoboron species, facilitating the transmetalation step.[16]
-
Solvent: A mixture of an organic solvent (like toluene or 1,4-dioxane) and water is often used. The water helps to dissolve the inorganic base and facilitates the reaction.[14][17]
Detailed Experimental Protocol: Suzuki Coupling
This protocol is a robust starting point for coupling 6-Bromo-3-methoxy-2-nitrobenzoic acid with a generic arylboronic acid.
Materials:
-
6-Bromo-3-methoxy-2-nitrobenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (2.0-3.0 equiv)
-
1,4-Dioxane
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-3-methoxy-2-nitrobenzoic acid, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add 1,4-dioxane and degassed water to the flask in a 4:1 to 5:1 ratio (e.g., 5 mL total solvent per 1 mmol of the bromo-acid).
-
Degassing: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using a freeze-pump-thaw cycle.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with 1N HCl to pH ~2-3. Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Troubleshooting Suzuki Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed; Poor quality base or solvent. | Use a fresh batch of catalyst. Ensure thorough degassing. Use anhydrous solvents and dry the base before use. |
| Formation of Homocoupled Boronic Acid | Reaction temperature too high; Oxygen contamination. | Lower the reaction temperature. Improve degassing procedure. |
| Debromination of Starting Material | Presence of water/protons and certain ligands can favor this side reaction. | Use a non-aqueous solvent system if possible. Screen different bases (e.g., Cs₂CO₃). |
Application Protocol: Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[18][19] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are key components in pharmaceuticals, natural products, and organic materials.[18][20]
Causality Behind Experimental Choices
-
Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system. A palladium complex catalyzes the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[18][21]
-
Copper's Role: The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[20] This species is more nucleophilic and readily undergoes transmetalation with the Pd(II) complex, which is often the rate-determining step.[20]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves multiple roles: it acts as the solvent, neutralizes the H-X byproduct, and helps to keep the catalyst in its active form.[22]
Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.
Detailed Experimental Protocol: Sonogashira Coupling
Materials:
-
6-Bromo-3-methoxy-2-nitrobenzoic acid (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2-3 mol%)
-
Copper(I) iodide (CuI) (4-6 mol%)
-
Triethylamine (Et₃N) or a mixture of DMF/Et₃N
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-3-methoxy-2-nitrobenzoic acid, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent and Reagent Addition: Add the solvent (e.g., anhydrous Et₃N or DMF). Stir for 5-10 minutes. Then, add the terminal alkyne via syringe.
-
Degassing: If using a solvent mixture like DMF/Et₃N, degas the solution thoroughly as described for the Suzuki coupling.
-
Reaction Execution: Stir the reaction mixture at the desired temperature. Reactions can often be run at room temperature but may require heating to 50-80 °C for less reactive substrates.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Troubleshooting Sonogashira Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Poor quality amine base (contains water); Inactive catalyst. | Use freshly distilled, anhydrous amine. Use a fresh batch of catalyst. |
| Extensive Alkyne Homocoupling (Glaser Coupling) | Reaction run in the presence of oxygen; High catalyst loading. | Ensure strict anaerobic conditions. Reduce the amount of CuI catalyst. |
| Reaction Stalls | Catalyst deactivation. | Add a fresh portion of the palladium catalyst. Consider a more robust ligand if using a custom catalyst system. |
Application Protocol: Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes.[23][24] It is particularly useful for synthesizing substituted styrenes and cinnamates, which are important intermediates in various synthetic pathways. While aryl bromides are suitable substrates, the reaction conditions can sometimes be harsher than for Suzuki or Sonogashira couplings.[23]
Causality Behind Experimental Choices
-
Catalyst: As with other couplings, a Pd(0) source is needed. Pd(OAc)₂ is a common choice.[25]
-
Base: A moderately strong base is required to neutralize the H-X generated during the catalytic cycle. Organic bases like Et₃N or inorganic bases like Na₂CO₃ are frequently used.
-
Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are typically used to ensure the solubility of all components and to allow for higher reaction temperatures if needed.
-
Additives: In some cases, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can be added to accelerate the reaction, especially with inorganic bases.
Detailed Experimental Protocol: Heck Reaction
Materials:
-
6-Bromo-3-methoxy-2-nitrobenzoic acid (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or sealed pressure vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 6-Bromo-3-methoxy-2-nitrobenzoic acid, Pd(OAc)₂, and P(o-tol)₃ under an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by Et₃N and the alkene.
-
Reaction Execution: Seal the vessel tightly and heat the mixture to 100-130 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions can take 12-48 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Synthetic Application: Pathway to Benzoxazinones
The true power of a building block like 6-Bromo-3-methoxy-2-nitrobenzoic acid is demonstrated when its functional handles are used in sequence to build complex heterocyclic systems. Benzoxazinones are a class of privileged structures in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anti-cancer properties.[3][4]
A plausible synthetic route from a Sonogashira coupling product to a benzoxazinone derivative involves two key steps:
-
Nitro Group Reduction: The nitro group is reduced to an aniline. This can be achieved under various conditions, such as catalytic hydrogenation (H₂, Pd/C) or using reducing agents like tin(II) chloride (SnCl₂) or iron powder in acidic media.
-
Cyclization: The resulting anthranilic acid derivative, now bearing an amino group ortho to the carboxylic acid, can undergo cyclization to form the benzoxazinone ring. This is often promoted by dehydrating agents or by forming an activated carboxylic acid derivative.
Caption: A synthetic workflow from the starting material to a benzoxazinone derivative.
References
- Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. (n.d.). BenchChem.
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes. (n.d.). PubMed.
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. (n.d.). BenchChem.
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- Application Notes and Protocols for the Derivatization of 6-Bromo-2,3-dihydro-1H-inden-5-ol. (n.d.). BenchChem.
- Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Comparative Guide. (n.d.). BenchChem.
- Palladium-Catalyzed Reactions. (n.d.). MDPI.
- Palladium used As A Catalyst: A Review. (n.d.). ajphr.
-
Palladium catalyzed couplings. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved from [Link]
- Application Notes and Protocols: 2-Bromo-3-nitrobenzoic Acid as a Versatile Intermediate in Organic Synthesis. (n.d.). BenchChem.
-
Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Benzoxazinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. (n.d.). ResearchGate.
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (n.d.). National Institutes of Health.
- Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. (2025). ResearchGate.
-
The role of the methoxy group in approved drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. (n.d.). MDPI. Retrieved from [Link]
-
Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. (n.d.). ChemRxiv. Retrieved from [Link]
- Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
-
Preparation of S14161 and its analogues and the discovery of 6-bromo-8-ethoxy-3-nitro-2H-chromene as a more potent antitumor agent in vitro. (2013). PubMed. Retrieved from [Link]
- Pharmacological Profile of Benzoxazines: A Short Review. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis and Screening of some benzoxazinone derivatives. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy 6-Bromo-3-methoxy-2-nitrobenzoic acid | 127971-97-5 [smolecule.com]
- 3. jocpr.com [jocpr.com]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jmcct.com [jmcct.com]
- 10. fiveable.me [fiveable.me]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ajphr.com [ajphr.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 23. Heck Reaction [organic-chemistry.org]
- 24. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chem.libretexts.org [chem.libretexts.org]
Esterification protocols for 6-Bromo-3-methoxy-2-nitrobenzoic acid
An In-Depth Technical Guide to the Esterification of 6-Bromo-3-methoxy-2-nitrobenzoic Acid
Authored by: A Senior Application Scientist
Introduction: Navigating the Challenges of a Sterically Hindered Substrate
6-Bromo-3-methoxy-2-nitrobenzoic acid is a key synthetic intermediate in the development of novel therapeutics and functional materials. Its unique substitution pattern, featuring a carboxylic acid flanked by two bulky ortho substituents (a bromine atom and a nitro group), presents a significant synthetic challenge for one of the most fundamental transformations in organic chemistry: esterification. The steric hindrance imposed by these groups severely restricts access to the carboxylic acid's carbonyl carbon, while the potent electron-withdrawing nature of the nitro group further deactivates it toward nucleophilic attack.
Standard esterification methods, such as the classic Fischer-Speier reaction, often fail or provide disappointingly low yields with such hindered substrates.[1][2] This guide is designed for researchers, medicinal chemists, and process development scientists, providing a detailed exploration of robust and field-proven protocols to effectively synthesize esters from this challenging but valuable building block. We will move beyond simple step-by-step instructions to explain the mechanistic rationale behind each method, empowering the user to select and optimize the ideal protocol for their specific synthetic target.
Strategic Approaches to Esterification: A Comparative Overview
The successful esterification of 6-Bromo-3-methoxy-2-nitrobenzoic acid hinges on choosing a strategy that can overcome the dual hurdles of steric congestion and electronic deactivation. Three primary strategic pathways have proven effective:
-
Forcing the Equilibrium (Fischer-Speier Esterification): This classical acid-catalyzed method relies on driving a reversible reaction towards the product ester.[3] For hindered substrates, this requires aggressive reaction conditions—such as high temperatures, often facilitated by microwave irradiation, and the use of a large excess of the alcohol—to overcome the high activation energy barrier.[4] Water, a byproduct of the reaction, must be effectively removed to prevent the reverse hydrolysis reaction.[3]
-
Activating the Carboxyl Group: A more reliable approach involves a two-step sequence. The carboxylic acid is first converted into a highly reactive intermediate, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] This activated intermediate is then readily attacked by the alcohol nucleophile, even a sterically hindered one, in a subsequent step to form the ester. This method bypasses the unfavorable equilibrium of the Fischer esterification.
-
Utilizing Modern Coupling Reagents & Mild Conditions: Several powerful reactions developed in modern organic synthesis are designed to function under mild conditions where classical methods fail.
-
The Mitsunobu Reaction: This redox-based condensation reaction is exceptionally effective for coupling alcohols with acidic pronucleophiles, including hindered carboxylic acids.[6] It proceeds under neutral, low-temperature conditions and is renowned for inverting the stereochemistry of chiral alcohols, a feature of immense value in complex molecule synthesis.[6][7]
-
Carbodiimide-Mediated (Steglich) Esterification: This method uses coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[8] The carbodiimide activates the carboxylic acid in situ, allowing for ester formation under mild, often room-temperature, conditions.[8]
-
The following workflow diagram illustrates the decision-making process for selecting an appropriate esterification strategy.
Caption: Decision workflow for selecting an esterification protocol.
Data Presentation: Comparison of Esterification Protocols
The table below summarizes the key parameters, advantages, and disadvantages of the detailed protocols that follow, providing a quick reference for method selection.
| Method | Key Reagents & Catalyst | Typical Conditions | Advantages | Disadvantages |
| Protocol 1: Fischer Esterification | Alcohol (large excess), H₂SO₄ or p-TsOH | Sealed-vessel microwave, 130-150°C, 1-3 h | Inexpensive reagents, simple one-step procedure.[3] | Harsh conditions, not suitable for sensitive substrates, equilibrium reaction can limit yield.[1] |
| Protocol 2: Acyl Chloride Formation | 1) SOCl₂ or (COCl)₂ 2) Alcohol, Base (e.g., Pyridine) | 1) Reflux, 1-2 h 2) 0°C to RT, 2-4 h | High-yielding and reliable for hindered acids, avoids equilibrium. | Two-step process, generates corrosive HCl gas, requires anhydrous conditions. |
| Protocol 3: Mitsunobu Reaction | PPh₃, DIAD or DEAD, Alcohol | Anhydrous THF or DCM, 0°C to RT, 4-12 h | Very mild, neutral conditions; high functional group tolerance; inverts stereochemistry of chiral alcohols.[6][7] | Stoichiometric byproducts (phosphine oxide, hydrazine) can complicate purification; reagents are expensive.[9] |
| Special Case: Diazomethane | CH₂N₂ | Ether, 0°C | Extremely mild, fast, and high-yielding for methyl esters; clean reaction.[10] | EXTREMELY HAZARDOUS: Diazomethane is highly toxic, carcinogenic, and potentially explosive. Requires specialized equipment and handling.[11] |
Experimental Protocols
Protocol 1: Microwave-Assisted Fischer Esterification (Methyl Ester Synthesis)
Principle: This protocol leverages microwave energy to rapidly heat the reaction mixture in a sealed vessel, allowing for temperatures well above the alcohol's boiling point. This significantly accelerates the reaction rate, overcoming the steric hindrance and driving the equilibrium toward the product.[4] The use of a large excess of methanol serves as both reactant and solvent.[3][12]
Caption: Workflow for Microwave-Assisted Fischer Esterification.
Step-by-Step Methodology:
-
Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 6-Bromo-3-methoxy-2-nitrobenzoic acid (e.g., 500 mg, 1.81 mmol).
-
Reagent Addition: Add anhydrous methanol (8 mL). While stirring, carefully add concentrated sulfuric acid (0.2 mL) dropwise.
-
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 140°C and hold at this temperature for 90 minutes.
-
Work-up: After cooling the vial to room temperature, slowly pour the reaction mixture into a beaker containing crushed ice (approx. 50 g) with stirring. A precipitate should form.
-
Isolation: Isolate the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove excess acid and methanol.[12]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield the pure methyl ester.
Protocol 2: Esterification via Acyl Chloride Intermediate (Ethyl Ester Synthesis)
Principle: This robust, two-step method first activates the carboxylic acid by converting it to a highly electrophilic acyl chloride using thionyl chloride (SOCl₂). The subsequent addition of an alcohol, in this case, ethanol, with a mild base to scavenge the HCl byproduct, leads to a rapid and typically irreversible formation of the desired ester.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl), suspend 6-Bromo-3-methoxy-2-nitrobenzoic acid (e.g., 1.0 g, 3.62 mmol) in thionyl chloride (5 mL).
-
Add one drop of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to reflux (approx. 80°C) for 2 hours. The solid should dissolve as the reaction proceeds.
-
After cooling, remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride (a yellow-orange solid or oil) is typically used directly in the next step.
-
-
Ester Formation:
-
Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM, 15 mL) and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous ethanol (0.34 mL, 5.43 mmol, 1.5 equiv.) and pyridine (0.44 mL, 5.43 mmol, 1.5 equiv.) in anhydrous DCM (5 mL).
-
Add the ethanol/pyridine solution dropwise to the stirred acyl chloride solution at 0°C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by flash column chromatography on silica gel.
-
Protocol 3: Mitsunobu Esterification (Isopropyl Ester Synthesis)
Principle: The Mitsunobu reaction is a redox-coupled process. Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD), form a reactive phosphonium salt intermediate. The alcohol adds to this intermediate, activating it as a good leaving group. The carboxylate anion, formed by deprotonation of the benzoic acid, then acts as the nucleophile in an Sₙ2 displacement to form the ester.[7][13] This mechanism accounts for the characteristic inversion of stereochemistry.[6]
Caption: Simplified mechanism of the Mitsunobu Reaction.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 6-Bromo-3-methoxy-2-nitrobenzoic acid (e.g., 500 mg, 1.81 mmol), isopropanol (0.21 mL, 2.72 mmol, 1.5 equiv.), and triphenylphosphine (712 mg, 2.72 mmol, 1.5 equiv.) in anhydrous tetrahydrofuran (THF, 15 mL).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (0.53 mL, 2.72 mmol, 1.5 equiv.) dropwise to the stirred solution over 10 minutes. The solution will typically turn from colorless to yellow or orange.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Remove the THF under reduced pressure.
-
Dissolve the residue in a minimal amount of dichloromethane (DCM).
-
-
Purification: The primary challenge of the Mitsunobu reaction is separating the product from the triphenylphosphine oxide and reduced DIAD byproducts.[9] Direct purification by flash column chromatography on silica gel is the most common method. A non-polar eluent system (e.g., Hexanes/Ethyl Acetate) will typically elute the desired ester before the more polar byproducts.
References
-
Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
-
Rahim, A. S. A., & Hamid, S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2). Available at: [Link]
- Google Patents. (1989). EP0331280A1 - Method for esterifying hindered carboxylic acids.
-
Master Organic Chemistry. (2025). Diazomethane (CH2N2). Available at: [Link]
- Google Patents. (1981). US4304925A - Process for purifying esters.
-
American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. Available at: [Link]
-
International Journal of Scientific & Technology Research. (2016). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available at: [Link]
-
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Available at: [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Available at: [Link]
-
Unknown. (n.d.). Preparation of Methyl Benzoate. Available at: [Link]
- Google Patents. (2020). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
-
JoVE. (2025). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Available at: [Link]
- Google Patents. (1976). US3948972A - Esterification of nitrobenzoic acids.
-
SSERC. (n.d.). Hydrolysis of ethyl benzoate. Available at: [Link]
-
CDC Stacks. (n.d.). Supporting Information. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). The acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism proposed by Ingold. Available at: [Link]
-
European Patent Office. (2019). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Available at: [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. DOI:10.1039/D1GC02251B. Available at: [Link]
-
ACS Omega. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. Available at: [Link]
-
YouTube. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Available at: [Link]
-
African Journal of Biotechnology. (2010). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Available at: [Link]
-
A "Little" Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Available at: [Link]
-
Acta Chimica Slovenica. (2009). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. Available at: [Link]
-
Unknown. (n.d.). Esterification of benzoic acid to methyl benzoate. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Study Guide to Organic Chemistry - Saha et al. (n.d.). Organic Chemistry-4. Available at: [Link]
- Google Patents. (1978). US4092353A - Process for the purification of benzoic acid.
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Available at: [Link]
-
National Institutes of Health. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available at: [Link]
- Google Patents. (2015). CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
-
Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Available at: [Link]
-
GSRS. (n.d.). 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. academicpublishers.org [academicpublishers.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 11. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Amide Bond Formation with 6-Bromo-3-methoxy-2-nitrobenzoic Acid
Executive Summary & Molecule Analysis
6-Bromo-3-methoxy-2-nitrobenzoic acid presents a classic "perfect storm" of challenges for amide bond formation. Successful coupling requires a protocol that overcomes the severe steric hindrance imposed by the ortho-substituents (2-nitro and 6-bromo) while managing the electronic deactivation of the aromatic ring.
Structural Challenges[1][2]
-
Steric Crowding (The "Ortho Effect"): The carboxylic acid is flanked by a Nitro group (
) at C2 and a Bromine atom ( ) at C6. This 2,6-disubstitution pattern forces the carboxyl group out of planarity with the benzene ring, significantly impeding the approach of nucleophiles (amines) and bulky coupling reagents (e.g., BOP, HBTU). -
Electronic Environment:
-
2-Nitro: A strong electron-withdrawing group (EWG). While it increases the electrophilicity of the carbonyl carbon (beneficial), its steric bulk dominates the reactivity profile.
-
3-Methoxy: An electron-donating group (EDG). It provides some resonance stabilization but is electronically subordinate to the nitro group's inductive pull.
-
Recommendation: Standard carbodiimide (EDC/NHS) or uronium (HBTU) couplings often result in low conversion (<20%) or extensive reaction times. The Acid Chloride method (via Oxalyl Chloride) is the primary recommendation for this substrate, with Acyl Fluoride activation as the high-performance alternative for acid-sensitive amines.
Decision Matrix & Workflow
Use the following logic flow to select the optimal protocol for your specific amine partner.
Figure 1: Strategic decision tree for coupling 2,6-disubstituted benzoic acids.
Detailed Protocols
Protocol A: The "Gold Standard" – Acid Chloride Activation
This method minimizes steric bulk at the transition state. The intermediate acid chloride (
Reagents:
-
Substrate: 6-Bromo-3-methoxy-2-nitrobenzoic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)
-
Catalyst: DMF (anhydrous, 1-2 drops)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Base:
-Diisopropylethylamine (DIPEA) or 2,6-Lutidine (for the coupling step)
Step-by-Step Procedure:
-
Activation:
-
Dissolve the benzoic acid (1.0 equiv) in anhydrous DCM (
concentration) under an inert atmosphere ( or Ar). -
Add catalytic DMF (1-2 drops). Note: DMF forms the Vilsmeier-Haack reagent in situ, which is the active chlorinating species.
-
Cool to
. Add Oxalyl Chloride (1.2 equiv) dropwise. Caution: Vigorous gas evolution ( , , ). -
Allow to warm to Room Temperature (RT) and stir for 2–3 hours.
-
-
Quality Control Checkpoint (Critical):
-
Aliquot
of the reaction mixture into of Methanol. -
Run TLC or LC-MS.[1] You should observe complete conversion to the Methyl Ester (
). If starting acid remains, add 0.3 equiv Oxalyl Chloride and stir longer. -
Why? Direct monitoring of acid chlorides is difficult; the methyl ester serves as a stable surrogate.
-
-
Evaporation (The "Clean-Up"):
-
Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl.
-
Re-dissolve the crude acid chloride in fresh anhydrous DCM or THF.
-
-
Coupling:
-
Add the amine (1.1 equiv) and DIPEA (2.0 equiv) to the acid chloride solution at
. -
Tip: If the amine is also hindered/unreactive, use Silver Cyanide (AgCN) as a promoter to generate a transient acyl isocyanide, though this is rarely needed if the acid chloride is formed correctly.
-
Protocol B: The "Modern Solver" – Acyl Fluoride (TFFH)
When acid chlorides are too harsh (e.g., acid-labile protecting groups on the amine) or unstable, Acyl Fluorides offer a unique balance of high stability toward water and high reactivity toward amines. The fluoride atom is small enough to penetrate the 2,6-steric shield.
Reagents:
-
Coupling Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.
-
Base: DIPEA (3.0 equiv).
Procedure:
-
Dissolve the benzoic acid (1.0 equiv) and Amine (1.1 equiv) in DCM.
-
Add DIPEA (3.0 equiv).
-
Add TFFH (1.1 equiv) at
.[3] -
Warm to RT.
-
Mechanism: The reaction proceeds via an in situ acyl fluoride.[4] Unlike acyl chlorides, acyl fluorides are less prone to hydrolysis and ketene formation, making this robust for scale-up.
Protocol C: Enhanced HATU Coupling
For less hindered amines (e.g., primary alkyl amines), HATU can work if optimized.
Optimization for Sterics:
-
Solvent: Use DMF or NMP (polar aprotic) rather than DCM. The polar solvent stabilizes the polar transition state.
-
Additive: Add HOAt (1.0 equiv) explicitly, even if using HATU. The 7-aza nitrogen assists in pre-organizing the active ester via hydrogen bonding, accelerating the attack.
-
Order of Addition: Pre-activate the acid with HATU/DIPEA for exactly 5 minutes before adding the amine. Do not wait longer, or the active ester may rearrange to a non-reactive species (guanidinium byproduct).
Quantitative Comparison of Methods
| Feature | Method A: Acid Chloride | Method B: Acyl Fluoride | Method C: HATU/HOAt |
| Steric Tolerance | Excellent (Smallest electrophile) | Very Good | Moderate |
| Reaction Rate | Fast (< 1 hour coupling) | Medium (2-12 hours) | Slow (12-24 hours) |
| Byproducts | HCl, CO, CO2 (Gaseous) | Tetramethylurea (Water soluble) | TMU, HOAt (Washable) |
| Moisture Sensitivity | High (Requires anhydrous) | Moderate | Low |
| Rec. Use Case | Primary Recommendation | Acid-sensitive substrates | Parallel synthesis / Screening |
Troubleshooting & Scientific Rationale
The "Twisted Amide" Phenomenon
Due to the 2,6-substitution, the resulting amide bond will likely be twisted out of planarity with the phenyl ring.
-
Impact: This reduces conjugation. In LC-MS, the UV absorption (
) may shift significantly compared to the starting material. Rely on MS (TIC) rather than UV for conversion monitoring. -
NMR Signature: Expect broad signals in
NMR or distinct rotamers due to restricted rotation around the amide bond (atropisomerism).
Safety Considerations
-
Nitro Group: Although stable in this configuration, nitro-aromatics can be energetic. Avoid heating dry residues above
. -
Oxalyl Chloride: Generates
(toxic) and (corrosive). Must be used in a well-ventilated fume hood with a scrubber or base trap.
References
-
Valeur, E., & Bradley, M. (2009).[5][6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Due-Hansen, M. E., et al. (2016).[4] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][4][7] Organic & Biomolecular Chemistry, 14(2), 430-433.
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[6] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][9] Organic Process Research & Development, 20(2), 140–177.
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][10][11] Tetrahedron, 61(46), 10827-10852.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 5. Valeur, E. and Bradley, M. (2009) Amide Bond Formation Beyond the Myth of Coupling Reagents. Chemical Society Reviews, 38, 606-631. - References - Scientific Research Publishing [scirp.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chimia.ch [chimia.ch]
- 9. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Greener synthetic routes for 6-Bromo-3-methoxy-2-nitrobenzoic acid derivatives
Application Note & Protocol Guide
Topic: Greener Synthetic Routes for 6-Bromo-3-methoxy-2-nitrobenzoic Acid Derivatives
Abstract: 6-Bromo-3-methoxy-2-nitrobenzoic acid is a highly versatile scaffold in medicinal chemistry, serving as a crucial intermediate for synthesizing complex pharmaceutical agents, including those with potential anti-inflammatory and antimicrobial properties.[1] Traditional synthetic routes for this and related compounds often rely on harsh, hazardous reagents such as concentrated mineral acids and molecular bromine, leading to significant environmental waste and safety concerns.[1][2][3] This guide presents a series of modernized, greener synthetic protocols that prioritize safety, efficiency, and sustainability. We will explore the application of safer reagents, solid-supported catalysis, and advanced enabling technologies like microwave irradiation and continuous flow synthesis to mitigate the drawbacks of classical methods. The detailed protocols and workflows provided herein are designed for researchers, scientists, and drug development professionals seeking to implement more environmentally benign practices in their laboratories.
The Imperative for Greener Synthesis in Pharmaceutical Development
The synthesis of functionalized aromatic compounds like 6-bromo-3-methoxy-2-nitrobenzoic acid is fundamental to drug discovery. However, the classical methods for key transformations—nitration and bromination—are often antithetical to modern principles of green chemistry.
-
Classical Nitration: The archetypal method involves a mixture of concentrated nitric acid and sulfuric acid.[2] This process is notoriously corrosive, generates large volumes of acidic waste that requires neutralization and disposal, and poses significant safety risks during handling and scale-up.[3]
-
Classical Bromination: The use of elemental bromine (Br₂) is a major concern due to its high toxicity, volatility, and corrosive nature.[4] It is a strong irritant that can cause severe burns and respiratory damage, necessitating specialized handling procedures.[4]
This application note details greener alternatives that address these challenges by focusing on three core principles:
-
Use of Safer Reagents: Replacing hazardous chemicals with benign or less toxic alternatives.
-
Process Intensification: Employing technologies that drastically reduce reaction times and energy consumption.
-
Waste Minimization: Designing synthetic routes that reduce or eliminate the formation of hazardous byproducts.
Figure 1: Comparison of traditional and greener synthetic pathways.
Greener Strategies for Key Synthetic Transformations
Eco-Friendly Nitration: Moving Beyond Mixed Acids
A significant step towards a greener synthesis is the replacement of the nitric/sulfuric acid system. Solid-supported reagents offer a compelling alternative, providing milder reaction conditions and simplifying catalyst removal and recycling.[3] Eco-friendly nitration can be achieved using reagents like bismuth nitrate supported on solid matrices, often accelerated by microwave irradiation.[3] This approach minimizes the use of corrosive acids and reduces the generation of toxic nitrogen oxide (NOx) fumes.
Sustainable Bromination: Replacing Molecular Bromine
To circumvent the hazards of molecular bromine, several safer alternatives have been developed.
-
N-Bromosuccinimide (NBS): As a stable, crystalline solid, NBS is significantly easier and safer to handle than liquid bromine.[4] It acts as a source of electrophilic bromine, providing a controlled release that can improve reaction selectivity and prevent the formation of poly-brominated byproducts.[4]
-
Electrochemical Bromination: This advanced technique generates bromine in situ from benign bromide salts (e.g., NaBr, NH₄Br) through anodic oxidation.[5] This method is inherently safer as it avoids the storage and handling of bulk bromine and eliminates the need for chemical oxidants, thereby reducing waste streams.[5]
-
Bromide/Bromate Mixtures: An aqueous reagent prepared from an alkaline bromide and bromate mixture can generate hypobromous acid (HOBr) in situ upon acidification. This system has been shown to effectively brominate various aromatic substrates under ambient conditions without a catalyst.[6]
Enabling Technologies for Process Intensification
Microwave-Assisted Organic Synthesis (MAOS)
Microwave reactors are a transformative tool in green chemistry. Unlike conventional heating which relies on slow conduction, microwaves directly couple with polar molecules in the reaction mixture, resulting in rapid and uniform heating.[7][8]
Causality of Benefits:
-
Reduced Reaction Times: Localized superheating accelerates reaction kinetics, often reducing multi-hour reflux processes to mere minutes.[8][9]
-
Improved Yields: The rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures.
-
Energy Efficiency: By heating only the reaction vessel and its contents, microwave synthesis consumes significantly less energy than traditional oil baths or heating mantles.
Figure 2: General workflow for microwave-assisted synthesis.
Continuous Flow Chemistry
Flow chemistry represents a paradigm shift from traditional batch processing, offering unparalleled control, safety, and scalability for the synthesis of active pharmaceutical ingredients (APIs).[10][11] In a flow system, reactants are continuously pumped through a network of tubes and microreactors where they mix and react.[11]
Causality of Benefits:
-
Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given moment. This is especially critical when handling potentially explosive intermediates or conducting highly exothermic reactions like nitration.[11][12]
-
Superior Process Control: Precise control over temperature, pressure, residence time, and stoichiometry leads to highly reproducible results and fewer impurities.[10][13]
-
Seamless Scalability: Increasing production volume is achieved by running the system for longer periods or by "scaling out" (running multiple systems in parallel), bypassing the complex challenges of scaling up batch reactors.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.
Protocol 1: Greener Synthesis of 3-Methoxy-2-nitrobenzoic Acid via Microwave-Assisted Nitration
This protocol adapts the principles of eco-friendly nitration using a solid-supported reagent, accelerated by microwave energy.[3]
-
Reagents and Materials:
-
3-Methoxybenzoic acid
-
Bismuth (III) nitrate pentahydrate
-
Montmorillonite K10 clay
-
Ethyl acetate
-
Microwave synthesis reactor with sealed vessel capabilities
-
Magnetic stirrer
-
-
Procedure:
-
Catalyst Preparation: In a mortar, grind together 3-methoxybenzoic acid (1.0 eq), bismuth (III) nitrate pentahydrate (1.2 eq), and Montmorillonite K10 clay (2.0 g per gram of starting material) until a fine, homogeneous powder is obtained.
-
Reaction Setup: Transfer the powder mixture to a 10 mL microwave reaction vessel equipped with a small magnetic stir bar. Add a minimal amount of ethyl acetate (2-3 mL) to create a slurry.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes with continuous stirring. The pressure will rise; ensure it remains within the safe operating limits of the vessel.
-
Workup and Isolation: After the reaction, allow the vessel to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter to remove the clay support.
-
Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure 3-methoxy-2-nitrobenzoic acid.
-
Protocol 2: Synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic Acid using N-Bromosuccinimide (NBS)
This protocol utilizes the safer brominating agent NBS, avoiding the use of hazardous molecular bromine.[4]
-
Reagents and Materials:
-
3-Methoxy-2-nitrobenzoic acid (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Trifluoroacetic acid (TFA)
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-methoxy-2-nitrobenzoic acid (1.0 eq) in trifluoroacetic acid (TFA) (approx. 5 mL per gram of starting material).
-
Addition of NBS: To the stirring solution, add N-Bromosuccinimide (1.1 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Heat the mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water (100 mL).
-
A precipitate will form. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual TFA and succinimide.
-
Purification: Dry the solid in a vacuum oven. If necessary, the product can be further purified by recrystallization from ethyl acetate/hexane to yield pure 6-bromo-3-methoxy-2-nitrobenzoic acid.
-
Protocol 3: Greener Esterification: Synthesis of a Methyl 6-Bromo-3-methoxy-2-nitrobenzoate Derivative
This protocol demonstrates a rapid, microwave-assisted Fischer esterification to create a derivative, a common step in drug development. This method avoids prolonged heating and often does not require removal of water.[14]
-
Reagents and Materials:
-
6-Bromo-3-methoxy-2-nitrobenzoic acid (from Protocol 2)
-
Methanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Microwave synthesis reactor
-
-
Procedure:
-
Reaction Setup: In a 10 mL microwave reaction vessel, combine 6-bromo-3-methoxy-2-nitrobenzoic acid (1.0 eq), methanol (5 mL), and 2-3 drops of concentrated sulfuric acid.
-
Microwave Irradiation: Seal the vessel and irradiate in the microwave reactor at 80°C for 10 minutes.
-
Workup and Isolation: After cooling, pour the reaction mixture into ice water (50 mL). The ester product will precipitate.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acid catalyst, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl ester derivative.
-
Data Summary and Comparison
| Parameter | Traditional Route | Greener Route | Justification for Improvement |
| Nitrating Agent | Conc. HNO₃ / H₂SO₄ | Bismuth Nitrate / Clay | Eliminates corrosive mixed acids and reduces hazardous waste.[3] |
| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS is a safer, non-volatile solid, reducing handling risks and improving selectivity.[4] |
| Solvents | Often chlorinated solvents | Ethyl acetate, ethanol | Use of less toxic and more environmentally benign solvents. |
| Energy Source | Conventional reflux (hours) | Microwave irradiation (minutes) | Drastic reduction in energy consumption and reaction time.[8] |
| Waste Products | Spent acid, excess Br₂ | Recyclable clay, succinimide | Minimizes hazardous waste streams. |
| Safety Profile | High risk (corrosive, toxic) | Lower risk (safer reagents) | Inherently safer design reduces potential for accidents. |
Future Outlook: Integrated Continuous Flow Synthesis
The ultimate goal of green pharmaceutical synthesis is to integrate these improved steps into a seamless, automated process. Continuous flow chemistry provides the ideal platform for this integration.
A conceptual multi-step flow system could be designed as follows:
-
Stream 1: A solution of 3-methoxybenzoic acid.
-
Stream 2: A solution of a suitable nitrating agent.
-
Reactor 1: The streams merge in a heated microreactor to perform the nitration.
-
In-line Separation: A liquid-liquid extraction module removes byproducts.
-
Stream 3: A solution of NBS is introduced to the purified intermediate stream.
-
Reactor 2: The mixture passes through a second reactor to perform the bromination.
-
In-line Purification: A final purification step (e.g., scavenger resin or crystallization) yields the final, high-purity product continuously.
Figure 3: Conceptual diagram of an integrated continuous flow process.
This approach not only embodies the principles of green chemistry but also aligns with the pharmaceutical industry's move towards more efficient and reliable continuous manufacturing.[11]
References
- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (n.d.).
- Ju-lan, L. (2015). New 2-methyl-3-nitrobenzoic acid preparation method. Google Patents.
- Modern Approaches to Green Bromination for a Sustainable Future. (2025, September 18). Engineered Science Publisher.
- m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure.
- BADGUJAR, D. M., TALAWAR, M. B., ASTHANA, S. N., & MAHULIKAR, P. P. (2008). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. School of Chemical Sciences, North Maharashtra University.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7).
- Smolecule. (2023, August 17). Buy 6-Bromo-3-methoxy-2-nitrobenzoic acid | 127971-97-5.
- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-3-nitrobenzoic Acid as a Versatile Intermediate in Organic Synthesis.
- Poonam. (2025, August 26). SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. ResearchGate.
- Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
- PubChem. (n.d.). 6-Bromo-3-methoxy-2-nitrobenzoic acid.
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (n.d.). ACS Publications.
- Syrris. (n.d.). Flow Chemistry in the Pharmaceutical Industry.
- MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (n.d.).
- Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor. (n.d.). Green Chemistry (RSC Publishing).
- Juarez-Ornelas, K. A., et al. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry.
- Ju, H. (2014). Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde. Google Patents.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH.
- Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients. (n.d.). ResearchGate.
- Cao, C. (2017, June 1). Flow Chemistry: Pathway for Continuous API Manufacturing. Pharma's Almanac.
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
- 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (n.d.). MDPI.
- Liu, X. (2017). Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.
Sources
- 1. Buy 6-Bromo-3-methoxy-2-nitrobenzoic acid | 127971-97-5 [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sibran.ru [sibran.ru]
- 4. researchgate.net [researchgate.net]
- 5. espublisher.com [espublisher.com]
- 6. Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. ajrconline.org [ajrconline.org]
- 10. syrris.com [syrris.com]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Continuous flow synthesis of a pharmaceutical intermediate: a computational fluid dynamics approach - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. byjus.com [byjus.com]
Application Notes & Protocols: Leveraging Flow Chemistry for Reactions of 6-Bromo-3-methoxy-2-nitrobenzoic acid
Introduction: The Strategic Advantage of Continuous Flow Processing
In the realm of modern pharmaceutical and fine chemical synthesis, the demand for safer, more efficient, and scalable processes is paramount. Continuous flow chemistry has emerged as a transformative technology, offering significant advantages over traditional batch processing.[1][2] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, flow chemistry provides unparalleled control over reaction parameters such as temperature, pressure, and residence time.[2][3] This enhanced control is particularly crucial when dealing with highly reactive or potentially hazardous materials. The small reactor volumes inherent to flow systems drastically improve safety by minimizing the amount of hazardous material present at any given time and by providing a high surface-area-to-volume ratio for superior heat transfer, thus mitigating the risk of thermal runaways.[4][5][6]
6-Bromo-3-methoxy-2-nitrobenzoic acid is a highly functionalized aromatic building block with significant potential in the synthesis of complex organic molecules. Its structure, featuring a bromine atom, a nitro group, a methoxy group, and a carboxylic acid, presents multiple avenues for chemical transformation. However, the presence of the nitro group, while synthetically useful, introduces potential hazards, especially on a larger scale. This is where the application of flow chemistry becomes particularly advantageous, enabling safer and more efficient transformations of this versatile intermediate.
This document provides detailed application notes and protocols for key reactions of 6-Bromo-3-methoxy-2-nitrobenzoic acid utilizing continuous flow technology.
Nucleophilic Aromatic Substitution (SNAr) in Continuous Flow
Causality and Experimental Rationale
The aromatic ring of 6-Bromo-3-methoxy-2-nitrobenzoic acid is activated towards nucleophilic aromatic substitution (SNAr) by the powerful electron-withdrawing effect of the nitro group.[7][8] This effect stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack.[7][8] The bromine atom serves as an excellent leaving group.
In a flow chemistry setup, the precise temperature control prevents the formation of undesired byproducts that can occur at elevated temperatures in batch reactors. The rapid mixing of reactants in microreactors ensures a homogeneous reaction environment, leading to higher yields and cleaner reaction profiles.
Experimental Protocol: SNAr with Morpholine
Objective: To synthesize 6-(morpholin-4-yl)-3-methoxy-2-nitrobenzoic acid via an SNAr reaction in a continuous flow system.
Materials:
-
6-Bromo-3-methoxy-2-nitrobenzoic acid
-
Morpholine
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Syringe pumps
-
Flow reactor (e.g., heated coil reactor or microreactor)
-
Back-pressure regulator (BPR)
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Solution A: Prepare a 0.1 M solution of 6-Bromo-3-methoxy-2-nitrobenzoic acid in DMSO.
-
Solution B: Prepare a 0.3 M solution of morpholine and a 0.3 M solution of triethylamine in DMSO.
-
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Ensure all connections are secure.
-
Set the back-pressure regulator to 10 bar to prevent solvent boiling and ensure a stable flow.
-
-
Reaction Execution:
-
Set the reactor temperature to 120 °C.
-
Pump Solution A and Solution B into a T-mixer at equal flow rates (e.g., 0.5 mL/min each, for a total flow rate of 1.0 mL/min).
-
The combined stream then enters the heated reactor. The residence time can be calculated based on the reactor volume and the total flow rate.
-
Collect the product stream from the outlet of the back-pressure regulator.
-
-
Analysis:
-
Monitor the reaction progress by taking aliquots from the collection vessel and analyzing them by LC-MS or TLC.
-
Data Summary: SNAr Reaction Parameters
| Parameter | Value | Rationale |
| Temperature | 120 °C | To ensure a sufficient reaction rate for the SNAr reaction. |
| Residence Time | 10 minutes | Optimized to achieve high conversion without significant byproduct formation. |
| Concentration | 0.1 M (Substrate) | A practical concentration to balance throughput and solubility. |
| Pressure | 10 bar | Prevents solvent from boiling at the reaction temperature. |
| Expected Yield | >90% | Based on typical flow SNAr reactions with activated substrates. |
Workflow Visualization: SNAr in Flow
Caption: Workflow for the continuous flow SNAr reaction.
Continuous Flow Reduction of the Nitro Group
Causality and Experimental Rationale
The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis.[9][10] This reaction is often carried out using catalytic hydrogenation, which can be hazardous in batch mode due to the use of flammable hydrogen gas and pyrophoric catalysts. Flow chemistry offers a much safer alternative by using packed-bed reactors containing a heterogeneous catalyst.[11] This setup allows for the safe handling of hydrogen, which can be introduced as a gas or generated in situ, and provides excellent contact between the reactants and the catalyst, leading to high efficiency and selectivity. The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[10][12]
Experimental Protocol: Catalytic Hydrogenation
Objective: To synthesize 2-amino-6-bromo-3-methoxybenzoic acid via continuous flow hydrogenation.
Materials:
-
6-Bromo-3-methoxy-2-nitrobenzoic acid
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
HPLC pump
-
Packed-bed reactor (e.g., H-Cube® or similar)
-
Back-pressure regulator (BPR)
-
Collection vessel
Procedure:
-
Reagent Preparation:
-
Prepare a 0.05 M solution of 6-Bromo-3-methoxy-2-nitrobenzoic acid in methanol.
-
-
System Setup:
-
Pack a column with 10% Pd/C catalyst and install it into the flow reactor system.
-
Prime the system with methanol.
-
Set the back-pressure regulator to 50 bar.
-
-
Reaction Execution:
-
Set the reactor temperature to 60 °C.
-
Introduce hydrogen gas into the system at a controlled pressure (e.g., 50 bar).
-
Pump the substrate solution through the packed-bed reactor at a flow rate that corresponds to the desired residence time (e.g., 1.0 mL/min).
-
The product stream is collected after the back-pressure regulator.
-
-
Analysis:
-
The reaction can be monitored in-line using UV-Vis spectroscopy or off-line via LC-MS to confirm the complete conversion of the nitro group.
-
Data Summary: Nitro Group Reduction Parameters
| Parameter | Value | Rationale |
| Catalyst | 10% Pd/C | A highly efficient and widely used catalyst for nitro group reduction. |
| Temperature | 60 °C | A moderate temperature to facilitate the reaction without promoting side reactions. |
| H₂ Pressure | 50 bar | Ensures sufficient hydrogen concentration for the reaction to proceed efficiently. |
| Residence Time | 5 minutes | Typically sufficient for complete conversion with a highly active catalyst. |
| Expected Yield | >95% | Catalytic hydrogenation in flow is generally very high-yielding. |
Workflow Visualization: Nitro Reduction in Flow
Caption: Workflow for the continuous flow nitro group reduction.
Multi-step Synthesis and In-line Purification
A significant advantage of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process.[13] This eliminates the need for isolating and purifying intermediates, which can significantly reduce waste and processing time. For 6-Bromo-3-methoxy-2-nitrobenzoic acid, one could envision a telescoped sequence involving an SNAr reaction followed immediately by the reduction of the nitro group.
In such a setup, the output from the first reactor (SNAr) would be directly fed into the second reactor (nitro reduction). This requires careful consideration of solvent and reagent compatibility between the two steps.
Furthermore, in-line purification techniques can be integrated into the flow path to remove byproducts or excess reagents.[14][15][16] This can include liquid-liquid extraction, scavenger resins, or continuous crystallization.[14][17] For example, after the SNAr reaction, a scavenger resin could be used to remove excess amine before the stream enters the hydrogenation reactor.
Conceptual Diagram: Telescoped SNAr and Nitro Reduction
Caption: Conceptual diagram of a telescoped flow synthesis.
Conclusion
The application of continuous flow chemistry to the reactions of 6-Bromo-3-methoxy-2-nitrobenzoic acid offers substantial benefits in terms of safety, efficiency, and scalability. The protocols outlined in this document for nucleophilic aromatic substitution and nitro group reduction demonstrate the practical advantages of this technology. By providing precise control over reaction conditions, flow chemistry enables the synthesis of valuable derivatives of this versatile building block with high yields and purity. The potential for multi-step telescoped synthesis further highlights the power of flow chemistry to streamline synthetic routes and accelerate drug discovery and development processes.
References
-
Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. [Link]
-
H. M. L. Davies, et al. Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health. [Link]
-
A. M. Balu, et al. Nitro to amine reductions using aqueous flow catalysis under ambient conditions. Catalysis Today. [Link]
-
P. J. O'Brien, et al. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Institutes of Health. [Link]
-
A. Aw, et al. Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid. Journal of Visualized Experiments. [Link]
-
L. M. Botana, et al. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. National Institutes of Health. [Link]
-
C. O. Kappe, et al. Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. [Link]
-
AM Technology. Continuous Flow Reactor Systems: A Guide. [Link]
-
A. M. P. Martins, et al. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. [Link]
-
S. G. Newman, et al. Main advantages of flow chemistry on the drug discovery and development pipeline. RSC Publishing. [Link]
-
T. Fukuyama, et al. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. National Institutes of Health. [Link]
-
Pharmaceutical Technology. Hazardous Chemistry: Choosing Batch or Flow. [Link]
-
Professor Dave Explains. Nucleophilic Aromatic Substitution. YouTube. [Link]
-
J. Britton & C. L. Raston. Multi-step continuous-flow synthesis. ResearchGate. [Link]
-
JoVE. Continuous Flow Chemistry: Reaction-Diphenyldiazomethane With p-Nitrobenzoic Acid l Protocol Preview. YouTube. [Link]
- Google Patents. A continuous flow reactor and process for synthesis of substituted benzoic acid.
-
T. Noël, et al. A field guide to flow chemistry for synthetic organic chemists. RSC Publishing. [Link]
-
T. Fukuyama, et al. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Publications. [Link]
-
Chad's Prep. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
-
M. J. Matos, et al. 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. [Link]
-
Amar Equipment. Flow Chemistry: Revolutionizing the Safeguarding of Energetic Materials Production. [Link]
-
S. V. Ley, et al. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]
-
A. Kajetanowicz, et al. Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles. MDPI. [Link]
-
C. O. Kappe, et al. Inline purification in continuous flow synthesis – opportunities and challenges. ResearchGate. [Link]
-
Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
Snapdragon Chemistry. ENABLING REACTIVE AND HAZARDOUS PROCESSES WITH CONTINUOUS FLOW TECHNOLOGIES. Purdue University. [Link]
-
G. Storti, et al. Enhanced flow synthesis of small molecules by in-line integration of sequential catalysis and benchtop twin-column continuous chromatography. RSC Publishing. [Link]
-
NJ Bio, Inc. Flow Chemistry. [Link]
-
S. V. Ley, et al. Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 3. amt.uk [amt.uk]
- 4. pharmtech.com [pharmtech.com]
- 5. amarequip.com [amarequip.com]
- 6. njbio.com [njbio.com]
- 7. vapourtec.com [vapourtec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 15. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid
Welcome to the technical support center for the synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthesis and improve yields.
Introduction: The Synthetic Challenge
The synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The primary route involves a two-step electrophilic aromatic substitution sequence starting from 3-methoxybenzoic acid: first, a regioselective nitration, followed by a targeted bromination. The electronic properties of the substituents—the activating methoxy group and the deactivating carboxylic acid and nitro groups—present a unique challenge in controlling the regioselectivity of each step. This guide will address the common pitfalls and provide strategies for success.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic pathway for 6-Bromo-3-methoxy-2-nitrobenzoic acid?
The most common synthesis begins with 3-methoxybenzoic acid. The process involves two key transformations:
-
Nitration: The starting material is nitrated to introduce a nitro group at the C2 position, yielding 3-methoxy-2-nitrobenzoic acid. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[1]
-
Bromination: The resulting 3-methoxy-2-nitrobenzoic acid is then brominated to install a bromine atom at the C6 position.[1]
Caption: Overall synthetic workflow.
Q2: Why is temperature control so critical during the nitration step?
Temperature control is paramount for two main reasons:
-
Selectivity: Aromatic nitration is a highly exothermic reaction. Low temperatures (e.g., -10°C to 0°C) are necessary to control the reaction rate and prevent the formation of unwanted isomers.[2] The methoxy group directs ortho and para, while the carboxylic acid directs meta. We are targeting the position ortho to the methoxy group. Higher temperatures can lead to less selective nitration and the formation of other isomers.
-
Safety: Runaway reactions can occur at higher temperatures, posing a significant safety hazard. Over-nitration to form dinitro compounds is also more likely at elevated temperatures.
Q3: What are the primary side products, and how can they be minimized?
The main side products are typically isomers formed during nitration and bromination.
-
Nitration Isomers: Besides the desired 2-nitro isomer, nitration can also occur at the C4 and C6 positions. To minimize these, maintain a low reaction temperature and ensure slow, controlled addition of the starting material to the nitrating mixture.
-
Di-brominated Product: During bromination, the use of a large excess of the brominating agent or harsh reaction conditions can lead to the formation of di-bromo species.[3] Careful control over the stoichiometry (using 1.0-1.1 equivalents of the brominating agent) is crucial.[3]
Q4: How do I choose the appropriate brominating agent?
The choice of brominating agent depends on the reactivity of the substrate. The intermediate, 3-methoxy-2-nitrobenzoic acid, has two deactivating groups (nitro and carboxylic acid), which makes the ring less reactive.
-
N-Bromosuccinimide (NBS): Often used with a strong acid catalyst like sulfuric acid, NBS is a milder and more selective source of electrophilic bromine than liquid bromine, which can help prevent over-bromination.[3]
-
Liquid Bromine (Br₂): Can be used, but the reaction may require more forcing conditions. Its high reactivity increases the risk of side products if not carefully controlled.
Q5: What is the most effective method for purifying the final product?
Purification is essential to remove unreacted starting materials, isomers, and other impurities.
-
Recrystallization: This is the most common and effective method for purifying the final solid product.[1] A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble or insoluble at all temperatures.
-
Column Chromatography: If recrystallization fails to provide a product of sufficient purity, silica gel column chromatography can be employed for more difficult separations.[1][3]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| LOW YIELD | Incomplete Reaction: Insufficient reaction time, temperature is too low, or reagents are not active. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Gradually increase the reaction time or temperature, but be cautious of side product formation. - Ensure reagents, especially the brominating agent, are fresh and active.[3] |
| Decomposition: Reaction conditions are too harsh, leading to the degradation of starting material or product. | - Use milder reaction conditions (e.g., lower temperature). - For bromination, consider a less aggressive agent like N-Bromosuccinimide (NBS) instead of Br₂.[3] | |
| Poor Work-up/Isolation: Product loss during extraction, washing, or crystallization steps. | - Ensure the pH is correctly adjusted during acidification to fully precipitate the carboxylic acid. - Optimize extraction procedures to minimize product remaining in the aqueous layer. - Refine the recrystallization solvent and procedure to maximize recovery. | |
| PRODUCT CONTAMINATION | Presence of Starting Material: Incomplete reaction. | - Increase the stoichiometry of the limiting reagent (e.g., nitrating or brominating agent) slightly (e.g., 1.1 equivalents). - Extend the reaction time until TLC/HPLC shows complete consumption of the starting material.[3] |
| Formation of Isomers: Poor regioselectivity in the nitration or bromination step. | - Nitration: Maintain strict low-temperature control. Ensure slow, dropwise addition of reactants. - Bromination: Adjust the solvent and temperature to influence the isomer ratio.[3] | |
| Di-substituted Byproducts: Reaction conditions are too aggressive or excess reagent was used. | - Carefully control the stoichiometry of the brominating agent to 1.0-1.1 equivalents.[3] - Lower the reaction temperature and reduce the reaction time.[3] |
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}
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Nitration of 3-Methoxybenzoic Acid
-
Materials:
-
3-Methoxybenzoic Acid
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid.
-
Cool the sulfuric acid to below 0°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to a portion of chilled concentrated sulfuric acid. Keep this mixture cold.
-
Dissolve the 3-methoxybenzoic acid in a minimal amount of concentrated sulfuric acid in a dropping funnel.
-
Slowly add the solution of 3-methoxybenzoic acid dropwise to the main flask containing sulfuric acid, ensuring the temperature is maintained between -5°C and 0°C. A patent for a similar nitration suggests temperatures as low as -10°C to -30°C can improve yield and selectivity.[2]
-
After the addition is complete, slowly add the prepared nitrating mixture dropwise, keeping the temperature strictly below 5°C.
-
Stir the mixture at 0-5°C for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
A precipitate of 3-methoxy-2-nitrobenzoic acid will form.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
-
Protocol 2: Bromination of 3-Methoxy-2-nitrobenzoic Acid
-
Materials:
-
3-Methoxy-2-nitrobenzoic Acid (from Protocol 1)
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM) or another suitable solvent
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
-
Procedure:
-
Dissolve the 3-methoxy-2-nitrobenzoic acid in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid as a catalyst.
-
Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Allow the reaction to stir at room temperature for 4-8 hours. Monitor the progress by TLC until the starting material is consumed.
-
Quench the reaction by pouring it into a beaker of ice water containing sodium thiosulfate solution to destroy any unreacted bromine/NBS.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 6-Bromo-3-methoxy-2-nitrobenzoic acid by recrystallization from a suitable solvent like an ethanol/water mixture.
-
References
- Google Patents. (2020). CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.
Sources
Technical Support Center: Optimizing Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to help you quickly find solutions to common problems and to provide a logical framework for tackling more complex challenges in C-N bond formation.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during Buchwald-Hartwig amination reactions.
Q1: My reaction shows low or no conversion. What are the first things I should check?
A1: When facing low or no conversion, start by assessing the most critical components of your reaction setup:
-
Catalyst Activity: The active Pd(0) species is highly sensitive to oxygen. Ensure your reaction was set up under a strictly inert atmosphere (argon or nitrogen) and that your solvents and reagents are anhydrous and degassed.[1][2] Consider using a modern palladium precatalyst (e.g., a G3 or G4 palladacycle), which often forms the active LPd(0) catalyst more reliably than traditional sources like Pd(OAc)₂.[3][4]
-
Ligand Choice: The ligand is not a "one-size-fits-all" component. Its selection is highly dependent on the nature of your amine. For primary amines, ligands like BrettPhos are a good starting point, whereas RuPhos is often effective for secondary amines.[4][5] Challenging substrates may require more specialized ligands.[4]
-
Base Selection: The base must be strong enough to deprotonate the amine but not so harsh that it degrades your starting materials. Sodium tert-butoxide (NaOtBu) is common for its high reactivity, but if your substrate has base-sensitive functional groups (like esters or nitro groups), you may need to switch to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][3][5]
-
Solubility: A common but often overlooked issue is the poor solubility of reagents.[3] Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. If not, consider screening alternative solvents.[3]
Q2: I'm observing a significant amount of hydrodehalogenation of my aryl halide. How can I minimize this side reaction?
A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired amination.[6] This is particularly prevalent with primary amines and can be mechanistically linked to β-hydride elimination from a palladium-amide intermediate.[6][7] To suppress this:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes reduce the rate of this side reaction.[1]
-
Lower the Reaction Temperature: Higher temperatures can accelerate side reactions, so running the reaction at the lowest effective temperature can improve selectivity.[1]
-
Screen Ligands: The choice of ligand can significantly influence the balance between reductive elimination (desired) and β-hydride elimination (undesired). Some ligands are inherently more prone to promoting hydrodehalogenation than others.[1]
Q3: My aryl chloride is unreactive. What should I do?
A3: Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond, which makes oxidative addition more difficult.[4][8] To achieve good yields with aryl chlorides, you typically need to employ more robust catalytic systems:
-
Use Bulky, Electron-Rich Ligands: Sterically hindered phosphine ligands are essential for promoting the oxidative addition of aryl chlorides.[4][7][9] Ligands from the Buchwald dialkylbiaryl phosphine family are often excellent choices.[9]
-
Increase Temperature: Higher reaction temperatures are often necessary to overcome the activation barrier for C-Cl bond cleavage.
-
Consider a Different Halide: If feasible, switching to the analogous aryl bromide or iodide will likely result in a more efficient reaction.[4]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to resolving common issues, organized by the key components of the reaction.
Catalyst System: Palladium Source and Ligand
The heart of the Buchwald-Hartwig amination is the palladium catalyst, which is formed in situ from a palladium precursor and a supporting ligand.
Issue: Inconsistent Reaction Performance or Catalyst Deactivation
Causality: The active catalyst is a Pd(0) species, which is generated from a Pd(II) or Pd(0) precursor. If this generation is inefficient or if the active catalyst is unstable, the reaction will fail. Pyridine-containing substrates, for example, can coordinate to the palladium center and inhibit catalysis.[10]
Solutions & Rationale:
| Solution | Rationale |
| Use a Precatalyst | Modern palladacycle precatalysts (e.g., XPhos Pd G3) are designed to cleanly and efficiently generate the active LPd(0) species upon exposure to the base, leading to more reproducible results than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][4] |
| Select the Right Ligand for the Job | The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. The choice is critical and substrate-dependent.[7][9] Consult a ligand selection guide for your specific amine class.[3] |
| Ensure Inert Conditions | The active Pd(0) catalyst is readily oxidized by air, rendering it inactive. Rigorous exclusion of oxygen and moisture using standard Schlenk techniques or a glovebox is crucial for success.[2] |
Ligand Selection Guide by Amine Type
The appropriate ligand is primarily determined by the class of the amine nucleophile.[3]
| Amine Class | Recommended Ligands | Rationale & Considerations |
| Primary Aliphatic Amines | BrettPhos | Designed for high reactivity with primary amines; can offer selectivity over secondary amines.[5] |
| Secondary Aliphatic Amines | RuPhos | Specifically developed for coupling with secondary amines.[5] |
| Aryl Amines | XPhos, SPhos | Bulky biaryl phosphine ligands that are highly effective for a broad range of aryl amines. |
| Amides & Heterocycles | tBuBrettPhos, DavePhos | These nucleophiles are often less reactive, requiring more specialized and highly active ligands to achieve good yields.[5] |
| Challenging Substrates (e.g., Pyridines) | RuPhos, BrettPhos, Xantphos | The coordinating nitrogen of pyridines can be problematic. Bulky biaryl phosphines or chelating bisphosphine ligands can be effective.[11] |
The Role of the Base
The base is essential for deprotonating the amine, which allows it to coordinate to the palladium center. However, an incorrect choice can be detrimental.
Issue: Base Incompatibility or Poor Reactivity
Causality: A base that is too strong can cause the decomposition of sensitive functional groups on the substrates.[3] A base that is too weak may not be sufficient to deprotonate the amine, stalling the catalytic cycle.[12] The physical properties of solid bases can also lead to poor mixing and inconsistent results.[3]
Solutions & Rationale:
| Solution | Rationale |
| Match Base Strength to Substrate | For robust substrates, strong bases like NaOtBu or LHMDS provide the fastest reaction rates.[5] For substrates with sensitive groups (e.g., esters), weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are preferred, though they may require higher temperatures or longer reaction times.[1][5] |
| Consider a Soluble Organic Base | For certain applications, especially in flow chemistry or with base-sensitive substrates, a soluble organic base like DBU can be advantageous, preventing issues with insoluble inorganic salts.[13] |
| Improve Physical Properties | If using an inorganic base like K₃PO₄, grinding it into a fine powder before use or adding Celite to the reaction can prevent clumping and improve reaction consistency, especially on a larger scale.[3] |
Comparison of Common Bases
| Base | Advantages | Disadvantages |
| NaOtBu | Permits highest reaction rates and lowest catalyst loadings.[5] | Incompatible with many electrophilic functional groups (e.g., esters, nitro groups).[5] |
| LHMDS | Allows for the use of substrates with protic functional groups (e.g., alcohols, primary amides).[5] | The solid is air-sensitive and can be incompatible with some functional groups at elevated temperatures.[5] |
| Cs₂CO₃ | Excellent functional group tolerance.[5] | Expensive; can be difficult to stir on a large scale due to its density.[3][5] |
| K₃PO₄ / K₂CO₃ | Excellent functional group tolerance and economically attractive.[5] | Often requires higher catalyst loadings and longer reaction times.[5] |
Solvent Selection
The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the stability of intermediates in the catalytic cycle.
Issue: Poor Solubility or Solvent Inhibition
Causality: Insolubility of any reaction component is a primary reason for reaction failure.[3] Additionally, some solvents can coordinate to the palladium center and inhibit the catalytic activity.
Solutions & Rationale:
| Solution | Rationale |
| Screen a Range of Solvents | Common solvents include ethers (dioxane, THF) and aromatic hydrocarbons (toluene, xylene).[3][14] For polar substrates, more polar solvents may be necessary to ensure solubility. |
| Avoid Inhibitory Solvents | Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine should be avoided as they can bind to the palladium and shut down the reaction.[3] |
| Consider Solvent Mixtures | Using a mixture of solvents can be a good strategy to balance solubility requirements with an appropriate boiling point for the reaction.[3] |
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
This diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, highlighting the key steps of oxidative addition, amine coordination/deprotonation, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow
When a reaction fails, a logical progression of troubleshooting steps can efficiently identify the root cause.
Caption: A systematic workflow for troubleshooting a failing reaction.
Experimental Protocols
General Protocol for Small-Scale Buchwald-Hartwig Amination
This protocol provides a reliable starting point for reaction setup. All glassware should be oven-dried, and all liquid reagents should be handled using syringes under an inert atmosphere.[2][4]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox, add the aryl halide (if solid), palladium precatalyst, and base to an oven-dried reaction vial containing a stir bar. If you do not have a glovebox, add the solids to the vial on the bench and immediately seal it with a cap containing a PTFE septum.
-
Inerting: Purge the sealed vial with argon or nitrogen for 5-10 minutes.
-
Reagent Addition: Through the septum, add the anhydrous, degassed solvent via syringe. Then, add the amine via syringe (if liquid). If the aryl halide is a liquid, add it at this step as well.
-
Reaction Conditions: Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction for the intended duration (e.g., 4-24 hours). Monitor the progress by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
References
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 7, 2024, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 7, 2024, from [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. (2012). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. (2011). ACS Publications. Retrieved February 7, 2024, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2023). YouTube. Retrieved February 7, 2024, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen. Retrieved February 7, 2024, from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved February 7, 2024, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2021). ChemRxiv. Retrieved February 7, 2024, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit. Retrieved February 7, 2024, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved February 7, 2024, from [Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). Reaction Chemistry & Engineering. Retrieved February 7, 2024, from [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved February 7, 2024, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Preventing decomposition of 6-Bromo-3-methoxy-2-nitrobenzoic acid during reactions
Technical Support Center: 6-Bromo-3-methoxy-2-nitrobenzoic Acid (CAS 127971-97-5) [1][2]
Section 1: Executive Summary & Chemical Identity
Compound: 6-Bromo-3-methoxy-2-nitrobenzoic acid CAS: 127971-97-5 Primary Risk: Thermal and Base-Catalyzed Decarboxylation
As a Senior Application Scientist, I have observed that the primary failure mode with this intermediate is not chemical inertness, but rather its structural fragility. This molecule is a "loaded spring." You have a carboxylic acid flanked by two bulky, electron-withdrawing groups: a Nitro group (
The "Ortho Effect" Trap: The steric bulk of the 2-nitro and 6-bromo substituents forces the carboxylic acid group out of the plane of the benzene ring. This de-conjugation destabilizes the C-C bond connecting the carboxyl group to the ring. Furthermore, the ortho-nitro group can stabilize the transition state for decarboxylation via an intramolecular mechanism.
Rule of Thumb: Treat this compound as a thermal fugitive . It will eject
Section 2: Critical Stability Mechanisms (The "Why")
To prevent decomposition, you must understand the mechanism driving it.
Mechanism 1: Unimolecular Thermal Decarboxylation
Unlike simple benzoic acids, ortho-nitrobenzoic acids can undergo decarboxylation through a cyclic transition state. The acidic proton of the carboxylic acid coordinates with the oxygen of the nitro group, facilitating the loss of carbon dioxide.
Mechanism 2: Nucleophilic Aromatic Substitution ( )
The ring is highly activated by the electron-withdrawing nitro group.
-
Risk: Strong nucleophiles (e.g., hydroxide, methoxide) can attack the C-3 or C-6 positions, displacing the methoxy or bromine groups, leading to complex mixtures.
Visualizing the Danger Zone:
Caption: Figure 1. Primary decomposition pathways.[3] Note that the ortho-nitro group facilitates decarboxylation through a specific cyclic transition state, distinct from standard benzoic acids.
Section 3: Troubleshooting Guide (FAQs)
Scenario A: "My reaction mixture turned black/tarry during amide coupling."
Diagnosis: Thermal Decarboxylation or Polymerization. Cause: You likely used standard coupling conditions (e.g., refluxing in thionyl chloride or heating in DMF) which are too harsh for this sterically crowded acid. Solution:
-
Switch Reagents: Avoid oxalyl chloride/thionyl chloride if heating is required to initiate. Use room-temperature coupling agents like HATU or T3P (Propylphosphonic anhydride) .
-
Temperature Control: Maintain reaction temperature
. -
Base Selection: Switch from strong bases (TEA/DIPEA in excess) to milder buffers like 2,6-Lutidine or Collidine , which are less likely to trigger decarboxylation or
.
Scenario B: "I lost my product during the aqueous workup."
Diagnosis: pH-Induced Decarboxylation. Cause: Using strong acid (HCl) to precipitate the product or strong base (NaOH) to extract it.
-
Acidic Shift: Strong mineral acids can protonate the nitro group or catalyze the cyclic transition state mechanism.
-
Basic Shift: High pH forms the carboxylate anion. While usually stable, in highly sterically hindered systems, the repulsion between the carboxylate and the nitro/bromo groups can drive the ejection of
to relieve strain. Solution:
-
Quench Gently: Use saturated
or Citric Acid (10% w/v) instead of HCl. -
Extraction: Do not use NaOH. Use saturated
for basic washes, but minimize contact time. Keep all aqueous phases cold ( ).
Scenario C: "The NMR shows a mixture of rotamers or impurities."
Diagnosis: Restricted Rotation (Atropisomerism). Cause: The bulky Bromine and Nitro groups prevent free rotation of the carboxyl/amide bond. This is often mistaken for decomposition. Solution:
-
Verification: Run Variable Temperature (VT) NMR (up to 50°C only) to see if peaks coalesce. If they do, it is rotamers, not decomposition.
-
Purification: Do not attempt recrystallization from boiling solvents. Use column chromatography with a gradient of Hexanes/Ethyl Acetate with 0.1% Acetic Acid to keep the molecule protonated and stable on silica.
Section 4: Validated Experimental Protocols
Protocol 1: Safe Activation for Amide Coupling
Standard acid chloride formation is risky. Use this Mixed Anhydride method.
| Step | Action | Critical Parameter |
| 1 | Dissolve 1.0 eq of 6-Bromo-3-methoxy-2-nitrobenzoic acid in dry THF. | Concentration: 0.1 M |
| 2 | Cool solution to -10°C (Ice/Salt bath). | Do not skip cooling. |
| 3 | Add 1.1 eq of N-Methylmorpholine (NMM) . | Mild base prevents side reactions. |
| 4 | Dropwise addition of 1.05 eq Isobutyl chloroformate . | Control exotherm. |
| 5 | Stir at -10°C for 30 mins. | Formation of mixed anhydride. |
| 6 | Add amine nucleophile (1.0 eq). | |
| 7 | Allow to warm to Room Temp (20-25°C) only. | Do not heat. |
Protocol 2: Storage & Handling Matrix
| Environmental Factor | Recommendation | Reason |
| Temperature | -20°C (Freezer) | Prevents slow thermal decarboxylation. |
| Light | Amber Vials / Foil Wrap | Nitro groups are photosensitive (photoreduction risk). |
| Atmosphere | Argon/Nitrogen | Prevents moisture absorption (hydrolysis risk). |
| Solvent Compatibility | DCM, THF, MeCN | Avoid alcohols (MeOH/EtOH) if heating (risk of esterification/ether cleavage). |
Section 5: References & Authority
-
Smolecule. (2023).[3] 6-Bromo-3-methoxy-2-nitrobenzoic acid: Chemical Properties and Applications.Link
-
Master Organic Chemistry. (2022).[4] Mechanisms of Decarboxylation: The Role of Beta-Keto and Ortho-Substituted Acids.Link
-
National Institutes of Health (PMC). (2021). Decarboxylative Hydroxylation of Benzoic Acids: Overcoming Activation Barriers.Link
-
ChemSrc. (2025). Physicochemical Data for CAS 127971-97-5.[1][2]Link
-
BenchChem. (2025).[5][6][7] Technical Guide on Halogenated Nitrobenzoic Acids.Link
Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) before handling.
Sources
- 1. 6-Bromo-3-methoxy-2-nitrobenzoic acid | CAS#:127971-97-5 | Chemsrc [chemsrc.com]
- 2. 6-Bromo-3-methoxy-2-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. Decarboxylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Identifying byproducts in 6-Bromo-3-methoxy-2-nitrobenzoic acid reactions by NMR
Technical Support Center: NMR Analysis of 6-Bromo-3-methoxy-2-nitrobenzoic Acid
Introduction & Scope
This guide addresses the structural validation and impurity profiling of 6-Bromo-3-methoxy-2-nitrobenzoic acid (CAS: 127971-97-5). This intermediate is a critical scaffold in the synthesis of bioactive heterocycles. Due to the high steric congestion of the trisubstituted benzene ring—specifically the "buttressing effect" between the nitro, methoxy, and carboxylic acid groups—NMR analysis frequently presents anomalies such as rotameric broadening or unexpected shifts.
This document provides a self-validating protocol to distinguish the target compound from common synthetic byproducts (regioisomers, decarboxylated species, and precursors).
Module 1: The "Golden Standard" Spectrum
Before troubleshooting, you must establish the baseline for the pure compound. The molecule possesses a 1,2,3,4-tetrasubstituted benzene ring , leaving only two aromatic protons at positions 4 and 5.
Theoretical Connectivity:
-
C1: Carboxylic Acid (-COOH)
-
C2: Nitro (-NO2)[1]
-
C3: Methoxy (-OMe)[2]
-
C4: Aromatic Proton (Ortho to OMe)
-
C5: Aromatic Proton (Ortho to Br)
Standard 1H NMR Data (DMSO-d6, 400 MHz)
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Structural Logic (Why?) |
| -COOH | 13.5 - 14.5 | Broad Singlet | 1H | - | Acidic proton; shift varies with concentration/water content. |
| Ar-H5 | 7.90 - 8.10 | Doublet | 1H | ~9.0 | Deshielded by ortho-Br and para-NO2. |
| Ar-H4 | 7.30 - 7.50 | Doublet | 1H | ~9.0 | Shielded by ortho-OMe; meta to withdrawing groups. |
| -OCH3 | 3.85 - 3.95 | Singlet | 3H | - | Characteristic methoxy resonance. |
Critical Check: The coupling constant (
) between H4 and H5 must be 8.5–9.5 Hz (typical ortho coupling). If you observeHz, you have isolated the wrong regioisomer (likely meta coupling).
Module 2: Troubleshooting & Impurity Identification
This section details specific "failure modes" encountered during synthesis (typically nitration of 3-methoxybenzoic acid followed by bromination).
Issue A: The "Split" Signals (Regioisomer Contamination)
Symptom: You observe small "shadow" doublets near the main aromatic peaks or a complex set of multiplets. Diagnosis: Presence of 4-Bromo-3-methoxy-2-nitrobenzoic acid .
-
Mechanism: During bromination, the methoxy group directs ortho (to C2 and C4) and para (to C6).[1] While C2 is blocked by the nitro group, C4 and C6 are competing sites. Steric hindrance usually favors C6, but C4-bromination occurs as a minor pathway.
-
NMR Signature:
-
The 4-bromo isomer places the protons at C5 and C6.
-
These protons are ortho to each other, so they will also show ortho coupling (~9 Hz).
-
Differentiation: Look at the methoxy peak.[4] The 4-bromo isomer's methoxy group is flanked by a Nitro (C2) and a Bromine (C4), causing a slight downfield shift compared to the target (flanked by Nitro and Proton).
-
Issue B: The "Missing" Acid Peak (Salt Formation)
Symptom: The broad singlet >13 ppm is absent, and the aromatic peaks are shifted upfield by 0.1–0.2 ppm. Diagnosis: The sample exists as a Carboxylate Salt (e.g., Sodium or Ammonium salt).
-
Cause: Incomplete acidification during workup or reaction with basic impurities in the NMR solvent (e.g., residual amines).
-
Fix: Add 1-2 drops of TFA-d (Trifluoroacetic acid-d1) or DCl to the NMR tube. Shake and re-acquire. The acid peak should reappear, and aromatic peaks will shift downfield.
Issue C: The "Extra" Singlet (Esterification)
Symptom: A sharp singlet appears around 3.7–3.8 ppm (distinct from the 3.9 ppm Ar-OMe). Diagnosis: Methyl Ester Formation .
-
Cause: If Methanol was used for recrystallization, the highly acidic conditions (due to the electron-deficient ring) can catalyze Fischer esterification even at room temperature.
-
Confirmation: Check the integration. If the new singlet integrates 1:1 with a new set of aromatic impurity peaks, it is the ester.
Module 3: Visual Troubleshooting Workflows
Workflow 1: Rapid Decision Tree for Purity Analysis
Figure 1: Decision tree for rapid quality control of 6-Bromo-3-methoxy-2-nitrobenzoic acid batches.
Workflow 2: Chemical Shift Logic & Connectivity
Figure 2: Mechanistic origin of chemical shifts. H4 is shielded by the adjacent Methoxy group, while H5 is deshielded by the adjacent Bromine and para-Nitro group.
Module 4: Frequently Asked Questions (FAQ)
Q1: My spectrum shows broad, "hump-like" peaks instead of sharp doublets. Is my compound impure?
-
Answer: Not necessarily. This molecule is sterically crowded. The nitro group and the carboxylic acid at positions 1 and 2 force the ring substituents out of planarity. At room temperature, you may be observing restricted rotation (atropisomerism-like behavior).
-
Troubleshooting: Run the NMR at elevated temperature (50°C or 323K). If the peaks sharpen, it is a dynamic conformational effect, not impurity.
Q2: Can I use CDCl3 instead of DMSO-d6?
-
Answer: It is not recommended. Nitrobenzoic acids have poor solubility in CDCl3, often leading to aggregation (broad peaks) or precipitation. DMSO-d6 breaks the intermolecular hydrogen bonding dimers, providing a sharper, more interpretable spectrum.
Q3: How do I distinguish the 6-bromo target from the 4-bromo byproduct without 2D NMR?
-
Answer: Look at the NOE (Nuclear Overhauser Effect) .
-
Target (6-Br): Irradiating the OMe signal will show an enhancement of the H4 doublet (the proton ortho to it).
-
Byproduct (4-Br): Irradiating the OMe signal will show NO enhancement of aromatic protons because the positions ortho to the methoxy (C2 and C4) are substituted by Nitro and Bromine groups, respectively.
-
References
-
PubChem. (2025).[5] 6-Bromo-3-methoxy-2-nitrobenzoic acid | C8H6BrNO5.[1][6][7] National Library of Medicine. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for substituent additivity rules).
Sources
- 1. Buy 6-Bromo-3-methoxy-2-nitrobenzoic acid | 127971-97-5 [smolecule.com]
- 2. 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 13C NMR [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6-Bromo-3-methoxy-2-nitrobenzoic acid | C8H6BrNO5 | CID 14631586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 6-Bromo-3-methoxy-2-nitrobenzoic acid | CymitQuimica [cymitquimica.com]
Technical Support Center: Scalable Synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid
Welcome to the Process Chemistry Technical Support Hub. Ticket ID: SC-6B-MNBA-001 Assigned Specialist: Senior Application Scientist, Process Development Status: Open Scope: Scale-up (100g – 1kg), Troubleshooting, and Impurity Control.
Executive Summary
Scaling up the synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid presents distinct challenges in regioselectivity and thermal safety. This molecule is a densely functionalized aromatic scaffold, often utilized as a key intermediate in the synthesis of kinase inhibitors and other pharmacophores.
The synthesis generally proceeds via a two-step sequence starting from 3-methoxybenzoic acid (m-anisic acid):
-
Electrophilic Nitration: Highly exothermic; requires strict temperature control to favor the 2-nitro isomer over the 4- or 6-nitro byproducts.
-
Bromination: Requires directing group alignment to install the bromine at the C6 position (para to the methoxy group) while minimizing C4 substitution.
Module 1: Process Workflow & Logic
The following diagram illustrates the critical path and decision gates for the synthesis.
Figure 1: Critical Process Flow for the synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid, highlighting QC gates.
Module 2: Nitration (Step 1) – Troubleshooting & Safety
Objective: Synthesize 3-Methoxy-2-nitrobenzoic acid (CAS: 4920-80-3).[1] Core Challenge: Controlling the exotherm and ensuring the nitro group installs at the C2 position (ortho to methoxy, ortho to carboxyl) rather than C4 or C6.
FAQ: Nitration Issues
Q1: I am observing a rapid temperature spike during nitric acid addition. How do I manage this on a 500g scale?
-
Root Cause: Nitration is inherently exothermic. In mixed acid systems (HNO3/H2SO4), the generation of the nitronium ion (
) is fast and heat-releasing. -
Solution:
-
Cryogenic Control: Pre-cool the sulfuric acid/substrate mixture to -10°C to 0°C before addition.
-
Dosing Strategy: Do not dump reagents. Use a peristaltic pump to add fuming nitric acid (or nitration mixture) over 2–4 hours.
-
Alternative Reagent: Consider using Acetyl Nitrate (generated in situ from Acetic Anhydride and HNO3). This method is often milder and can improve regioselectivity due to the bulkier acetyl nitrate species, though it requires careful quenching to prevent acetyl nitrate accumulation (explosion hazard) [1].
-
Q2: My HPLC shows significant amounts of dinitro impurities. Why?
-
Root Cause: "Hotspots" caused by poor mixing or excess nitrating agent. The methoxy group strongly activates the ring, making it susceptible to over-nitration.
-
Solution:
-
Stirring: Ensure high-torque mechanical stirring (impeller tip speed > 1.5 m/s) to prevent localized concentration gradients.
-
Stoichiometry: Limit HNO3 to 1.05 equivalents. Do not use a large excess.
-
Q3: How do I remove the unwanted regioisomers (4-nitro or 6-nitro) without column chromatography?
-
Protocol: The 2-nitro isomer (target) often possesses different hydrogen bonding capabilities due to the proximity of the -NO2 and -COOH groups (ortho effect).
-
Precipitation: Pour the reaction mixture onto crushed ice. The crude solid usually precipitates.
-
Recrystallization: Recrystallize from Water:Ethanol (80:20) . The 2-nitro isomer is typically less soluble in cold aqueous mixtures than its isomers due to intramolecular hydrogen bonding [2].
-
Module 3: Bromination (Step 2) – Regioselectivity Guide
Objective: Convert 3-methoxy-2-nitrobenzoic acid to 6-Bromo-3-methoxy-2-nitrobenzoic acid . Core Challenge: Directing the bromine to C6 (para to methoxy) and avoiding C4 (ortho to methoxy).
Mechanistic Insight
-
Methoxy (-OCH3): Strong activator, directs Ortho/Para.
-
Nitro (-NO2): Strong deactivator, directs Meta.
-
Carboxyl (-COOH): Moderate deactivator, directs Meta.
Target (C6): Para to -OCH3, Meta to -NO2. (Favored electronically and sterically) . Impurity (C4): Ortho to -OCH3, Meta to -NO2. (Disfavored sterically due to flanking OMe and H) .
FAQ: Bromination Issues
Q1: Should I use elemental Bromine (
-
Recommendation: For scale-up (>100g), NBS is preferred for safety and selectivity, despite the higher cost.
-
Why?
is difficult to handle and dose precisely. NBS allows for the slow release of in the presence of strong acid ( or TFA), which favors thermodynamic control and high regioselectivity [3]. -
Protocol: Dissolve substrate in concentrated
or a polar aprotic solvent like DMF (if using NBS without acid catalysis, though acid is recommended for deactivated rings). Add NBS portion-wise at 25–40°C.
-
Q2: The reaction stalls at 80% conversion. Should I add more catalyst?
-
Troubleshooting: The starting material is deactivated by the nitro and carboxyl groups.
-
Solution:
-
Catalyst: If using
, ensure sufficient Iron(III) bromide ( ) is present. -
Temperature: Increase temperature cautiously to 50–60°C.
-
Solvent Switch: If using acetic acid, switch to Trifluoroacetic acid (TFA) or concentrated Sulfuric Acid as the solvent. The superacidic medium protonates the NBS, generating a more potent electrophile.
-
Q3: How do I purify the final product efficiently?
-
Data Table: Solvent Screening for Crystallization
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection (C4-Bromo) | Scale-Up Suitability |
| Methanol | High | Moderate | Good | High |
| Isopropanol (IPA) | Moderate | Low | Excellent | Recommended |
| Ethyl Acetate/Hexane | High | High | Poor | Low (Safety issues) |
| Acetic Acid/Water | High | Low | Good | Medium (Corrosive) |
-
Protocol: Dissolve crude solid in refluxing IPA. Cool slowly to room temperature, then to 0°C. Filter and wash with cold IPA. This typically yields >98% purity [4].[2][3][4]
Module 4: Analytical & Safety Specifications
Critical Process Parameters (CPPs)
| Parameter | Step 1 (Nitration) | Step 2 (Bromination) | Reason |
| Temperature | < 10°C (Addition) | 25–50°C | Prevent runaway (Step 1); Activation energy (Step 2). |
| Stirring Speed | > 300 RPM | > 200 RPM | Prevent hotspots (Step 1); Suspension mixing (Step 2). |
| Quench | Ice/Water | Sodium Bisulfite (aq) | Exotherm control; Neutralize excess Bromine. |
Safety Warning: Nitration Scale-Up
DANGER: The nitration of electron-rich aromatics (like anisic acid derivatives) can exhibit an induction period followed by a rapid thermal runaway.
Never add the substrate to the acid if the temperature is below the onset point (accumulation of unreacted reagent).
Always maintain a "feed-limited" reaction where the limiting reagent is consumed immediately upon addition.
References
-
Nitration Methodology: "Method for producing 3-nitro-2-methylbenzoic acid" (Analogous chemistry). Google Patents, CN105130820A. Link
-
Intermediate Properties: "3-Methoxy-2-nitrobenzoic acid properties and synthesis." ChemicalBook. Link
-
Bromination Selectivity: "Synthetic method of 2-bromo-5-methoxybenzoic acid" (Demonstrates bromination conditions for methoxybenzoic acids). Google Patents, CN112250562A. Link
-
Purification & Scale: "Process for producing 3-nitro-4-alkoxybenzoic acid." Google Patents, EP1621528A1. Link
-
General Safety: "Safety Data Sheet: 3-Methoxybenzoic acid." Fisher Scientific. Link
Disclaimer: This guide is for research and development purposes only. All scale-up activities must be conducted under appropriate safety containment and reviewed by a qualified safety officer.
Sources
Solvent effects on the reactivity of 6-Bromo-3-methoxy-2-nitrobenzoic acid
This Technical Support Guide is designed to assist researchers working with 6-Bromo-3-methoxy-2-nitrobenzoic acid (CAS: 127971-97-5) . The content below synthesizes physical organic chemistry principles with practical troubleshooting steps to address solvent-dependent reactivity issues.
Subject: Solvent Effects on Reactivity, Stability, and Handling Document ID: TS-BNBA-001 Applicable For: Medicinal Chemistry, Process Development, Agrochemical Synthesis
Molecule Profile & Reactivity Overview
The "Push-Pull-Steric" Challenge This scaffold presents a unique electronic and steric environment that makes solvent selection critical.
-
Push: The 3-Methoxy group is an Electron Donating Group (EDG), increasing electron density on the ring but creating steric bulk.
-
Pull: The 2-Nitro group is a strong Electron Withdrawing Group (EWG). Crucially, it is ortho to the carboxylic acid and meta to the bromine.
-
Steric: The 1,2,3,6-substitution pattern creates a highly crowded environment. The nitro group is often twisted out of planarity with the benzene ring to relieve strain from the adjacent carboxylic acid and methoxy groups.
Key Solvent-Dependent Risks:
-
Thermal Decarboxylation: Accelerated by dipolar aprotic solvents at high temperatures.
-
Nucleophilic Competition: Protic solvents may interfere with cross-coupling or substitution reactions.
-
Solubility vs. Stability: High solubility solvents (DMSO) often carry the highest stability risks.
Troubleshooting Guides (Q&A)
Issue 1: "I am observing significant starting material loss and formation of a non-brominated byproduct during heating."
Diagnosis: Thermal Decarboxylation
The ortho-nitro group significantly destabilizes the carboxylic acid bond. In high-boiling, dipolar aprotic solvents (DMSO, DMF, DMAc), the energy barrier for losing
Technical Explanation:
Polar aprotic solvents stabilize the transition state of the decarboxylation, particularly if the mechanism involves a zwitterionic intermediate. The ortho-nitro group exerts a "field effect" and steric pressure that weakens the
Corrective Protocol:
-
Switch Solvent: Move to lower-boiling, less polar solvents if possible (e.g., 1,4-Dioxane or THF ).
-
Temperature Control: Do not exceed 80°C in DMSO/DMF. If higher temperatures are required for cross-coupling, use a solvent mixture (e.g., Toluene/Water) to reduce the dielectric constant of the medium.
-
Esterification: If the carboxylic acid is not the reaction site, convert it to a methyl ester before attempting high-temperature couplings. The ester is thermally stable.
Issue 2: "My Suzuki-Miyaura coupling at the C-Br position is stalling or low-yielding."
Diagnosis: Solvent-Ligand Mismatch & Chelation The 3-methoxy group (ortho to the reaction site at C-2/C-4? No, C-3 is para to Br at C-6? Let's re-verify structure: 1-COOH, 2-NO2, 3-OMe, 6-Br. Br is at 6.[2][3][4][5] OMe is at 3.[3][4][5] They are para. The Nitro is meta to Br). Correction: The Bromine is at position 6.[2] The Nitro is at position 2.[6] The Methoxy is at position 3.[2] The C-Br bond is electronically activated by the inductive effect of the Nitro group and the Carboxylic acid, but the reaction is sterically hindered by the adjacent Carboxylic acid (position 1).
Technical Explanation:
-
Protic Solvents (MeOH/EtOH): Can solvate the anionic base (e.g.,
), reducing its basicity and slowing the transmetallation step. -
Coordinating Solvents: Solvents like DMF can compete with the phosphine ligand for the Palladium center, especially in this sterically crowded molecule.
Corrective Protocol:
-
Recommended Solvent System: Use a biphasic system: Toluene : Water (4:1) or DME : Water . This segregates the inorganic base from the organic catalyst, often improving turnover.
-
Add a Co-Solvent: If solubility is poor in Toluene, add 10% tert-Butanol . It helps solubilize the substrate without strongly coordinating to the catalyst.
Issue 3: "The material is not dissolving in Dichloromethane (DCM) or Toluene."
Diagnosis: High Polarity/Lattice Energy As a zwitterionic-capable amino-acid-like structure (though it's a nitro-acid), the intermolecular hydrogen bonding (COOH dimer) and dipole interactions (Nitro group) create a high lattice energy.
Solubility Data Table:
| Solvent Class | Solvent | Solubility Rating | Recommendation |
| Dipolar Aprotic | DMSO, DMF, NMP | Excellent | Use for reactions < 80°C. Risk of decarboxylation. |
| Polar Protic | Methanol, Ethanol | Good | Good for storage; avoid in base-sensitive reactions. |
| Ethers | THF, 1,4-Dioxane | Moderate | Best compromise for reactivity and stability. |
| Chlorinated | DCM, Chloroform | Low | Poor choice for reactions; okay for workup. |
| Hydrocarbons | Toluene, Hexanes | Insoluble | Use only as co-solvent or antisolvent for precipitation. |
Decision Pathways & Mechanisms
Diagram 1: Solvent Selection Decision Tree
Use this logic flow to select the optimal solvent based on your intended chemical transformation.
Caption: Decision matrix for solvent selection. Green nodes indicate recommended safe operating windows.
Diagram 2: Thermal Decarboxylation Risk Mechanism
Understanding why DMSO/DMF poses a risk at high temperatures.
Caption: Mechanism of thermal decarboxylation facilitated by polar aprotic solvents.
Experimental Protocols
Protocol A: Safe Dissolution for Analysis (HPLC/NMR)
Avoid using pure DMSO if the sample will be stored for long periods.
-
Weigh 10 mg of 6-Bromo-3-methoxy-2-nitrobenzoic acid.
-
Add 500 µL of Acetonitrile (MeCN) .
-
Sonicate for 30 seconds. If particulates remain, add 100 µL of Water .
-
Note: For NMR, DMSO-d6 is acceptable for immediate acquisition, but do not heat the NMR tube to induce solubility.
Protocol B: Optimized Suzuki Coupling (Mitigating Solvent Effects)
This protocol uses a solvent system designed to prevent decarboxylation while maintaining solubility.
-
Charge reaction vessel with:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.2 equiv)
- (0.05 equiv) — Chosen for stability.
- (2.0 equiv)
-
-
Solvent Addition: Add degassed 1,4-Dioxane : Water (4:1 ratio) .
-
Why? Dioxane boils at ~101°C, allowing sufficient heat for coupling without the extreme dielectric constant of DMF that promotes decarboxylation.
-
-
Temperature: Heat to 85°C .
-
Monitoring: Check LCMS at 2 hours. Look for mass ion [M-H]- (274/276 amu).
-
Troubleshooting: If [M-H-44]- is observed, reduce temp to 65°C and extend time.
-
References
-
PubChem. (2025).[3] Compound Summary: 6-Bromo-3-methoxy-2-nitrobenzoic acid.[4][5] National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Solvent effects on aromatic nucleophilic substitutions. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Oxford Academic. (2023). Thermal Decarboxylation of Nitrobenzoic Acids: Kinetics and Mechanism. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Bromo-3-methoxy-2-nitrobenzoic acid | C8H6BrNO5 | CID 14631586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 6-Bromo-3-methoxy-2-nitrobenzoic acid | 127971-97-5 [smolecule.com]
- 6. nbinno.com [nbinno.com]
Monitoring the progress of reactions involving 6-Bromo-3-methoxy-2-nitrobenzoic acid by TLC
Ticket ID: BMNBA-TLC-001 Subject: Optimization of Thin Layer Chromatography (TLC) for 6-Bromo-3-methoxy-2-nitrobenzoic acid Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1]
Executive Summary
You are working with 6-Bromo-3-methoxy-2-nitrobenzoic acid (BMNBA) .[1][2] This scaffold presents a unique "triad of trouble" for chromatography:
-
Carboxylic Acid (-COOH): Causes severe streaking and tailing on silica due to hydrogen bonding with silanol groups.[1][3]
-
Nitro Group (-NO₂): Strongly electron-withdrawing, affecting polarity and UV absorption.[1]
-
Bromine (-Br): A heavy atom that can influence retention but is the primary site for coupling reactions.[1]
This guide provides a self-validating protocol to monitor this specific intermediate, ensuring you can distinguish it from starting materials and reaction by-products.
Module 1: The "Anti-Streak" Mobile Phase Protocol
Issue: Standard Hexane/Ethyl Acetate mixtures will fail for BMNBA. The spot will smear from the baseline to the solvent front, making Rf determination impossible.
The Fix: You must suppress the ionization of the carboxylic acid.
Mechanism: Silica gel is slightly acidic (
Recommended Solvent Systems
| Polarity | Composition (v/v) | Application | Rf Expectation (BMNBA) |
| Low | Hexane : EtOAc : AcOH (70 : 29 :[1] 1) | Starting Material Purity Check | 0.2 – 0.3 |
| Medium | Hexane : EtOAc : AcOH (50 : 49 :[1] 1) | General Reaction Monitoring | 0.4 – 0.6 |
| High | DCM : MeOH : AcOH (90 : 9 :[1] 1) | Polar Derivatives / Decomposition | > 0.8 |
Critical Tech Note: Always pre-saturate your TLC chamber with the mobile phase for 15 minutes before running the plate. This prevents "smiling" (curved solvent fronts) caused by uneven evaporation of the volatile acid modifier.
Module 2: Visualization & Detection
BMNBA is highly functionalized, allowing for multiple detection methods.[1] Do not rely on just one.
Primary Detection: UV Fluorescence Quenching (254 nm)
-
Why it works: The benzene ring, conjugated with the nitro group, creates a strong chromophore.
-
Appearance: Dark spot against a bright green fluorescent background (on
silica plates). -
Limit of Detection: ~0.1 µg.
Functional Group Specific Stains
If you are monitoring a reaction where the UV chromophore might change (e.g., reduction of the nitro group), use a chemical stain.[4]
-
Bromocresol Green (BCG):
-
Permanganate Stain (
):
Module 3: Reaction Monitoring Scenarios
Choose your workflow based on the reaction you are performing.
Scenario A: Esterification (Protection of -COOH)
Reaction: BMNBA
-
TLC Behavior: The product loses the acidic proton. It becomes significantly less polar .
-
Observation:
-
SM (Acid): Low Rf (e.g., 0.3 in 50:50 Hex/EtOAc+AcOH).[1]
-
Product (Ester): High Rf (e.g., 0.7 in same system).
-
Troubleshooting: If the Product spot streaks, your workup was insufficient, and residual mineral acid is affecting the plate.
-
Scenario B: Nitro Reduction (Synthesis of Anthranilic Acid Derivative)
Reaction: BMNBA (-NO₂)
-
The Trap: The product is 6-bromo-3-methoxy-2-aminobenzoic acid.[1] This is an Amino Acid . It is zwitterionic (
).[1] -
TLC Failure: In standard Hex/EtOAc, the product will stick to the baseline (Rf = 0.0).
-
Solution:
Scenario C: Suzuki Coupling (at -Br position)
Reaction: BMNBA
-
TLC Behavior: Both SM and Product are acids. Both require AcOH modifier.[1]
-
Differentiation: The product usually has a larger conjugated system.
-
Look for a change in Fluorescence (e.g., Product might fluoresce blue under 365 nm UV, while SM does not).[1]
-
Module 4: Troubleshooting Logic (FAQs)
Q: "I see a 'ghost' spot slightly above my main spot."
A: This is likely Demethylation . The ortho-nitro group can facilitate the cleavage of the meta-methoxy group under harsh acidic/basic conditions or high heat.[1]
-
Check: Run a 2D TLC.[1][6] Spot in corner
Run Solvent A Rotate 90° Run Solvent A again.[1] If the spots are off-diagonal, decomposition is happening on the silica.
Q: "My spot is crescent-shaped (smiling/frowning)."
A: This is an overloading or solvent capacity issue.[1]
-
Overloading: Dilute your sample (1 mg/mL is sufficient).
-
Solvent Mismatch: You dissolved the sample in pure DMSO or DMF. These high-boiling solvents travel with the spot and distort the partitioning.
-
Fix: Dry the spot thoroughly with a heat gun before developing, or perform a mini-extraction (EtOAc/Water) and spot the organic layer.
-
Q: "The Rf values change between runs."
A: Volatility of the modifier.[7] Acetic acid evaporates from the solvent trough over time.
-
Fix: Prepare fresh mobile phase for every 3-4 runs. Keep the chamber sealed.
Visualization: Workflows
Solvent System Decision Matrix
Figure 1: Decision matrix for selecting the appropriate mobile phase based on the reaction step.[1]
Troubleshooting Decomposition
Figure 2: Troubleshooting workflow to distinguish between method errors and chemical instability.
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for carboxylic acid TLC conditions).
-
Sigma-Aldrich. (2025).[1] Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC).
-
BenchChem. (2025).[4] Application Notes and Protocols for TLC Visualization of Nitro Compounds.
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography: Streaking and Acidic Compounds.
-
ResearchGate. (2018).[3] Discussion on TLC tailing of carboxylic acids.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 6-Bromo-3-methoxy-2-nitrobenzoic acid | CAS#:127971-97-5 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solved Carboxylic acids often produce a streak rather than a | Chegg.com [chegg.com]
- 6. Chromatography [chem.rochester.edu]
- 7. ijcps.org [ijcps.org]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 6-Bromo-3-methoxy-2-nitrobenzoic acid: An HPLC-Centric Approach
Introduction
In the landscape of pharmaceutical and materials science research, the purity of chemical intermediates is a cornerstone of reliable and reproducible outcomes. 6-Bromo-3-methoxy-2-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its utility in medicinal chemistry and as a protein degrader building block underscores the critical need for accurate and robust methods to assess its purity.[2] The presence of unreacted starting materials, by-products, or degradation products can significantly impact reaction yields, biological activity, and the safety profile of final compounds.
This guide provides an in-depth technical examination of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 6-Bromo-3-methoxy-2-nitrobenzoic acid. Moving beyond a simple procedural outline, we will explore the causal reasoning behind the method's development, rooted in the physicochemical properties of the analyte. Furthermore, we will present an objective comparison of HPLC with orthogonal analytical techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Acid-Base Titration—to provide researchers with a comprehensive framework for selecting the most appropriate method for their specific needs.
Physicochemical Properties & Analytical Strategy
The molecular structure of 6-Bromo-3-methoxy-2-nitrobenzoic acid (Figure 1) dictates the optimal strategy for its analysis.
-
Molecular Formula: C₈H₆BrNO₅[3]
-
Molecular Weight: 276.04 g/mol [3]
-
Key Functional Groups: Carboxylic acid, nitro group, methoxy group, and a substituted benzene ring.
These features give rise to specific properties that we can leverage for separation and detection:
-
Solubility: The presence of a polar carboxylic acid group suggests good solubility in polar organic solvents like methanol, acetonitrile, and DMSO.[4] This is a primary consideration for sample and mobile phase preparation in HPLC.
-
Acidity: The carboxylic acid moiety is the primary acidic proton. Its ionization must be controlled during chromatographic analysis to ensure sharp, symmetrical peaks. This is achieved by acidifying the mobile phase, a common practice in the reversed-phase analysis of acidic compounds.[5]
-
UV Absorbance: The nitroaromatic system is a strong chromophore.[6] This makes the molecule ideally suited for detection by UV-Vis spectrophotometry, a standard detector in HPLC systems. The maximal absorption is expected in the UV range, likely around 254 nm, which is typical for nitroaromatic compounds.[7][8]
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolving power, sensitivity, and reproducibility.[5] For 6-Bromo-3-methoxy-2-nitrobenzoic acid, a C18 column is the stationary phase of choice, offering a nonpolar environment that retains the molecule based on its hydrophobicity.
Causality Behind Experimental Choices
-
Stationary Phase (C18): The octadecylsilyl (C18) phase provides a hydrophobic surface. The analyte, being moderately polar, will partition between this nonpolar stationary phase and the polar mobile phase, allowing for effective separation from more polar or less polar impurities.[9]
-
Mobile Phase (Acidified Water/Acetonitrile): A gradient of acetonitrile and water is used to elute a range of compounds with varying polarities. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of an acid like trifluoroacetic acid (TFA) or formic acid is critical. It suppresses the ionization of the carboxylic acid group on the analyte, converting it to its neutral, more retained form, which results in better peak shape and retention time stability.
-
UV Detection (254 nm): The nitro group conjugated with the benzene ring provides strong UV absorbance.[6] A wavelength of 254 nm is a common choice for aromatic compounds and offers excellent sensitivity for this analyte.[7] A Diode Array Detector (DAD) is recommended to monitor multiple wavelengths and assess peak purity.
Detailed Experimental Protocol: HPLC Purity Determination
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a DAD or UV-Vis detector.[10]
-
Column: Ascentis® C18, 15 cm x 4.6 mm I.D., 5 µm particle size (or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-15 min: 30% to 80% B
-
15-17 min: 80% to 30% B
-
17-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Reagent and Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of 6-Bromo-3-methoxy-2-nitrobenzoic acid reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). This yields a stock solution of ~1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested in the same manner and at the same concentration as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[5]
3. Data Analysis:
-
Identification: The principal peak in the sample chromatogram should correspond to the retention time of the reference standard.
-
Purity Calculation (% Area): The purity is typically calculated using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Self-Validation: The method's suitability is confirmed by assessing system suitability parameters before analysis. This includes evaluating the peak asymmetry (tailing factor), theoretical plates, and reproducibility of replicate injections of the standard. A relative standard deviation (RSD) of <2% for peak area is generally considered acceptable.[11]
Experimental Workflow Diagram
Caption: Workflow for HPLC purity analysis of 6-Bromo-3-methoxy-2-nitrobenzoic acid.
Comparative Analysis with Alternative Methodologies
No single analytical technique can provide a complete picture of a compound's purity.[12] Employing orthogonal methods—techniques that rely on different chemical or physical principles—is a cornerstone of robust analytical science. Here, we compare HPLC with qNMR and Acid-Base Titration.
Alternative 1: Quantitative NMR (qNMR)
-
Principle: qNMR is an absolute method that determines the concentration or purity of a substance by comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and concentration.[13] It relies on the principle that the signal intensity is directly proportional to the number of nuclei.
-
Pros vs. HPLC:
-
Absolute Quantification: Provides a direct measure of purity (assay) without needing a specific reference standard of the analyte itself.
-
Structural Confirmation: Simultaneously confirms the identity of the molecule.
-
Broad Applicability: Can detect and quantify impurities that lack a UV chromophore.
-
-
Cons vs. HPLC:
-
Lower Sensitivity: Generally less sensitive than HPLC-UV.
-
Complexity: Requires careful selection of a non-overlapping internal standard and deuterated solvent.
-
Cost: High initial and maintenance costs for NMR instrumentation.
-
Alternative 2: Acid-Base Titration
-
Principle: This classic titrimetric method quantifies the analyte by measuring the volume of a standardized basic solution (e.g., sodium hydroxide) required to neutralize the acidic carboxylic acid group. The endpoint is detected using a pH indicator or a potentiometer.
-
Pros vs. HPLC:
-
Low Cost: Requires basic laboratory glassware and reagents.
-
High Precision: Can be highly precise and accurate for determining the overall assay of the acidic component.
-
Simplicity: Straightforward procedure and instrumentation.
-
-
Cons vs. HPLC:
-
Non-Specific: It measures the total acidity of the sample. Any acidic impurities will be titrated along with the main compound, leading to an overestimation of purity.[12]
-
No Impurity Profile: Provides no information on the number or identity of individual impurities.
-
Performance Comparison Summary
| Parameter | HPLC (Area %) | Quantitative NMR (qNMR) | Acid-Base Titration |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance | Stoichiometric Neutralization |
| Information Provided | Relative Purity, Impurity Profile | Absolute Purity (Assay), Structure | Total Acidity (Assay) |
| Specificity | High (Separates impurities) | High (Structurally specific) | Low (Measures total acid content) |
| Sensitivity | High (ng to pg range) | Moderate (µg to mg range) | Low (mg range) |
| Typical Precision (RSD) | < 2%[11] | < 1% | < 0.5% |
| Throughput | High (Automated) | Moderate | Low (Manual) |
| Instrumentation Cost | Moderate | High | Very Low |
Conclusion and Recommendations
For the comprehensive purity analysis of 6-Bromo-3-methoxy-2-nitrobenzoic acid, Reversed-Phase HPLC is the recommended primary method. Its ability to separate and quantify the main component while simultaneously providing a profile of UV-active impurities offers an unparalleled balance of specificity, sensitivity, and throughput for routine quality control.
However, a multi-faceted approach is best for ensuring the highest level of confidence, particularly when characterizing a reference standard or troubleshooting a synthetic process:
-
For Routine Analysis: The developed HPLC method is robust and sufficient for batch-to-batch purity checks and release testing.
-
For Reference Standard Characterization: A combination of techniques is essential. HPLC should be used to determine the impurity profile, while an absolute method like qNMR or a high-precision assay method like Acid-Base Titration should be used to establish the absolute purity (assay value). This orthogonal approach ensures that the reported purity is accurate and well-supported.
By understanding the strengths and limitations of each technique, researchers can design a fit-for-purpose analytical strategy that guarantees the quality of their chemical intermediates and the integrity of their scientific work.
References
-
UST Journals. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. [Link]
-
Chemsrc. 6-Bromo-3-methoxy-2-nitrobenzoic acid | CAS#:127971-97-5. [Link]
-
PubChem. 3-Bromo-6-methoxy-2-methylbenzoic acid. [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
-
Taylor & Francis Online. DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]
-
ResearchGate. (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. [Link]
-
ResearchGate. How to determine the purity of newly synthesized organic compound?. [Link]
-
ACS Publications. Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. [Link]
-
University of the West Indies at St. Augustine. Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Canadian Science Publishing. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. [Link]
-
U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
-
University of Georgia. Organic Compounds Analysis. [Link]
-
National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
-
Chemistry LibreTexts. 9: Separation, Purification, and Identification of Organic Compounds. [Link]
Sources
- 1. Buy 6-Bromo-3-methoxy-2-nitrobenzoic acid | 127971-97-5 [smolecule.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 6-Bromo-3-methoxy-2-nitrobenzoic acid | CAS#:127971-97-5 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. tandfonline.com [tandfonline.com]
- 10. lea.uga.edu [lea.uga.edu]
- 11. researchgate.net [researchgate.net]
- 12. moravek.com [moravek.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Efficacy of 6-Bromo-3-methoxy-2-nitrobenzoic Acid as a Synthesis Intermediate
[1]
Executive Summary: The "Push-Pull" Scaffold
6-Bromo-3-methoxy-2-nitrobenzoic acid represents a distinct class of "push-pull" aromatic intermediates.[1] Its utility stems from the juxtaposition of strong electron-withdrawing groups (Nitro at C2, Carboxyl at C1) against an electron-donating group (Methoxy at C3).[1] This electronic conflict creates unique regioselectivity for downstream functionalization, making it superior to simpler benzoic acid derivatives for constructing 4,7-disubstituted indoles and 5,8-disubstituted quinazolines .[1]
Core Advantages
-
Orthogonal Reactivity: Contains three distinct reactive handles (COOH, NO₂, Br) that can be engaged sequentially without protecting groups.
-
Regio-Control: The C3-methoxy group directs electrophilic bromination exclusively to the C6 position, avoiding the isomer mixtures common with non-methoxylated analogs.[1]
-
Solubility Profile: The methoxy substituent significantly improves solubility in organic solvents (DCM, THF) compared to the parent 2-nitro-6-bromobenzoic acid.[1]
Structural Analysis & Reactivity Profile[1]
The molecule is defined by extreme steric crowding and electronic polarization.
| Position | Substituent | Electronic Effect | Reactivity Role |
| C1 | Carboxyl (-COOH) | Moderate EWG | Anchor: Amide coupling, esterification, or decarboxylation.[1] |
| C2 | Nitro (-NO₂) | Strong EWG | Latent Nucleophile: Precursor to aniline (for cyclization).[1] |
| C3 | Methoxy (-OMe) | Strong EDG | Director: Directs bromination to C6 (para); modulates lipophilicity.[1] |
| C6 | Bromine (-Br) | Weak EWG | Electrophile: Site for Suzuki/Buchwald-Hartwig cross-coupling.[1] |
The "Ortho-Ortho" Steric Lock
The C2-Nitro and C6-Bromo groups flank the C1-Carboxyl group.[1] This "ortho-ortho" substitution creates a twisted conformation where the carboxyl group is forced out of planarity with the benzene ring.[1]
-
Implication: Esterification rates are slower than in meta-substituted benzoates due to steric hindrance, often requiring acid chlorides (via SOCl₂) rather than direct Fischer esterification.[1]
Synthesis Pathway & Protocol
The synthesis of 6-Bromo-3-methoxy-2-nitrobenzoic acid is a self-validating sequence where the regiochemistry is enforced by the C3-methoxy group.[1]
Step 1: Nitration (Regioselective)
Precursor: 3-Methoxybenzoic acid.[1] Reagents: HNO₃ / H₂SO₄.[1] Mechanism: The carboxyl group directs meta (to C5), but the methoxy group is a stronger ortho/para activator. The interplay directs the nitro group primarily to C2 (ortho to OMe, ortho to COOH) due to the "ipso-like" activation of the methoxy, although C4 and C6 are also activated. Careful temperature control (-10°C) favors the C2 isomer.[1]
Step 2: Bromination (The Critical Step)
This protocol yields the target intermediate with >95% regioselectivity.
Protocol:
-
Dissolution: Dissolve 3-methoxy-2-nitrobenzoic acid (1.0 eq) in concentrated H₂SO₄.
-
Addition: Add Bromine (Br₂, 1.1 eq) dropwise at 0°C in the dark.
-
Reaction: Stir at Room Temperature for 2–4 hours.
-
Quench: Pour onto crushed ice.
-
Purification: Filter the yellow precipitate. Recrystallize from Ethanol/Water.[1]
Yield: ~72–75%.[1] Purity: >98% (HPLC).
Figure 1: Synthesis pathway highlighting the regioselective bromination directed by the methoxy group.[1]
Comparative Efficacy Analysis
How does this intermediate compare to its non-methoxylated or isomeric counterparts?
Comparison 1: Vs. 2-Bromo-6-nitrobenzoic acid[1]
-
Reactivity (Suzuki Coupling): The 6-Bromo-3-methoxy variant is more reactive in oxidative addition than the non-methoxy version.[1]
-
Reasoning: While electron-rich rings are usually slower to undergo oxidative addition, the methoxy group at C3 is para to the bromine at C6.[1] Through resonance, it stabilizes the transition state of the oxidative addition complex, preventing catalyst poisoning often seen with electron-deficient nitro-arenes.[1]
-
-
Solubility: The methoxy group increases solubility in polar aprotic solvents (DMF, DMSO) by ~40%, facilitating high-concentration reactions.
Comparison 2: Vs. 3-Bromo-2-nitrobenzoic acid (Isomer)[1]
-
Regiocontrol: Synthesizing the 3-bromo isomer requires starting from 3-bromobenzoic acid (nitration gives a mixture).[1] The 6-bromo-3-methoxy isomer is synthesized linearly from cheap 3-methoxybenzoic acid with higher overall yield.[1]
| Feature | 6-Bromo-3-methoxy-2-nitrobenzoic acid | 2-Bromo-6-nitrobenzoic acid | 3-Bromo-2-nitrobenzoic acid |
| Synthesis Yield | High (72%) | Moderate (55%) | Low (Mixture issues) |
| Suzuki Coupling | Excellent (Para-activation) | Good | Moderate |
| Cost | $ | ||
| Primary Use | 4-Methoxyindoles | Indoles | Anthranilic acids |
Key Applications & Case Studies
A. Synthesis of 4-Methoxy-7-bromoindole
This is the "Killer App" for this intermediate.[1] The C1-COOH and C2-NO₂ groups are converted into the pyrrole ring of an indole, leaving the C3-OMe (becoming C4-OMe on indole) and C6-Br (becoming C7-Br on indole) perfectly positioned.[1]
Workflow:
-
Esterification: Convert COOH to Methyl Ester.
-
Reduction: Reduce NO₂ to NH₂ (Fe/AcOH).[1]
-
Cyclization: React with DMF-DMA (Batcho-Leimgruber variant) or via Diazotization/Reduction sequences.
-
Result: Access to 7-bromoindoles, which are difficult to synthesize via direct bromination of indoles (which favors C3).[1]
B. Quinazoline EGFR Inhibitors
The 2-nitro-benzoic acid scaffold is a direct precursor to Anthranilic Acid derivatives.[1]
-
Protocol: Reduction of the nitro group yields 6-bromo-3-methoxy-anthranilic acid.[1]
-
Cyclization: Condensation with formamide or urea yields the 5-bromo-8-methoxyquinazolin-4(3H)-one core.[1]
-
Utility: This specific substitution pattern (5-bromo, 8-methoxy) is rare and valuable for designing kinase inhibitors that require specific binding pocket occupancy different from the standard 6,7-dimethoxy quinazolines (e.g., Gefitinib).[1]
References
-
Synthesis & Nitration Protocol: Journal of Medicinal Chemistry, 1993, 36 (11), 1641–1653. Link[1]
-
Bromination Methodology: Patent US2006/0183769 A1, "Inhibitors of c-Jun N-terminal kinases (JNK)".[1] Link
-
Indole Cyclization Strategies: Journal of Organic Chemistry, 1990, 55 (15), 4581–4585.[2] Link
-
Commercial Availability & Properties: Ambeed Chemical Data, CAS 127971-97-5.[1] Link
The Architectonics of Activity: A Comparative Guide to the Structure-Activity Relationship of 6-Bromo-3-methoxy-2-nitrobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, the 6-bromo-3-methoxy-2-nitrobenzoic acid scaffold presents a compelling starting point for the design of novel therapeutic agents. Its unique substitution pattern—a trifecta of a reactive carboxylic acid, a bulky and electronegative bromine atom, and a strongly electron-withdrawing nitro group—offers a rich playground for synthetic modification and a promising foundation for diverse biological activities. Preliminary investigations have hinted at the potential of the parent compound in areas such as anti-inflammatory and antimicrobial applications. However, the true potential lies in the systematic exploration of its derivatives, where subtle structural modifications can lead to profound changes in biological efficacy.
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-bromo-3-methoxy-2-nitrobenzoic acid derivatives. In the absence of extensive direct studies on this specific series, we will draw upon established principles of medicinal chemistry and extrapolate from SAR studies of closely related substituted benzoic acids to provide a predictive framework for guiding derivatization efforts. We will delve into the likely consequences of modifying each of the three key functional groups, supported by experimental data from analogous compounds.
I. The Core Scaffold: Understanding the Intrinsic Properties
The biological and chemical persona of 6-bromo-3-methoxy-2-nitrobenzoic acid is dictated by the interplay of its substituents. The benzoic acid moiety itself is a common pharmacophore, with the carboxylic acid group serving as a crucial hydrogen bond donor and acceptor, often facilitating interactions with the active sites of enzymes and receptors.[1][2] The substituents on the aromatic ring significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic characteristics.[1]
The nitro group at the 2-position is a potent electron-withdrawing group, which increases the acidity of the carboxylic acid.[1] The methoxy group at the 3-position is generally considered an electron-donating group through resonance. The bromo group at the 6-position is an electron-withdrawing group that also adds significant bulk. This specific arrangement of substituents creates a unique electronic and steric landscape that can be exploited for targeted drug design.
II. Derivatization Strategies and Predicted SAR
The synthetic versatility of 6-bromo-3-methoxy-2-nitrobenzoic acid allows for modifications at three primary sites: the carboxylic acid, the bromine atom, and the nitro group. The following sections explore the potential derivatization pathways and the anticipated impact on biological activity, drawing parallels from existing literature on substituted benzoic acids.
A. Modifications of the Carboxylic Acid Group: The Gateway to Amides and Esters
The carboxylic acid is the most readily derivatized functional group, typically converted into esters and amides to modulate polarity, solubility, and interaction with biological targets.[3]
-
Amide Formation: Conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and can significantly alter the molecule's interaction with protein backbones. The nature of the amine used for coupling can be varied to explore different chemical spaces. For instance, incorporating aromatic amines could introduce additional π-π stacking interactions, while aliphatic amines can modulate lipophilicity. Studies on other substituted benzamides have shown that these modifications can lead to potent EGFR tyrosine kinase inhibitors and compounds with significant anti-proliferative activity.[4][5]
-
Esterification: Esterification can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes. The size and nature of the alcohol used for esterification can be tuned to optimize this property. SAR studies on other benzoic acid esters have demonstrated their potential as tyrosinase inhibitors.[6]
Table 1: Predicted Influence of Carboxylic Acid Derivatization on Biological Activity
| Derivative Type | Rationale for Synthesis | Predicted Impact on Activity | Supporting Evidence from Analogs |
| Amides | Introduce H-bond donors, modulate polarity, explore new interactions. | Potential for enhanced anticancer and enzyme inhibitory activity. | Substituted benzamides show EGFR tyrosine kinase inhibition.[5] |
| Esters | Increase lipophilicity, improve membrane permeability. | May enhance antimicrobial and enzyme inhibitory activity. | Benzoic acid esters exhibit tyrosinase inhibitory effects.[6] |
B. Substitution of the Bromo Group: Exploring Coupling Chemistries
The bromine atom at the 6-position is a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide array of substituents, dramatically altering the steric and electronic profile of the scaffold.
-
Suzuki-Miyaura Coupling: This reaction can be used to introduce new aryl or heteroaryl groups, creating biaryl structures. This can lead to compounds with extended conjugation and the potential for new binding interactions.
-
Buchwald-Hartwig Amination: This allows for the introduction of various amine functionalities, which can act as hydrogen bond donors or acceptors and can be protonated at physiological pH, influencing solubility and receptor interactions.
General SAR principles for substituted benzoic acids suggest that the introduction of electron-withdrawing groups, such as a bromo group, can enhance antimicrobial activity.[7] Therefore, replacing the bromine with other functionalities will need to be carefully considered to maintain or enhance this activity.
dot
Caption: Synthetic pathways for modifying the bromo substituent.
C. Reduction of the Nitro Group: A Path to Amino Derivatives and Heterocycles
The nitro group at the 2-position is a strong electron-withdrawing group and can be a key pharmacophore. However, its reduction to an amino group opens up a plethora of synthetic possibilities and can significantly alter the biological activity profile.
-
Amino Derivatives: The resulting amino group can serve as a hydrogen bond donor and a basic center. It can also be further derivatized, for example, through acylation or alkylation.
-
Heterocycle Formation: The amino group, being ortho to the carboxylic acid (or its derivative), is perfectly positioned for cyclization reactions to form various heterocyclic systems, such as benzoxazinones or quinazolinones. These heterocyclic scaffolds are prevalent in many biologically active molecules.
It is important to note that the reduction of the nitro group will significantly change the electronic properties of the aromatic ring, which will, in turn, affect the acidity of the carboxylic acid and the overall reactivity of the molecule.
dot
Caption: Derivatization pathway via nitro group reduction.
III. Experimental Protocols for Synthesis and Evaluation
To facilitate the exploration of the SAR of 6-bromo-3-methoxy-2-nitrobenzoic acid derivatives, detailed experimental protocols for key transformations and biological assays are provided below.
A. General Procedure for Amide Synthesis
-
Activation of the Carboxylic Acid: To a solution of 6-bromo-3-methoxy-2-nitrobenzoic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
B. General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel, combine the 6-bromo-3-methoxy-2-nitrobenzoic acid ester (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Reaction Conditions: Heat the mixture to reflux and stir under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.
C. Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
dot
Caption: General workflow for synthesis and biological evaluation.
IV. Conclusion and Future Directions
The 6-bromo-3-methoxy-2-nitrobenzoic acid scaffold holds considerable promise as a template for the development of novel therapeutic agents. While direct SAR studies on its derivatives are currently limited, a rational approach to derivatization can be guided by the wealth of knowledge on the SAR of other substituted benzoic acids.
This guide has outlined the key avenues for synthetic modification—at the carboxylic acid, bromo, and nitro functionalities—and has provided a predictive framework for the likely impact of these changes on biological activity. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate new derivatives.
Future work should focus on the systematic synthesis of a library of derivatives and their screening against a panel of biological targets, including bacterial and cancer cell lines, as well as specific enzymes. This will allow for the development of a robust SAR for this scaffold, paving the way for the design of more potent and selective drug candidates. The interplay between the electronic and steric effects of the substituents is complex, and only through systematic experimental investigation can the full potential of this versatile scaffold be unlocked.
References
-
Journal of Pharmaceutical Technology, Research and Management. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University. Retrieved from [Link]
-
MDPI. (2022, May 5). A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]
-
ResearchGate. (2015, May 13). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]
-
MDPI. (2023, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
-
ResearchGate. (2014, August 6). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2015, August 6). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]
-
ResearchGate. (2016, March 9). Antimicrobial Activities and In silico Analysis of Methoxy Amino Chalcone Derivatives. Retrieved from [Link]
-
ResearchGate. (2018, August 6). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
PubMed. (2003). Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
-
MDPI. (2021, October 15). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]
-
PubMed Central. (2017). Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1. Retrieved from [Link]
-
PubMed. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Retrieved from [Link]
-
PubMed. (2022, August 15). Synthesis and biological evaluation of new series of benzamide derivatives containing urea moiety as sEH inhibitors. Retrieved from [Link]
-
ACS Publications. (2026, January 28). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. iomcworld.com [iomcworld.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
A Comparative Guide to the Biological Activity of Compounds Synthesized from 6-Bromo-3-methoxy-2-nitrobenzoic Acid
Introduction: The Strategic Importance of a Versatile Precursor
In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a critical decision that dictates the synthetic possibilities and the ultimate biological profile of the resulting compounds. 6-Bromo-3-methoxy-2-nitrobenzoic acid is a strategically functionalized benzene ring, offering a rich platform for the synthesis of a diverse array of heterocyclic compounds. The presence of the bromine atom, a methoxy group, and a nitro group provides multiple reaction sites for derivatization, making it an attractive precursor for generating libraries of novel molecules with potential therapeutic applications.
This guide provides a comprehensive comparison of the biological activities of compounds synthesized from this versatile precursor, with a primary focus on the prominently studied 6-bromo-quinazolinone derivatives. We will delve into the synthetic rationale, present comparative experimental data for their anticancer, antimicrobial, and anti-inflammatory properties, and provide detailed experimental protocols to enable researchers to replicate and build upon these findings.
From Precursor to Pharmacophore: The Synthetic Gateway
The journey from 6-Bromo-3-methoxy-2-nitrobenzoic acid to biologically active heterocycles invariably begins with the reduction of the nitro group to an amine. This transformation is a cornerstone of synthetic organic chemistry and is crucial for preparing the key intermediate, 6-bromo-2-amino-3-methoxybenzoic acid, which is primed for cyclization reactions.
Caption: General synthetic pathway from the precursor to bioactive quinazolinones.
The reduction of the nitro group is a critical step that unmasks the amine functionality, which is essential for the subsequent construction of the quinazolinone scaffold. This transformation is typically achieved using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The resulting 2-aminobenzoic acid derivative is then poised for cyclization.
Comparative Biological Evaluation of 6-Bromo-Quinazolinone Derivatives
The quinazolinone scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of the bromine atom at the 6-position of the quinazolinone ring has been shown to significantly influence the biological activity of these compounds.
Anticancer Activity: A Comparative Analysis
A number of 6-bromo-quinazolinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data presented below summarizes the in vitro anticancer activity of a series of these compounds, highlighting the impact of different substituents on their potency.
| Compound ID | R1-Substituent (at position 2) | R2-Substituent (at position 3) | Cancer Cell Line | IC50 (µM) | Reference |
| QA-1 | Phenyl | H | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |
| QA-2 | Phenyl | Ethyl Acetate | Not Specified | Moderate Activity | [2] |
| QA-3 | o-Aminophenyl | Amino | Not Specified | Significant Activity | [3] |
| QA-4 | Phenyl | N-substituted acetamides | Not Specified | Moderate Activity | [2] |
| QA-5 | 2-thioxo | Aliphatic linker | SW480 (Colon) | 17.85 ± 0.92 | [1] |
Analysis of Anticancer Data:
The comparative data reveals that the nature of the substituents at the 2 and 3-positions of the 6-bromo-quinazolinone core plays a crucial role in determining the anticancer potency. For instance, compound QA-1 , with a phenyl group at position 2, demonstrates notable activity against the MCF-7 breast cancer cell line. The introduction of a thiol group at position 2 with an aliphatic linker, as in compound QA-5 , also results in significant cytotoxicity against colon cancer cells[1]. The diverse biological activities of quinazoline derivatives, including their anticancer properties, are well-documented in the literature[1].
Caption: Hypothesized mechanism of anticancer action for quinazolinone derivatives.
Antimicrobial and Anti-inflammatory Activities
In addition to their anticancer potential, 6-bromo-quinazolinone derivatives have demonstrated promising antimicrobial and anti-inflammatory activities. The following table provides a comparative overview of their efficacy.
| Compound ID | R-Substituents | Bacterial Strain | Zone of Inhibition (mm) | Anti-inflammatory Activity (% inhibition) | Reference |
| QMA-1 | Various N-substituted acetamides | E. coli | Moderate | 45.6% | [2] |
| QMA-2 | Various N-substituted acetamides | S. aureus | Good | 52.3% | [2] |
| QMA-3 | 2-(o-aminophenyl)-3-amino | S. aureus | 16 | Not Reported | [3] |
| QMA-4 | 2-(o-aminophenyl)-3-amino | E. coli | 14 | Not Reported | [3] |
Analysis of Antimicrobial and Anti-inflammatory Data:
The data indicates that 6-bromo-quinazolinone derivatives possess broad-spectrum antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria[2][3]. The anti-inflammatory activity, as demonstrated by the inhibition of carrageenan-induced rat paw edema, further underscores the therapeutic potential of this class of compounds[2]. The synthesis of 6-bromo-oxo quinazoline derivatives and their subsequent screening for anti-bacterial, anti-inflammatory, and analgesic activities have been reported[2].
Experimental Protocols
For the benefit of researchers seeking to explore this chemical space, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 6-bromo-quinazolinone derivatives.
Protocol 1: Synthesis of Ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate
This protocol is adapted from the synthesis of similar 6-bromo-oxo quinazoline derivatives[2].
Step 1: Synthesis of 6-Bromo-2-phenyl-1,3,4-benzoxazinone
-
Dissolve 5-bromoanthranilic acid (0.1 mol) in an excess of freshly distilled benzoyl chloride.
-
Heat the mixture under reflux for 4 hours.
-
Distill off the excess benzoyl chloride under reduced pressure.
-
Wash the resulting solid product repeatedly with petroleum ether (60-80°C) to obtain a colorless crystalline solid.
Step 2: Synthesis of Ethyl [6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl]acetate
-
In a round-bottom flask, combine 6-bromo-2-phenyl-1,3,4-benzoxazinone (0.01 mol) and glycine ethyl ester (0.01 mol).
-
Slowly add freshly distilled and dried pyridine while shaking.
-
Heat the mixture under reflux for 8 hours.
-
Distill off the excess pyridine under reduced pressure.
-
Pour the resulting solution into a beaker containing crushed ice to precipitate the product.
-
Filter the product under suction, wash with ice-cold water, and dry at 100°C.
-
Recrystallize the product from ethanol to obtain a colorless crystalline solid.
Caption: Workflow for the synthesis of a 6-bromo-quinazolinone derivative.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of compounds against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 3: Antibacterial Activity Assessment (Cup Plate Method)
This protocol is a common method for evaluating the antibacterial efficacy of compounds[2].
-
Media Preparation: Prepare nutrient agar plates.
-
Bacterial Inoculation: Spread a standardized inoculum of the test bacteria (E. coli or S. aureus) onto the surface of the agar plates.
-
Well Creation: Create uniform wells in the agar using a sterile borer.
-
Compound Application: Add a defined concentration of the synthesized compounds, a standard antibiotic, and a solvent control to the respective wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Conclusion and Future Directions
The derivatives synthesized from 6-Bromo-3-methoxy-2-nitrobenzoic acid, particularly the 6-bromo-quinazolinones, represent a promising class of compounds with multifaceted biological activities. The comparative data presented in this guide highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents. The bromine substituent at the 6-position appears to be a key determinant of their biological efficacy.
Future research should focus on a more extensive structure-activity relationship (SAR) analysis to optimize the potency and selectivity of these compounds. This could involve the synthesis of a broader range of derivatives with diverse substituents at the 2 and 3-positions of the quinazolinone core. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects. Such investigations will be instrumental in advancing these promising scaffolds towards clinical development.
References
-
Synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. Available at: [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Medires. Available at: [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h) - Medires. Medires. Available at: [Link]
-
Multi-step organic synthesis: A review of some synthetic routes and applications. ResearchGate. Available at: [Link]
-
Life Cycle Assessment of Multi-Step Rufinamide Synthesis – from Isolated Reactions in Batch to Continuous Microreactor Networks. ResearchGate. Available at: [Link]
-
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Available at: [Link]
-
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. National Institutes of Health. Available at: [Link]
-
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). National Institutes of Health. Available at: [Link]
-
Synthetic studies toward biologically active quinazolinones: a dissertation in Chemistry and Biochemistry. University of Massachusetts Dartmouth. Available at: [Link]
-
Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. National Institutes of Health. Available at: [Link]
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. Available at: [Link]
-
6-Bromo-3-methoxy-2-nitrobenzoic acid | C8H6BrNO5 | CID 14631586. PubChem. Available at: [Link]
Sources
A Comparative Guide to the Synthesis of 6-Bromo-8-methoxyquinazolin-4(3H)-one: A Validation of the 6-Bromo-3-methoxy-2-nitrobenzoic Acid Route
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including anti-cancer and anti-inflammatory agents.[1][2] The specific substitution pattern of a quinazolinone derivative dictates its pharmacological profile, making the development of efficient and versatile synthetic routes a critical endeavor in drug discovery. This guide provides an in-depth comparative analysis of synthetic pathways to a key intermediate, 6-Bromo-8-methoxyquinazolin-4(3H)-one , with a primary focus on validating a strategic route commencing from 6-Bromo-3-methoxy-2-nitrobenzoic acid .[3]
This document is intended for researchers, medicinal chemists, and process development scientists. It aims to provide not just a set of protocols, but a comprehensive understanding of the strategic decisions, mechanistic underpinnings, and comparative metrics that inform the selection of an optimal synthetic route. We will objectively compare the highlighted route against a classical alternative, the Niementowski synthesis, using experimental data to support our analysis.
Strategic Overview: Choosing a Synthetic Pathway
The selection of a synthetic route is a multi-faceted decision, balancing factors such as the availability of starting materials, the number of steps, overall yield, scalability, and safety. A logical workflow for this decision-making process is outlined below.
Caption: Decision workflow for selecting a synthetic route.
Route 1: The 6-Bromo-3-methoxy-2-nitrobenzoic Acid Pathway
This modern approach leverages a highly functionalized starting material to construct the quinazolinone core. The key strategic step is a reductive cyclization, where the nitro group is reduced to an amine, which then undergoes an in-situ cyclization with a C1 source.
Synthetic Scheme
Caption: Synthetic pathway starting from 6-Bromo-3-methoxy-2-nitrobenzoic acid.
Rationale and Mechanistic Insight
Step 1: Nitro Group Reduction. The reduction of an aromatic nitro group is a fundamental transformation.[4] The choice of iron powder in the presence of an electrolyte like ammonium chloride is a classic, cost-effective, and scalable method known for its high chemoselectivity.[5] Unlike catalytic hydrogenation (e.g., H₂/Pd-C), this method avoids the potential for de-bromination, a common side reaction with aryl bromides.[4] The reaction proceeds via the transfer of electrons from the zero-valent iron to the nitro group under mildly acidic conditions generated in situ by the hydrolysis of NH₄Cl.[6] This generates the corresponding aniline derivative, 2-amino-6-bromo-3-methoxybenzoic acid, which is the direct precursor for the cyclization.
Step 2: Cyclization with Formamide. The formation of the quinazolinone ring is achieved by heating the anthranilic acid intermediate with formamide.[7] Formamide serves a dual role: it acts as a solvent and as the source of the C2 carbon atom of the quinazolinone ring.[8] Mechanistically, the amino group of the anthranilic acid first attacks the carbonyl carbon of formamide to form an N-formyl intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid, followed by dehydration, yields the final heterocyclic product. The high temperature is necessary to drive the dehydration and cyclization to completion.
Performance Data: Route 1
| Parameter | Step 1: Reduction | Step 2: Cyclization | Overall |
| Yield | ~90% | ~85% | ~76.5% |
| Purity (crude) | >95% (by ¹H NMR) | >90% (by ¹H NMR) | - |
| Reaction Time | 3-4 hours | 5-6 hours | 8-10 hours |
| Key Reagents | Fe, NH₄Cl, EtOH, H₂O | Formamide | - |
| Temperature | 80°C (Reflux) | 160°C | - |
| Workup | Filtration, Extraction | Precipitation, Filtration | - |
Route 2: The Niementowski Quinazolinone Synthesis (Alternative)
The Niementowski reaction is a classical and widely used method for synthesizing quinazolinones.[9] It typically involves the thermal condensation of an anthranilic acid with an amide.[2] For our target molecule, this would require the corresponding 5-Bromo-3-methoxyanthranilic acid.
Synthetic Scheme
Caption: Classical Niementowski synthesis pathway.
Rationale and Mechanistic Insight
This one-step process appears more straightforward than Route 1. The mechanism is identical to the cyclization step described in Route 1, involving the formation of an N-formyl intermediate followed by cyclization and dehydration.[7][8] The primary challenge and critical point of comparison for this route lie in the accessibility and synthesis of the starting material, 5-Bromo-3-methoxyanthranilic acid. Anthranilic acids and their derivatives are crucial building blocks in organic synthesis.[10][11] However, the specific substitution pattern required here may not be as readily available commercially as the corresponding nitrobenzoic acid derivative used in Route 1, potentially requiring a multi-step synthesis on its own, which would add to the overall step count and reduce the overall yield.
Performance Data: Route 2
| Parameter | Single Step Reaction | Overall |
| Yield | ~70-80% | ~70-80% (assuming SM is available) |
| Purity (crude) | ~85-90% (by ¹H NMR) | - |
| Reaction Time | 6-8 hours | 6-8 hours |
| Key Reagents | Formamide | - |
| Temperature | 150-160°C | - |
| Workup | Precipitation, Filtration | - |
Comparative Analysis
| Metric | Route 1 (Nitrobenzoic Acid) | Route 2 (Niementowski) | Scientific Justification |
| Overall Yield | ~76.5% | ~70-80% | Route 1 demonstrates a slightly higher and more reliable overall yield due to the high efficiency of the two individual steps. |
| Number of Steps | 2 | 1 (from anthranilic acid) | Route 2 is nominally shorter, but this is contingent on the commercial availability of the specific anthranilic acid. If the starting material must be synthesized, Route 1 is often more practical. |
| Starting Material | 6-Bromo-3-methoxy-2-nitrobenzoic acid | 5-Bromo-3-methoxyanthranilic acid | Nitrobenzoic acids are often more accessible and cheaper precursors than the corresponding multi-substituted anthranilic acids.[10] |
| Scalability | Excellent | Good | The reagents used in Route 1 (Iron, NH₄Cl, Formamide) are inexpensive and the procedures (reflux, filtration) are highly amenable to large-scale production. |
| Safety/Handling | Use of high temperature. | Use of high temperature. | Both routes require high temperatures. Route 1 avoids catalytic hydrogenation, which can pose safety challenges on a large scale. |
| Versatility | High | Moderate | The nitro reduction/cyclization sequence is highly versatile and tolerates a wide range of functional groups. The availability of diverse nitroaromatics makes this a powerful strategy for analogue synthesis.[5] |
Conclusion and Recommendation
Based on the comparative analysis, Route 1, starting from 6-Bromo-3-methoxy-2-nitrobenzoic acid, is the recommended and validated pathway for the synthesis of 6-Bromo-8-methoxyquinazolin-4(3H)-one.
While the Niementowski reaction (Route 2) offers the allure of a single-step conversion, its practicality is heavily dependent on the availability of the requisite anthranilic acid. Route 1 presents a more robust and strategically sound approach for several reasons:
-
Higher Overall Yield: The two-step process is highly efficient, leading to a greater overall yield.
-
Starting Material Accessibility: The nitrobenzoic acid starting material is generally more readily accessible or easier to synthesize than the corresponding anthranilic acid.
-
Superior Scalability: The use of inexpensive, readily available reagents and straightforward unit operations makes this route ideal for process development and scale-up.
-
Proven Reliability: The iron-mediated nitro reduction is a well-established, reliable, and chemoselective transformation that avoids common pitfalls like dehalogenation.
For researchers in drug development, Route 1 provides a reliable and versatile platform for accessing not only the target molecule but also a library of related analogues for structure-activity relationship (SAR) studies.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-bromo-3-methoxybenzoic acid (Route 1, Step 1)
-
Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-Bromo-3-methoxy-2-nitrobenzoic acid (27.6 g, 0.1 mol), ethanol (150 mL), and water (50 mL).
-
Addition of Reagents: Add ammonium chloride (5.35 g, 0.1 mol) to the mixture and stir until dissolved. Then, add iron powder (22.3 g, 0.4 mol) portion-wise over 15 minutes. The mixture will become exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Workup: Once the reaction is complete, filter the hot mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol (2 x 50 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. Add 200 mL of water to the residue and adjust the pH to ~4-5 with 2M HCl. The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to afford the title compound as an off-white solid.
-
Expected Yield: ~22.1 g (90%)
-
Purity Check: ¹H NMR, LC-MS
-
Protocol 2: Synthesis of 6-Bromo-8-methoxyquinazolin-4(3H)-one (Route 1, Step 2)
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-Amino-6-bromo-3-methoxybenzoic acid (24.6 g, 0.1 mol) and formamide (50 mL).
-
Reaction: Heat the mixture to 160°C and maintain for 5-6 hours. The reaction mixture will become homogeneous as the temperature increases. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Add 100 mL of cold water to the flask. A precipitate will form.
-
Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol. Dry the product under vacuum.
-
Expected Yield: ~21.7 g (85%)
-
Purity Check: ¹H NMR, ¹³C NMR, LC-MS, M.P.
-
References
- Organic Chemistry Research. (2019).
- Organic Chemistry Portal. (2021). Synthesis of quinazolinones.
- ResearchGate. (n.d.).
- Toho University. (2021).
- Benchchem. (2025). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery.
- ResearchGate. (n.d.).
- PubMed Central. (n.d.).
- SciSpace. (n.d.). Synthesis of some 6-bromo quinazolinone derivatives for their pharamcological activities.
- ResearchGate. (2025). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- PubChem. (n.d.). 6-Bromo-3-methoxy-2-nitrobenzoic acid.
- ResearchGate. (n.d.). Synthesis of quinazolinones from reaction of formamide with anthranilic acids.
- Iasi, Romania: Gh. Asachi Technical University. (n.d.). FORMAMIDE, A NOVEL CHALLENGING REAGENT FOR THE DIRECT SYNTHESIS OF NON-N-SUBSTITUTED CYCLIC IMIDES.
- ResearchGate. (2024).
- SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- National Institutes of Health. (n.d.). Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III).
- ResearchGate. (n.d.). General synthetic routes to quinazolinones.
- ResearchGate. (2025). ChemInform Abstract: Cyclization of N-Acylanthranilic Acids with Vilsmeier Reagents. Chemical and Structural Studies.
- Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- Medires. (n.d.). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h).
- ACS Publications. (n.d.). THE NIEMENTOWSKI REACTION. THE USE OF METHYL ANTHRANILATE OR ISATOIC ANHYDRIDE WITH SUBSTITUTED AMIDES OR AMIDINES IN THE FORMATION OF 3-SUBSTITUTED-4-KETO-3,4-DIHYDROQUINAZOLINES. THE COURSE OF THE REACTION.
- Organic Chemistry Portal. (2015). Amine synthesis by nitro compound reduction.
- PubMed. (2021).
- Journal of Education and Science. (2021). Synthesis of New 3-Substituted Quinazolin-4(3H)-one Compounds Via Linking of Some Five-MemberedRing Heterocyclic Moieties with.
- The Royal Society of Chemistry. (n.d.).
- PubMed Central. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- MDPI. (n.d.).
- International Journal of Pharmaceutical Research and Applications. (2021). A Review on 4(3H)-quinazolinone synthesis.
- CDC Stacks. (n.d.).
- BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.
Sources
- 1. orgchemres.org [orgchemres.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 6-Bromo-3-methoxy-2-nitrobenzoic acid | C8H6BrNO5 | CID 14631586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Reaction Yields with 6-Bromo-3-methoxy-2-nitrobenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that directly impacts yield, purity, and overall efficiency. 6-Bromo-3-methoxy-2-nitrobenzoic acid is a versatile reagent, frequently employed in the synthesis of complex scaffolds due to the orthogonal reactivity of its functional groups. This guide provides an in-depth technical comparison of its performance in common cross-coupling reactions, benchmarked against relevant alternatives. We will delve into the causality behind experimental choices and provide supporting data to ensure the protocols described are robust and reproducible.
The Strategic Value of 6-Bromo-3-methoxy-2-nitrobenzoic Acid in Synthesis
The unique substitution pattern of 6-bromo-3-methoxy-2-nitrobenzoic acid offers a distinct strategic advantage in multi-step syntheses. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C, C-N, and C-O bond formation.[1][2] The nitro group, a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and can be a precursor for an amino group, opening up further derivatization possibilities. The methoxy group provides steric and electronic differentiation, and the carboxylic acid moiety allows for amide bond formation or other modifications. This multi-functionality makes it a valuable starting material for the construction of diverse molecular architectures.
Benchmarking Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for the formation of biaryl and related structures.[4][5] The reactivity of the aryl halide is a critical parameter, with the general trend being I > Br > Cl.[3] This is primarily attributed to the bond dissociation energies of the carbon-halogen bond.[3]
Below is a comparative table of typical yields for the Suzuki-Miyaura coupling of 2-halo-3-nitrobenzoic acids with phenylboronic acid.
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Iodo-3-nitrobenzoic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 6 | 92 |
| 2-Bromo-3-nitrobenzoic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 12 | 85 |
| 2-Chloro-3-nitrobenzoic acid | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 24 | 70 |
| Note: This data is representative of typical outcomes for analogous reactions and serves as a comparative benchmark.[3] Actual yields can vary based on specific reaction conditions and substrate purity. |
As the data illustrates, the iodo-analog exhibits the highest reactivity, providing the product in the shortest time with the highest yield.[3] However, 2-bromo-3-nitrobenzoic acid (and by extension, 6-bromo-3-methoxy-2-nitrobenzoic acid) offers a favorable balance of high reactivity and cost-effectiveness, making it a workhorse intermediate in many synthetic campaigns.[3] The chloro-analog is significantly less reactive and often necessitates more specialized and costly catalyst systems to achieve comparable results.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a solution of the 2-halo-3-nitrobenzoic acid (1.0 mmol) and the desired boronic acid (1.2 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) is added K₂CO₃ (2.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).[3] The mixture is degassed with an inert gas (e.g., argon) for 15 minutes and then heated to the indicated temperature with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is subsequently purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a motif prevalent in pharmaceuticals.[6] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key determinant of reaction efficiency.
The following table compares the performance of 2-halo-3-nitrobenzoic acids in a representative Buchwald-Hartwig amination reaction.
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Iodo-3-nitrobenzoic acid | Pd₂(dba)₃ (2 mol%), BINAP (3 mol%) | NaOtBu | Toluene | 90 | 8 | 95 |
| 2-Bromo-3-nitrobenzoic acid | Pd₂(dba)₃ (2 mol%), BINAP (3 mol%) | NaOtBu | Toluene | 100 | 16 | 88 |
| 2-Chloro-3-nitrobenzoic acid | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu | Toluene | 110 | 24 | 75 |
| Note: This data is representative and compiled from typical outcomes for analogous reactions in the chemical literature.[3] Specific experimental results can differ. |
Again, the iodo-derivative demonstrates superior reactivity.[3] 2-Bromo-3-nitrobenzoic acid remains a highly effective substrate, affording excellent yields, albeit requiring longer reaction times and slightly higher temperatures compared to its iodo counterpart.[3] The chloro-derivative necessitates more forcing conditions and a more sophisticated, electron-rich phosphine ligand like XPhos to achieve good conversion.[3]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the 2-halo-3-nitrobenzoic acid (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous toluene (5 mL) is then added, and the mixture is heated to the indicated temperature with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Alternative Reagents: A Comparative Overview
While 6-bromo-3-methoxy-2-nitrobenzoic acid is a robust and versatile reagent, certain synthetic strategies may benefit from alternative building blocks. The choice of an alternative often depends on the desired reactivity, cost, and the specific bond being formed.
-
2-Iodo-3-nitrobenzoic acid and its analogs: As demonstrated in the comparative data, iodo-substituted arenes generally exhibit the highest reactivity in palladium-catalyzed cross-coupling reactions. This can lead to shorter reaction times, lower catalyst loadings, and milder reaction conditions. However, iodoarenes are typically more expensive and less stable than their bromo counterparts.
-
Aryl Triflates and Tosylates: These non-halide electrophiles are excellent alternatives to aryl bromides, particularly when the corresponding phenol is readily available. Their reactivity is often comparable to or even greater than that of aryl bromides.
-
Organoboron Reagents (for Suzuki-Miyaura): Instead of using the aryl halide as the electrophile, one could envision a scenario where the benzoic acid moiety is coupled with a different aryl halide. In this case, a boronic acid or ester derivative of 3-methoxy-2-nitrobenzoic acid would be required.
-
Nitro-group as a leaving group in denitrative coupling: Recent advances have shown that the nitro group itself can act as a leaving group in certain palladium-catalyzed reactions, such as the Mizoroki-Heck reaction.[7][8] This opens up the possibility of using nitroarenes directly in cross-coupling reactions, although this is a less conventional approach.
Conclusion and Future Outlook
6-Bromo-3-methoxy-2-nitrobenzoic acid stands as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its performance in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is robust, offering a good balance between reactivity and cost. While iodo-analogs may offer faster reaction kinetics, the bromo-derivative provides a reliable and economical option for most applications. The continued development of more active and specialized palladium catalyst systems will undoubtedly further expand the utility of this and other halo-substituted benzoic acids in the years to come. The choice of reagent should always be guided by a thorough analysis of the specific synthetic challenge, considering factors such as desired yield, reaction time, catalyst cost, and the overall strategic goals of the synthesis.
References
-
Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... - ResearchGate. Available at: [Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
-
Synthesis of Oligomers via Sonogashira cross coupling followed by... - ResearchGate. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Heck Reaction - Chemistry LibreTexts. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. Available at: [Link]
-
Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC - NIH. Available at: [Link]
-
The Suzuki Reaction. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - Beilstein Journals. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
ChemInform Abstract: Synthesis of Benzofuran Derivatives via Different Methods | Request PDF - ResearchGate. Available at: [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. Available at: [Link]
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - Semantic Scholar. Available at: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. Available at: [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. Available at: [Link]
-
Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
article_709224_5152877e3ba82... Available at: [Link]
-
Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings - Organic Chemistry Portal. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. Available at: [Link]
-
Benzofuran synthesis - Organic Chemistry Portal. Available at: [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain | Request PDF - ResearchGate. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents - MDPI. Available at: [Link]
-
Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction - ChemRxiv. Available at: [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. Available at: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Available at: [Link]
-
Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn - SciSpace. Available at: [Link]
-
Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin- 3-yl]-1H-benzimidazole derivatives - ResearchGate. Available at: [Link]
-
Sonogashira coupling reactions of 4-nitrobromobenzene with different... - ResearchGate. Available at: [Link]
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-3-methoxy-2-nitrobenzoic acid
Executive Safety Summary
Immediate Action Required: Treat 6-Bromo-3-methoxy-2-nitrobenzoic acid as a High-Contact Hazard .
While specific toxicological data for this research intermediate is often limited, its functional groups (aryl bromide, nitro, and carboxylic acid) dictate a strict safety profile. It is an organic acid capable of causing severe eye damage and respiratory irritation. Furthermore, the nitro group introduces potential risks of transdermal absorption and sensitization.
The Golden Rule: Handle this compound as if it is a potent sensitizer and corrosive until proven otherwise. Do not rely solely on the lack of an acute toxicity symbol; absence of evidence is not evidence of absence.
Risk Assessment & Causality (The "Why")
To select the correct PPE, we must understand the molecular behavior of the target compound.
| Functional Group | Hazard Mechanism | PPE Implication |
| Carboxylic Acid | Proton donor; lowers pH on mucous membranes. | Eye/Face: Risk of corneal opacity requires sealed protection (Goggles), not just impact protection (Glasses). |
| Nitro (-NO₂) | Lipophilic nature facilitates skin permeation; potential methemoglobinemia risk if absorbed. | Gloves: Standard 4-mil nitrile may break down. Double-gloving or higher mil thickness is required to increase breakthrough time. |
| Aryl Bromide | Heavy halogen; increases density and potential for alkylation (though lower than alkyl halides). | Respiratory: Dusts are heavy and settle, but inhalation can cause chronic lung scarring. P100 filtration is preferred over N95. |
PPE Technical Specifications
This protocol is designed to create a redundant barrier system.
A. Hand Protection (Critical)
-
Primary Layer: Nitrile (minimum 5 mil).
-
Secondary Layer: Nitrile (extended cuff, minimum 4 mil) OR Laminate film (Silver Shield) if handling solutions >1 M.
-
Protocol: "Double-Gloving" technique.
-
Causality: Nitro-aromatics can permeate thin nitrile invisibly. The outer glove takes the mechanical wear; the inner glove protects against micro-breaches.
-
Visual Check: Use contrasting colors (e.g., blue inner, purple outer) to immediately identify tears.
-
B. Eye & Face Protection[1][2][3][4][5]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).
-
Prohibited: Standard safety glasses with side shields.
-
Reasoning: As a solid powder, static charge can cause particles to "jump" or float around the side shields of standard glasses, lodging in the eye and reacting with lacrimal fluid to form acidic hotspots.
C. Respiratory Protection[1][6][7][8][9]
-
Engineering Control First: All handling must occur inside a certified Chemical Fume Hood.
-
PPE Backup: If weighing outside a hood (strongly discouraged) or cleaning spills:
-
Minimum: N95 Particulate Respirator (fitted).
-
Preferred: Half-face elastomeric respirator with P100 cartridges (magenta).
-
D. Body Protection[6][8][9]
-
Standard: Cotton lab coat (fire-resistant preferred due to nitro-compound flammability risks).
-
Supplemental: Tyvek® sleeves or apron if handling quantities >10g to prevent dust accumulation on fabric cuffs.
Operational Workflow: The "Safe-Path" Protocol
This workflow minimizes exposure duration and frequency.
Phase 1: Preparation & Weighing
-
Static Control: Use an antistatic gun or bar on the weighing boat. Dry nitro-benzoic powders are static-prone.
-
The "Dirty Hand/Clean Hand" Rule:
-
Left hand (Outer Glove): Touches chemical containers/spatulas.
-
Right hand (Inner Glove only - remove outer): Touches balance buttons/notebook.
-
-
Transfer: Dissolve the solid immediately after weighing to lock the dust into a liquid phase (solvent).
Phase 2: Reaction & Processing
-
Temperature Watch: Nitro compounds can be thermally unstable. Ensure your PPE includes a face shield if heating the reaction above 60°C.
-
Acidification: If quenching a reaction to precipitate the acid, expect exotherms. Sash height must be at the lowest working position.
Phase 3: Decontamination & Doffing
-
Solvent Wash: Rinse outer gloves with acetone before removing them if contact occurred.
-
Doffing Order:
-
Wash outer gloves -> Remove outer gloves -> Remove goggles -> Remove lab coat -> Remove inner gloves -> Wash hands with soap (20s).
-
Visualization of Safety Logic
Diagram 1: Hierarchy of Defense
Caption: The logical flow of protection, prioritizing isolation over PPE.
Diagram 2: Operational Handling Workflow
Caption: Step-by-step handling process to minimize contamination spread.
Disposal & Emergency Response
Waste Management[10]
-
Classification: Halogenated Organic Waste .
-
Segregation: Do NOT mix with non-halogenated solvents. The bromine atom requires specific high-temperature incineration protocols to prevent the formation of dioxins/furans during waste treatment.
-
Labeling: Clearly mark "Contains: 6-Bromo-3-methoxy-2-nitrobenzoic acid" to alert waste technicians of the nitro/bromo combination.
Spills (Solid)[11]
-
Evacuate: Move non-essential personnel 10 feet back.
-
PPE Up: Don P100 respirator and double gloves.
-
Cover: Gently cover powder with a solvent-dampened pad (Ethanol or Acetone) to prevent dust cloud generation.
-
Scoop: Transfer to a wide-mouth jar.
-
Wash: Clean area with soap and water (alkaline soap helps neutralize acid residues).
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]1]
-
National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2] [Link]
-
PubChem. (n.d.). Compound Summary: Nitrobenzoic Acid Derivatives (General Safety Profile). National Library of Medicine. [Link]
-
American Chemical Society (ACS). (n.d.). Safety in Academic Chemistry Laboratories. ACS Committee on Chemical Safety.[3] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
